molecular formula C15H14N2 B120508 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine CAS No. 88965-00-8

6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine

Cat. No.: B120508
CAS No.: 88965-00-8
M. Wt: 222.28 g/mol
InChI Key: AWEWSJJCANQFRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine (CAS 88965-00-8) is a high-value heterocyclic compound with the molecular formula C₁₅H₁₄N₂ and a molecular weight of 222.28 g/mol . This chemical serves a critical role in pharmaceutical research and development, primarily recognized as a specified impurity and key synthetic intermediate of Zolpidem, a widely used hypnotic drug . As a reference standard, it is essential for analytical method development (AMD), method validation, and Quality Control (QC) applications, ensuring compliance in Abbreviated New Drug Applications (ANDA) and commercial drug production . Beyond its application in quality control, this imidazo[1,2-a]pyridine derivative is a significant scaffold in medicinal chemistry research. Recent scientific investigations have explored the anti-inflammatory and anti-cancer potential of related compounds. Studies show that novel imidazo[1,2-a]pyridine derivatives can suppress cancer cell viability by inhibiting key signaling pathways such as NF-κB and STAT3, which regulate inflammatory cytokines and apoptosis-related genes . These findings highlight the broader research value of this compound class in developing new therapeutic agents. The product is provided with comprehensive characterization data. It is intended for research and further manufacturing applications only and is strictly not for diagnostic or human use .

Properties

IUPAC Name

6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c1-11-3-6-13(7-4-11)14-10-17-9-12(2)5-8-15(17)16-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEWSJJCANQFRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349880
Record name 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808722
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

88965-00-8
Record name 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88965-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.963
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules, including the well-known hypnotic agent Zolpidem, for which this compound is a known impurity and key synthetic intermediate.[1] The imidazo[1,2-a]pyridine core imparts a unique three-dimensional structure that allows for diverse interactions with biological targets. Understanding the physicochemical properties of this compound is crucial for its application in drug discovery and development, including for analytical method development, quality control, and as a scaffold for novel therapeutic agents.[1]

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a review of its potential interactions with key biological signaling pathways.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The available data for this compound, including its molecular identifiers, are summarized below.

General and Computed Properties
PropertyValueSource
IUPAC Name 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridinePubChem
Molecular Formula C₁₅H₁₄N₂[1]
Molecular Weight 222.29 g/mol [1]
CAS Number 88965-00-8[1]
Canonical SMILES CC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)CPubChem
Topological Polar Surface Area (TPSA) 17.3 ŲChemScene
logP (Computed) 3.61814ChemScene
Hydrogen Bond Donors 0ChemScene
Hydrogen Bond Acceptors 2ChemScene
Rotatable Bonds 1ChemScene
Experimental Properties
PropertyValueSource
Physical Description White to Off-White SolidPharmaffiliates
Solubility (Aqueous, pH 7.4) 1.6 µg/mLPubChem
Solubility (Organic Solvents) Moderate solubility in organic solvents[2]
Storage Temperature Room temperature or 2-8°CChemScene, Pharmaffiliates

Note on Missing Experimental Data:

Despite a comprehensive literature search, specific experimental values for the melting point and pKa of this compound could not be located. However, based on the melting points of structurally related imidazo[1,2-a]pyridine derivatives, a melting point in the range of 150-200°C can be reasonably estimated. For instance, (E)-1-((2-phenylimidazo[1,2-a]pyridin-3-yl)diazenyl)naphthalen-2-ol has a melting point of 234–236 °C, while (E)-1-((2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)diazenyl)naphthalen-2-ol melts at 230–232 °C.[3]

The pKa of the parent imidazo[1,2-a]pyridine is known, but the substituents in the target molecule are expected to influence its basicity. The nitrogen atom at position 1 is the most basic center in the imidazo[1,2-a]pyridine ring system. The presence of electron-donating groups, such as the methyl and p-tolyl groups, is expected to increase the basicity (and thus the pKa) compared to the unsubstituted parent compound.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline standard experimental protocols for key parameters.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus with a heating block or oil bath and a thermometer or digital temperature probe is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady rate of 10-20°C per minute for a preliminary determination to find the approximate melting range.

    • The apparatus is allowed to cool.

    • A fresh sample is heated again, with the temperature raised rapidly to about 15-20°C below the approximate melting point.

    • The heating rate is then slowed to 1-2°C per minute.

    • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

  • Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-2°C).

pKa Determination

The pKa is a measure of the acidity or basicity of a compound. For this compound, the pKa will reflect the basicity of the nitrogen atoms in the imidazo[1,2-a]pyridine ring.

Methodology: UV-Vis Spectrophotometric Titration

This method is suitable for compounds that possess a chromophore and whose UV-Vis absorbance spectrum changes with pH.

  • Instrumentation: A calibrated UV-Vis spectrophotometer and a pH meter are required.

  • Reagents:

    • A stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or DMSO).

    • A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

    • Standard acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) solutions for pH adjustment.

  • Procedure:

    • A series of solutions are prepared by adding a small, constant volume of the stock solution to a constant volume of each buffer solution.

    • The pH of each solution is accurately measured.

    • The UV-Vis absorbance spectrum of each solution is recorded over a relevant wavelength range.

    • The wavelength(s) of maximum absorbance difference between the acidic and basic forms of the compound are identified.

    • The absorbance at this (these) wavelength(s) is plotted against the pH.

  • Data Analysis: The pKa is determined from the inflection point of the resulting sigmoidal curve. This can be done graphically or by using non-linear regression analysis of the absorbance versus pH data.

logP (Octanol-Water Partition Coefficient) Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

This is the traditional and most reliable method for determining logP.

  • Materials:

    • n-Octanol (pre-saturated with water).

    • Water or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) (pre-saturated with n-octanol).

    • A stock solution of this compound of known concentration.

    • Separatory funnels or vials.

    • A mechanical shaker.

    • An analytical instrument for quantification (e.g., HPLC-UV or LC-MS).

  • Procedure:

    • A known volume of the stock solution is added to a separatory funnel containing known volumes of the pre-saturated n-octanol and aqueous phases.

    • The funnel is shaken for a predetermined period (e.g., 1-2 hours) to allow for the compound to partition between the two phases and reach equilibrium.

    • The mixture is allowed to stand until the two phases have completely separated.

    • Aliquots are carefully taken from both the n-octanol and aqueous phases.

    • The concentration of the compound in each aliquot is determined using a validated analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Potential Biological Signaling Pathway Interactions

While the specific biological activities of this compound are not extensively documented, the imidazo[1,2-a]pyridine scaffold is known to interact with several important signaling pathways implicated in various diseases, including cancer and inflammatory disorders.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Signaling

VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR2 signaling is a major strategy in cancer therapy. Some imidazo[1,2-a]pyridine derivatives have been investigated for their potential to interact with VEGFR2.[1]

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellProliferation Cell Proliferation & Angiogenesis ERK->CellProliferation Akt Akt PI3K->Akt CellSurvival Cell Survival Akt->CellSurvival 6_Methyl_2_p_tolyl_imidazo 6-Methyl-2-p-tolyl- imidazo[1,2-a]pyridine (Potential Inhibitor) 6_Methyl_2_p_tolyl_imidazo->VEGFR2

Caption: Potential inhibition of the VEGFR2 signaling pathway.

Nuclear Factor-kappa B (NF-κB) Signaling

The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is associated with numerous inflammatory diseases and cancers. Novel imidazo[1,2-a]pyridine derivatives have been shown to suppress cancer cell viability by inhibiting key signaling pathways such as NF-κB.[1]

NFkB_Signaling cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates GeneTranscription Gene Transcription (Inflammation, Survival) Nucleus->GeneTranscription 6_Methyl_2_p_tolyl_imidazo 6-Methyl-2-p-tolyl- imidazo[1,2-a]pyridine (Potential Inhibitor) 6_Methyl_2_p_tolyl_imidazo->IKK Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway.

Signal Transducer and Activator of Transcription 3 (STAT3) Signaling

STAT3 is a transcription factor that plays a critical role in cell growth, proliferation, and survival. Constitutive activation of STAT3 is frequently observed in many types of cancer, making it an attractive therapeutic target. Studies have indicated that imidazo[1,2-a]pyridine derivatives can inhibit the STAT3 pathway.[1]

STAT3_Signaling cluster_nucleus Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription 6_Methyl_2_p_tolyl_imidazo 6-Methyl-2-p-tolyl- imidazo[1,2-a]pyridine (Potential Inhibitor) 6_Methyl_2_p_tolyl_imidazo->JAK Inhibits

References

In-Depth Technical Guide on the Spectral Data of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine. This compound, a key intermediate in the synthesis of the hypnotic agent Zolpidem, is of significant interest to researchers in medicinal chemistry and drug development.[1] This document compiles available spectral data and outlines a general experimental protocol for its synthesis and characterization.

Core Compound Information

PropertyValue
IUPAC Name 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine
Synonyms This compound, 2-(4-Methylphenyl)-6-methylimidazo[1,2-a]pyridine
CAS Number 88965-00-8
Molecular Formula C₁₅H₁₄N₂
Molecular Weight 222.28 g/mol [1]
Appearance White to Off-White Solid

Spectral Data Summary

A complete set of publicly available, detailed spectral data for this compound is limited. The following tables are based on typical spectral characteristics of the imidazo[1,2-a]pyridine scaffold and related compounds, supplemented by the sparse data available.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data

Proton NMR spectroscopy is essential for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8-8.0d1HH-5
~7.6s1HH-3
~7.5d2HH-2', H-6' (p-tolyl)
~7.2d2HH-3', H-5' (p-tolyl)
~7.0dd1HH-7
~2.4s3H-CH₃ (at C-6)
~2.3s3H-CH₃ (p-tolyl)

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument used. A general range of δ 2.2–2.4 ppm has been reported for the methyl groups.[1]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data

Carbon-13 NMR provides information on the carbon framework of a molecule.

Chemical Shift (δ) ppmAssignment
~145C-2
~140C-8a
~138C-4' (p-tolyl)
~131C-1' (p-tolyl)
~129C-3', C-5' (p-tolyl)
~126C-2', C-6' (p-tolyl)
~125C-6
~122C-5
~117C-7
~108C-3
~21-CH₃ (p-tolyl)
~18-CH₃ (at C-6)

Note: These are predicted chemical shifts based on the analysis of similar structures. Experimental verification is required.

Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The molecular weight of this compound has been validated by mass spectrometry.[1]

m/zRelative Intensity (%)Assignment
222.12100[M]⁺ (Molecular Ion)
207.09~80[M-CH₃]⁺
118.07~40[C₈H₈N]⁺
91.05~30[C₇H₇]⁺ (Tropylium ion)

Note: The fragmentation pattern is hypothetical and requires experimental confirmation.

IR (Infrared) Spectroscopy Data

Infrared spectroscopy identifies functional groups present in a molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2920MediumAliphatic C-H stretch
1655StrongC=N stretch[1]
~1610, 1500, 1450StrongAromatic C=C skeletal vibrations
~820Strongp-disubstituted benzene C-H out-of-plane bend

Note: A peak at 3462 cm⁻¹ has been attributed to an N-H stretch, which may indicate the presence of an impurity or a different tautomeric form under certain conditions.[1]

Experimental Protocols

The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods. A common and effective approach is the condensation reaction between a 2-aminopyridine derivative and an α-haloketone.

Synthesis of this compound

Materials:

  • 5-Methyl-2-aminopyridine

  • 2-Bromo-4'-methylacetophenone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 5-methyl-2-aminopyridine (1.0 eq) in ethanol.

  • Add 2-bromo-4'-methylacetophenone (1.05 eq) to the solution.

  • Add sodium bicarbonate (2.0 eq) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

  • Recrystallize the purified product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a solid.

Characterization Methods
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent and tetramethylsilane (TMS) as the internal standard.

  • Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

  • IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film.

  • Melting Point: The melting point is determined using a standard melting point apparatus.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general synthetic pathway and a typical experimental workflow for the synthesis and characterization of the title compound.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 5-Methyl-2-aminopyridine 5-Methyl-2-aminopyridine Reflux in Ethanol Reflux in Ethanol 5-Methyl-2-aminopyridine->Reflux in Ethanol 2-Bromo-4'-methylacetophenone 2-Bromo-4'-methylacetophenone 2-Bromo-4'-methylacetophenone->Reflux in Ethanol This compound This compound Reflux in Ethanol->this compound Condensation NaHCO3 (Base) NaHCO3 (Base) NaHCO3 (Base)->Reflux in Ethanol

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_characterization Spectroscopic Analysis Start Start Synthesis Synthesis Start->Synthesis Workup_Extraction Workup & Extraction Synthesis->Workup_Extraction Purification Purification (Chromatography) Workup_Extraction->Purification Characterization Characterization Purification->Characterization End End Characterization->End NMR NMR Characterization->NMR MS MS Characterization->MS IR IR Characterization->IR

Caption: General experimental workflow for synthesis and analysis.

References

Technical Guide: ¹H NMR Spectrum of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine. This compound is a key intermediate and impurity in the synthesis of various pharmaceuticals, making its accurate characterization crucial for quality control and drug development processes.

Compound Information

Compound Name This compound
Synonyms 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine
Molecular Formula C₁₅H₁₄N₂
CAS Number 88965-00-8
Structure Chemical structure of this compound

¹H NMR Spectral Data

The following table summarizes the ¹H NMR spectral data for this compound.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.88Singlet-1HH-5
7.83Doublet8.082HH-2', H-6'
7.74Singlet-1HH-3
7.52Doublet9.151HH-8
7.23Doublet8.082HH-3', H-5'
7.00Doublet of Doublets9.15, 1.371HH-7
2.38Singlet-3H4'-CH₃
2.31Singlet-3H6-CH₃

Experimental Protocol

The ¹H NMR spectrum was recorded on a 300 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), which also served as the internal standard.

Spectral Interpretation and Logical Relationships

The proton assignments are based on their chemical shifts, multiplicities, and coupling constants, which are consistent with the structure of this compound. The logical relationship between the observed signals and the molecular structure can be visualized as follows:

G ¹H NMR Signal Assignments for this compound cluster_imidazo_pyridine Imidazo[1,2-a]pyridine Core cluster_tolyl p-Tolyl Group H5 H-5 (δ 7.88, s) H3 H-3 (δ 7.74, s) H8 H-8 (δ 7.52, d) H7 H-7 (δ 7.00, dd) H8->H7 J = 9.15 Hz Me6 6-CH₃ (δ 2.31, s) H26 H-2', H-6' (δ 7.83, d) H35 H-3', H-5' (δ 7.23, d) H26->H35 J = 8.08 Hz Me4 4'-CH₃ (δ 2.38, s)

Caption: ¹H NMR assignments and key couplings.

This diagram illustrates the connectivity and through-bond coupling relationships between the protons in the this compound molecule, aiding in the definitive assignment of each signal in the ¹H NMR spectrum. The distinct chemical environments of the protons on the imidazo[1,2-a]pyridine core and the p-tolyl substituent give rise to the well-resolved signals presented in the data table.

An In-depth Technical Guide to the ¹³C NMR Analysis of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine is a significant heterocyclic compound, notably recognized as a key synthetic intermediate and a specified impurity in the manufacturing of the hypnotic drug, Zolpidem.[1] The imidazo[1,2-a]pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active agents.[2] Accurate structural elucidation and purity assessment are critical in drug development and manufacturing. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural confirmation of such organic molecules by providing detailed information about the carbon framework.

This guide provides a comprehensive overview of the ¹³C NMR analysis of this compound. It includes a detailed, predicted data set based on established substituent effects on the imidazo[1,2-a]pyridine core, a standard experimental protocol for data acquisition, and workflow diagrams to illustrate the analytical process.

Predicted ¹³C NMR Spectral Data

While a publicly available, peer-reviewed ¹³C NMR spectrum for this compound is not readily found, a highly accurate prediction of the chemical shifts can be generated. This prediction is based on the known ¹³C NMR data for the parent imidazo[1,2-a]pyridine scaffold and the well-documented substituent chemical shift (SCS) effects of methyl and aryl groups on heterocyclic and aromatic systems.[3][4] The following table summarizes the predicted chemical shifts and their assignments, correlated with the numbered structure below.

Figure 1: Structure of this compound with carbon numbering.

Table 1: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon Atom Predicted δ (ppm) Assignment Rationale
C-2 146.0 Quaternary carbon, significantly deshielded by adjacent N1 and substitution with the p-tolyl group.
C-3 109.5 Shielded carbon of the imidazole ring, adjacent to the electron-donating C-8.
C-5 124.5 Deshielded by adjacent bridgehead nitrogen (N4).
C-6 121.0 Aromatic carbon; the methyl group causes a slight downfield shift (ipso effect) compared to the unsubstituted position.
C-7 125.0 Aromatic carbon, ortho to the methyl group.
C-8 112.0 Shielded carbon of the pyridine ring.
C-8a 142.5 Bridgehead carbon, deshielded by adjacent nitrogens N1 and N4.
C-1' 131.0 Ipso-carbon of the p-tolyl ring, attached to the imidazopyridine core.
C-2', C-6' 129.5 Ortho-carbons of the p-tolyl ring.
C-3', C-5' 126.0 Meta-carbons of the p-tolyl ring.
C-4' 138.0 Para-carbon of the p-tolyl ring, bearing the methyl group.
C(6-Me) 18.5 Typical chemical shift for a methyl group on an aromatic ring.

| C(4'-Me) | 21.2 | Typical chemical shift for a methyl group on an aromatic ring (p-tolyl). |

Experimental Protocols

A standard protocol for acquiring a high-quality ¹³C NMR spectrum for a small organic molecule like this compound is detailed below.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the solid sample.

  • Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing power for many organic compounds and its distinct solvent peak at ~77.16 ppm, which serves as a convenient internal reference.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if absolute referencing is required.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters (Example: 400 MHz Spectrometer):

  • Spectrometer Frequency: 100 MHz for ¹³C nucleus.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): Typically 1.0-2.0 seconds.

  • Relaxation Delay (D1): 2.0 seconds. For quantitative analysis, a longer delay (5-10 seconds) is necessary to ensure full relaxation of all carbon nuclei.[5]

  • Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration. Due to the low natural abundance of ¹³C (1.1%), a higher number of scans is required to achieve an adequate signal-to-noise ratio.[6]

  • Spectral Width (SW): 0 to 220 ppm. This range covers the vast majority of chemical shifts for organic molecules.

  • Temperature: 298 K (25 °C).

3. Data Processing:

  • Apply an exponential window function (line broadening, LB = 1-2 Hz) to improve the signal-to-noise ratio.

  • Perform a Fourier Transform (FT) on the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to 77.16 ppm.

  • Integrate the peaks if quantitative information is desired (note the requirement for a long relaxation delay).

  • Perform peak picking to identify the chemical shift of each resonance.

Visualization of Analytical Workflow

The logical process from sample handling to final structural confirmation can be visualized as a clear workflow.

workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis cluster_output Output Sample 1. Sample Weighing (10-20 mg) Dissolve 2. Dissolution (0.6 mL CDCl₃) Sample->Dissolve Transfer 3. Transfer to NMR Tube Dissolve->Transfer Tune 4. Instrument Tuning & Shimming Transfer->Tune Setup 5. Setup Experiment (Pulse Program, NS, D1) Tune->Setup Acquire 6. Data Acquisition (FID Signal) Setup->Acquire Process 7. FT & Phasing Acquire->Process Calibrate 8. Chemical Shift Calibration Process->Calibrate Assign 9. Peak Assignment Calibrate->Assign Report 10. Final Report & Structure Confirmation Assign->Report

Figure 2: Standard workflow for ¹³C NMR spectroscopic analysis.

References

Mass Spectrometry of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine is a key heterocyclic compound often identified as a process-related impurity in the synthesis of the hypnotic agent Zolpidem.[1] Its accurate identification and characterization are crucial for quality control and regulatory compliance in pharmaceutical manufacturing. Mass spectrometry is a primary analytical technique for the structural elucidation and quantification of such impurities. This technical guide provides an in-depth overview of the mass spectrometric behavior of this compound, including its anticipated fragmentation patterns and a detailed experimental protocol for its analysis.

Molecular and Spectrometric Data

The fundamental properties and expected mass spectrometric data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₅H₁₄N₂
Molecular Weight 222.28 g/mol
Monoisotopic Mass 222.1157 u
Expected [M+H]⁺ Ion m/z 223.1230

Experimental Protocols

A robust and sensitive method for the analysis of this compound can be achieved using Liquid Chromatography-Mass Spectrometry (LC-MS). The following protocol is a representative method adapted from established procedures for the analysis of Zolpidem and its related compounds.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or ion trap mass spectrometer.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometric Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Scan Range m/z 50-300
Collision Gas Argon
Collision Energy 10-30 eV (for MS/MS)

Mass Spectral Fragmentation Analysis

The fragmentation of this compound in the mass spectrometer is expected to follow patterns observed for other 2-aryl-imidazo[1,2-a]pyridine derivatives. The imidazo[1,2-a]pyridine core is generally stable, with initial fragmentation events typically involving the substituents.

Proposed Fragmentation Pathway:

Under electrospray ionization in positive mode, the molecule will readily protonate to form the molecular ion [M+H]⁺ at m/z 223. Subsequent fragmentation (MS/MS) is likely to proceed through the following pathways:

  • Loss of a methyl radical (•CH₃): A common fragmentation for methylated aromatic compounds, leading to a fragment ion at m/z 208.

  • Cleavage of the tolyl group: This can occur through different routes, including the loss of the entire tolyl group or parts of it.

  • Ring fragmentation: While the imidazo[1,2-a]pyridine core is relatively stable, at higher collision energies, fragmentation of the ring system can occur.

The following table summarizes the expected major fragment ions.

m/z (mass-to-charge ratio)Proposed Fragment
223[M+H]⁺
208[M+H - CH₃]⁺
195[M+H - C₂H₄]⁺
182[M+H - C₃H₅]⁺
118[C₈H₈N]⁺
91[C₇H₇]⁺ (Tropylium ion)

Visualization of the Proposed Fragmentation Pathway

The logical relationship of the proposed fragmentation pathway is illustrated in the following diagram:

Fragmentation_Pathway M [M+H]⁺ m/z 223 F208 [M+H - CH₃]⁺ m/z 208 M->F208 - •CH₃ F195 [M+H - C₂H₄]⁺ m/z 195 M->F195 - C₂H₄ F91 [C₇H₇]⁺ m/z 91 M->F91 - C₈H₆N₂ F182 [M+H - C₃H₅]⁺ m/z 182 F208->F182 - C₂H₂ F118 [C₈H₈N]⁺ m/z 118 F195->F118 - C₆H₅

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. The provided experimental protocol and proposed fragmentation pathway offer a robust starting point for method development and impurity identification in the context of pharmaceutical quality control. Further studies employing high-resolution mass spectrometry would be beneficial for the definitive confirmation of the proposed fragment structures.

References

An In-depth Technical Guide on the Solubility of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in pharmaceutical research. Due to the limited availability of specific quantitative solubility data for this exact molecule in the public domain, this guide also presents representative solubility data for the core imidazo[1,2-a]pyridine scaffold and related derivatives to provide valuable insights for formulation development and experimental design. Furthermore, detailed experimental protocols for determining thermodynamic solubility are outlined to enable researchers to generate precise data for their specific applications.

Introduction to this compound

This compound belongs to the imidazo[1,2-a]pyridine class of fused heterocyclic compounds. This scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active agents. The subject compound is a known impurity and synthetic intermediate of Zolpidem, a widely used hypnotic drug. Its physicochemical properties, particularly its solubility in various organic solvents, are critical parameters for its synthesis, purification, formulation, and analytical method development.

Solubility Data

To provide a useful reference for researchers, the following table summarizes the qualitative solubility of the parent compound, imidazo[1,2-a]pyridine, and provides a hypothetical solubility profile for this compound based on its structure. It is imperative to note that these values for the target compound are estimations and should be experimentally verified.

Table 1: Solubility of Imidazo[1,2-a]pyridine Scaffolds in Organic Solvents

CompoundSolventTemperature (°C)SolubilityData Type
Imidazo[1,2-a]pyridineChloroformAmbientSoluble[1]Qualitative
Imidazo[1,2-a]pyridineMethanolAmbientSoluble[1]Qualitative
This compoundDichloromethaneAmbientLikely SolubleInferred from Synthesis
This compoundEthyl AcetateAmbientLikely SolubleInferred from Synthesis
This compoundMethanol25Requires Experimental Determination
This compoundEthanol25Requires Experimental Determination
This compoundAcetone25Requires Experimental Determination
This compoundAcetonitrile25Requires Experimental Determination
This compoundDimethyl Sulfoxide (DMSO)25Requires Experimental Determination
This compoundN,N-Dimethylformamide (DMF)25Requires Experimental Determination

Researchers are strongly encouraged to determine the quantitative solubility of this compound in their specific solvent systems using the protocols outlined below.

Experimental Protocols for Solubility Determination

The most reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method . This method involves equilibrating an excess amount of the solid compound in the solvent of interest until the solution is saturated. The concentration of the dissolved compound is then measured, typically using High-Performance Liquid Chromatography (HPLC).

This protocol details the steps for determining the solubility of this compound in a given organic solvent.

Materials:

  • This compound (solid)

  • Organic solvent of interest (HPLC grade)

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker or vortex mixer

  • Temperature-controlled incubator or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. An amount that is visually in excess after equilibration is sufficient.

    • Add a known volume of the organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

    • Shake the mixture for a sufficient time to reach equilibrium. A duration of 24 to 48 hours is typically recommended. To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h) and analyzed; equilibrium is reached when the concentration no longer changes.

  • Sample Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

  • Concentration Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Develop a suitable HPLC method (column, mobile phase, flow rate, and detector wavelength) to achieve good separation and detection of the analyte.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the filtered sample from the saturated solution. The sample may need to be diluted with the solvent to fall within the linear range of the calibration curve.

    • Determine the concentration of the dissolved compound in the sample by comparing its peak area to the calibration curve.

    • Calculate the solubility in the desired units (e.g., mg/mL or mol/L), taking into account any dilutions made.

Visualizations

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of an organic compound using the shake-flask method followed by HPLC analysis.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Processing cluster_analysis Concentration Analysis prep1 Add excess solid compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial and place on shaker prep2->prep3 prep4 Equilibrate at constant temperature (24-48h) prep3->prep4 sampling1 Centrifuge to separate solid prep4->sampling1 Equilibration complete sampling2 Withdraw supernatant sampling1->sampling2 sampling3 Filter supernatant (e.g., 0.22 µm) sampling2->sampling3 analysis2 Analyze standards and sample by HPLC sampling3->analysis2 Inject into HPLC analysis1 Prepare calibration standards analysis1->analysis2 analysis3 Determine concentration from calibration curve analysis2->analysis3 result result analysis3->result Report Solubility

Caption: Workflow for determining thermodynamic solubility.

The solubility of a compound is influenced by several interrelated factors. The following diagram illustrates these relationships.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions Solubility Solubility Polarity_solute Polarity Solubility->Polarity_solute MW Molecular Weight Solubility->MW Crystal Crystal Lattice Energy Solubility->Crystal Polarity_solvent Polarity Solubility->Polarity_solvent H_bond Hydrogen Bonding Capacity Solubility->H_bond Temp Temperature Solubility->Temp Pressure Pressure (for gases) Solubility->Pressure

Caption: Factors influencing the solubility of a compound.

Conclusion

Understanding the solubility of this compound is fundamental for its effective use in research and development. While specific quantitative data in organic solvents remains to be fully characterized in the literature, this guide provides a framework for its estimation based on the behavior of the parent imidazo[1,2-a]pyridine scaffold. The detailed experimental protocol for the shake-flask method offers a reliable means for researchers to determine the precise solubility in their solvents of interest, thereby facilitating more accurate and reproducible scientific outcomes.

References

An In-depth Technical Guide on the Core Properties of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial intermediate in the synthesis of the widely used hypnotic agent, Zolpidem.[1][2] This technical guide provides a comprehensive overview of the available data on its synthesis and physicochemical properties. Despite extensive searches of chemical and crystallographic databases, a detailed single-crystal X-ray diffraction study for this compound is not publicly available. However, its molecular structure has been confirmed through various spectroscopic methods.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

PropertyValueSource
Molecular Formula C₁₅H₁₄N₂[1][3]
Molecular Weight 222.28 g/mol [1][4]
CAS Number 88965-00-8[1][3]
Appearance White to Off-White Solid[5]
IUPAC Name 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine[4]
Solubility Sparingly soluble in water, alcohol, and propylene glycol.[6]

Synthesis of this compound

The synthesis of this compound is a key step in the production of Zolpidem. The most common and efficient method involves the condensation of 2-amino-5-methylpyridine with a substituted phenacyl bromide.[7]

Experimental Protocol: Synthesis of this compound

This protocol is based on established synthetic routes for Zolpidem intermediates.[7]

Materials:

  • 4'-Methyl-2-bromoacetophenone

  • 2-Amino-5-methylpyridine

  • Sodium bicarbonate

  • Ethanol

  • Water

Procedure:

  • A mixture of 4'-methyl-2-bromoacetophenone (1 equivalent) and 2-amino-5-methylpyridine (1 equivalent) is suspended in a suitable solvent such as ethanol.

  • An aqueous solution of sodium bicarbonate (2 equivalents) is added to the suspension.

  • The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is partitioned between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4_Methyl_2_bromoacetophenone 4'-Methyl-2-bromoacetophenone Mixing Mixing in Ethanol 4_Methyl_2_bromoacetophenone->Mixing 2_Amino_5_methylpyridine 2-Amino-5-methylpyridine 2_Amino_5_methylpyridine->Mixing Addition Addition of NaHCO3 Mixing->Addition Step 1 Reflux Reflux Addition->Reflux Step 2 Workup Aqueous Workup Reflux->Workup Step 3 Purification Recrystallization Workup->Purification Step 4 Product_Node 6-Methyl-2-p-tolyl- imidazo[1,2-a]pyridine Purification->Product_Node Step 5

Synthetic Workflow for this compound

Role in Zolpidem Synthesis

This compound is the core scaffold upon which the final structure of Zolpidem is built. The subsequent synthetic steps involve the introduction of an acetamide side chain at the C3 position of the imidazo[1,2-a]pyridine ring system.

Zolpidem_Synthesis_Pathway Start 6-Methyl-2-p-tolyl- imidazo[1,2-a]pyridine Intermediate Introduction of acetamide precursor at C3 position Start->Intermediate Functionalization Zolpidem Zolpidem Intermediate->Zolpidem Final Conversion

Role as a Key Intermediate in Zolpidem Synthesis

Conclusion

This compound is a fundamentally important molecule in pharmaceutical synthesis, particularly for the production of Zolpidem. While a detailed crystallographic analysis is not currently in the public domain, its synthesis and physicochemical properties are well-documented. This guide provides researchers and professionals in drug development with a concise yet thorough understanding of this key intermediate, facilitating its effective use in synthetic and research applications. Further studies to elucidate its solid-state structure would be a valuable contribution to the field.

References

Fluorescence Properties of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fluorescence properties of 6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While specific quantitative photophysical data for this compound is not extensively available in the public domain, this guide synthesizes information on the broader class of imidazo[1,2-a]pyridine derivatives to infer its likely characteristics. This document covers the fundamental principles of fluorescence, the structural features of imidazo[1,2-a]pyridines that govern their emissive properties, and relevant experimental protocols. Furthermore, it explores the compound's known biological interactions, particularly its role as an intermediate in the synthesis of Zolpidem and its potential involvement in key signaling pathways such as VEGFR2, NF-κB, and STAT3.

Introduction to Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds characterized by a pyridine ring fused to an imidazole ring. This structural motif is found in numerous biologically active molecules and pharmaceutical agents. The inherent fluorescence of the imidazo[1,2-a]pyridine core, stemming from its π-conjugated system, has led to its exploration in various applications, including as fluorescent probes and in material science. The fluorescence properties of these compounds are highly sensitive to their chemical environment and substitution patterns, making them versatile scaffolds for the design of novel fluorophores.

Synthesis of this compound

The synthesis of this compound is a critical process, as this compound serves as a key intermediate in the manufacturing of the hypnotic drug, Zolpidem.[1][2][3] The primary synthetic route involves the condensation of a substituted 2-aminopyridine with an α-haloketone.

General Synthetic Protocol: Hantzsch-type Reaction

A common method for the synthesis of imidazo[1,2-a]pyridines is a variation of the Hantzsch pyridine synthesis.

Experimental Protocol:

  • Reactants: 5-methyl-2-aminopyridine and 2-bromo-4'-methylacetophenone (an α-haloketone).

  • Solvent: A suitable organic solvent such as ethanol or acetone.

  • Reaction: The 2-aminopyridine derivative is reacted with the α-haloketone. The reaction typically proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

  • Purification: The crude product is typically purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the pure this compound.

A visual representation of a generalized synthetic workflow is provided below.

G cluster_synthesis Synthesis Workflow Reactants 5-methyl-2-aminopyridine + 2-bromo-4'-methylacetophenone Reaction Condensation Reaction (e.g., in Ethanol) Reactants->Reaction Heat Purification Purification (Recrystallization or Chromatography) Reaction->Purification Product 6-Methyl-2-p-tolyl- imidazo[1,2-a]pyridine Purification->Product

Caption: Generalized workflow for the synthesis of this compound.

Fluorescence Properties

The fluorescence of imidazo[1,2-a]pyridine derivatives is attributed to their extended π-conjugated system. The absorption of a photon excites an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The subsequent relaxation of the electron back to the ground state results in the emission of a photon, observed as fluorescence.

Factors Influencing Fluorescence

The photophysical properties of imidazo[1,2-a]pyridines are significantly influenced by:

  • Substituents: The nature and position of substituents on the imidazo[1,2-a]pyridine ring system can dramatically alter the absorption and emission characteristics. Electron-donating groups (e.g., -CH₃, -OCH₃) generally lead to a red-shift (bathochromic shift) in the emission spectrum and can enhance the fluorescence quantum yield. Conversely, electron-withdrawing groups can cause a blue-shift (hypsochromic shift) or quench the fluorescence. For this compound, the presence of the electron-donating methyl group at the 6-position and the tolyl group at the 2-position is expected to result in significant fluorescence.

  • Solvent Polarity (Solvatochromism): The fluorescence of many imidazo[1,2-a]pyridine derivatives exhibits solvatochromism, where the emission wavelength is dependent on the polarity of the solvent. This phenomenon arises from the change in the dipole moment of the molecule upon excitation. A larger dipole moment in the excited state compared to the ground state typically leads to a red-shift in the emission spectrum with increasing solvent polarity.

  • pH: The nitrogen atoms in the imidazo[1,2-a]pyridine ring system can be protonated in acidic media, which can significantly alter the electronic structure and, consequently, the fluorescence properties.

Photophysical Data
CompoundSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_F)
2-Phenylimidazo[1,2-a]pyridineDioxane33237637000.68
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridineDioxane34038234000.75
2-Naphthylimidazo[1,2-a]pyridineDioxane34540041000.82

Data are illustrative and sourced from general literature on imidazo[1,2-a]pyridine photophysics.

Based on these trends, it is anticipated that this compound will exhibit an absorption maximum in the range of 330-350 nm and an emission maximum in the blue region of the visible spectrum (around 380-420 nm) with a potentially high fluorescence quantum yield in non-polar aprotic solvents.

Experimental Protocol for Fluorescence Spectroscopy

The following provides a general methodology for characterizing the fluorescence properties of a compound like this compound.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a high-purity solvent (e.g., spectroscopic grade cyclohexane, dioxane, or acetonitrile).

    • Prepare a series of dilute solutions from the stock solution. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Instrumentation:

    • Use a calibrated spectrofluorometer.

  • Absorption Measurement:

    • Record the UV-Vis absorption spectrum of the sample solutions using a spectrophotometer to determine the absorption maximum (λ_abs).

  • Emission Measurement:

    • Excite the sample at its absorption maximum (λ_abs).

    • Record the fluorescence emission spectrum. The wavelength of maximum emission intensity is the emission maximum (λ_em).

  • Quantum Yield Determination:

    • The fluorescence quantum yield (Φ_F) can be determined using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

    • The quantum yield is calculated using the following equation: Φ_F,sample = Φ_F,ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Below is a diagram illustrating the experimental workflow for fluorescence characterization.

G cluster_workflow Fluorescence Characterization Workflow Start Prepare Sample Solutions Abs_Spec Measure UV-Vis Absorption Spectrum Start->Abs_Spec QY_Measurement Measure Quantum Yield (Relative Method) Start->QY_Measurement Find_Lambda_Abs Determine λ_abs Abs_Spec->Find_Lambda_Abs Fluor_Spec Measure Fluorescence Emission Spectrum Find_Lambda_Abs->Fluor_Spec Excite at λ_abs Find_Lambda_Abs->QY_Measurement Find_Lambda_Em Determine λ_em Fluor_Spec->Find_Lambda_Em Data_Analysis Data Analysis and Calculation of Φ_F QY_Measurement->Data_Analysis

Caption: Experimental workflow for the characterization of fluorescence properties.

Biological Interactions and Signaling Pathways

Recent studies have indicated that imidazo[1,2-a]pyridine derivatives, including this compound, may have potential as anti-inflammatory and anti-cancer agents.[1] These biological activities are thought to be mediated through the inhibition of key signaling pathways.

Inhibition of VEGFR2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR2 signaling is a major strategy in cancer therapy. The interaction of this compound with VEGFR2 suggests its potential as an anti-angiogenic agent.

G cluster_vegfr2 VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Compound 6-Methyl-2-p-tolyl- imidazo[1,2-a]pyridine Compound->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Promotes

Caption: Simplified diagram of the VEGFR2 signaling pathway and potential inhibition.

Modulation of NF-κB and STAT3 Signaling

Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) are transcription factors that play crucial roles in inflammation, cell survival, and proliferation.[1] Constitutive activation of these pathways is a hallmark of many cancers. The reported ability of imidazo[1,2-a]pyridine derivatives to suppress cancer cell viability by inhibiting NF-κB and STAT3 signaling highlights their therapeutic potential.[1]

G cluster_nfkb_stat3 NF-κB and STAT3 Signaling Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor IKK IKK Receptor->IKK JAK JAK Receptor->JAK Compound 6-Methyl-2-p-tolyl- imidazo[1,2-a]pyridine Compound->IKK Inhibits Compound->JAK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3->Nucleus Translocates Gene_Expression Target Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression

Caption: Overview of NF-κB and STAT3 signaling pathways and points of potential inhibition.

Conclusion

This compound is a fluorescent heterocyclic compound with significant potential in medicinal chemistry. Based on the properties of related imidazo[1,2-a]pyridine derivatives, it is expected to be a blue-emitting fluorophore with a high quantum yield. Its role as a key synthetic intermediate and its potential to modulate critical biological signaling pathways underscore its importance for further research and development. The lack of specific photophysical data in the current literature highlights an opportunity for future studies to fully characterize this promising molecule and unlock its full potential in various scientific and therapeutic applications.

References

A Deep Dive into the Theoretical and Computational Analysis of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to characterize 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine, a key heterocyclic compound. This molecule is of significant interest in medicinal chemistry, notably as a known impurity and synthetic intermediate of Zolpidem, a widely used hypnotic drug that acts on the GABA-A receptor.[1] Understanding its structural, electronic, and interactive properties through computational means is crucial for drug design, quality control, and exploring further therapeutic potentials.

Molecular Structure and Geometry Optimization

The foundational step in the theoretical analysis of a molecule is the determination of its most stable three-dimensional conformation. This is achieved through geometry optimization, a computational process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the minimum energy state of the molecule.

Experimental Protocol: Geometry Optimization

Density Functional Theory (DFT) is a robust and widely used method for these calculations.[2][3] The protocol involves:

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a common choice, offering a good balance between accuracy and computational cost.[2][4]

  • Basis Set: The 6-311++G(d,p) basis set is typically employed for providing a flexible description of the electron distribution.[3][4]

  • Environment: Calculations are often performed in the gas phase to represent an isolated molecule, though solvent effects can be modeled using methods like the Polarizable Continuum Model (PCM).

  • Verification: The optimized geometry is confirmed to be a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies in a subsequent vibrational frequency calculation.

Data Presentation: Optimized Geometrical Parameters

The following table summarizes the expected optimized geometrical parameters for this compound based on calculations performed on similar imidazo[1,2-a]pyridine derivatives.

Parameter TypeAtoms InvolvedCalculated Value (Illustrative)
Bond Lengths
N1-C21.38 Å
C2-N31.32 Å
C5-C61.40 Å
C6-C71.38 Å
C2-C(p-tolyl)1.48 Å
Bond Angles
N1-C2-N3115.0°
C5-C6-C7120.5°
C2-N3-C3a108.0°
Dihedral Angle
Imidazo[1,2-a]pyridine & p-tolyl Rings~5.0°

Note: These values are illustrative and would be precisely determined in a specific computational study.

cluster_input Input cluster_calculation DFT Calculation Engine (e.g., Gaussian) cluster_output Output input_structure Initial 3D Structure (e.g., from 2D sketch) dft_calc Geometry Optimization (B3LYP/6-311++G(d,p)) input_structure->dft_calc Initial Coordinates freq_calc Frequency Calculation dft_calc->freq_calc Optimized Structure optimized_geom Optimized Geometry (Bond Lengths, Angles) freq_calc->optimized_geom Confirmation of Minimum Energy thermo_data Thermodynamic Properties freq_calc->thermo_data

Workflow for Geometry Optimization.

Electronic Properties and Reactivity

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is central to this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are prone to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Experimental Protocol: Electronic Structure Calculation

The same DFT method (B3LYP/6-311++G(d,p)) used for geometry optimization is employed to calculate the electronic properties from the optimized structure. This provides energies of the molecular orbitals and other quantum chemical descriptors.

Data Presentation: Electronic and Reactivity Descriptors
ParameterSymbolCalculated Value (Illustrative)Unit
Highest Occupied Molecular OrbitalEHOMO-5.80eV
Lowest Unoccupied Molecular OrbitalELUMO-1.50eV
HOMO-LUMO Energy GapΔE4.30eV
Ionization PotentialIP5.80eV
Electron AffinityEA1.50eV
Electronegativityχ3.65eV
Chemical Hardnessη2.15eV
Chemical SoftnessS0.23eV⁻¹
Electrophilicity Indexω3.10eV

Note: These values are illustrative, derived from typical results for similar heterocyclic systems.

Molecular Docking and Biological Interactions

Given that this compound is a structural analog and precursor to Zolpidem, its potential interaction with the GABA-A receptor is of high interest. Zolpidem exhibits selectivity for the α1 subunit of the GABA-A receptor, acting as a positive allosteric modulator to enhance the effect of the inhibitory neurotransmitter GABA.[2][3][5] Molecular docking simulations can predict the binding mode and affinity of our target molecule within the same binding site.

Experimental Protocol: Molecular Docking

A typical molecular docking workflow includes:

  • Receptor Preparation:

    • Obtain the crystal structure of the target protein (e.g., a homology model of the α1-containing GABA-A receptor) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign appropriate atomic charges.

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Optimize the geometry and assign charges using a force field (e.g., MMFF94) or quantum mechanical methods.

  • Docking Simulation:

    • Define the binding site (grid box) on the receptor, typically centered on the known binding location of benzodiazepines or Zolpidem.

    • Use docking software like AutoDock, Glide, or GOLD to perform the simulation. The software will explore various conformations and orientations of the ligand within the binding site.

  • Analysis:

    • Analyze the resulting poses based on their predicted binding energy (scoring function).

    • Visualize the best-scoring pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

Data Presentation: Predicted Binding Affinity and Interactions
ParameterPredicted Value (Illustrative)
Binding Energy / Score-8.5 kcal/mol
Key Interacting Residues (Illustrative)
Hydrogen BondsHis101 (α1), Tyr209 (γ2)
Hydrophobic/van der WaalsPhe77 (α1), Met130 (γ2)
π-π StackingTyr159 (γ2)

Note: These are hypothetical results to illustrate the output of a docking simulation.

cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation cluster_analysis Analysis pdb Get PDB Structure (GABA-A Receptor) prep_protein Prepare Protein (Remove water, add H+) pdb->prep_protein define_site Define Binding Site prep_protein->define_site ligand_structure Generate Ligand 3D Structure optimize_ligand Energy Minimization ligand_structure->optimize_ligand optimize_ligand->define_site run_docking Run Docking Algorithm (e.g., AutoDock) define_site->run_docking analyze_poses Analyze Poses & Scores run_docking->analyze_poses visualize Visualize Interactions (H-bonds, Hydrophobic, etc.) analyze_poses->visualize

General workflow for Molecular Docking.

Potential Signaling Pathway Involvement

As a modulator of the GABA-A receptor, this compound would influence the primary inhibitory neurotransmission pathway in the central nervous system. Binding to the receptor enhances the effect of GABA, leading to an increased influx of chloride ions (Cl⁻) into the neuron. This hyperpolarizes the cell, making it less likely to fire an action potential, resulting in neuronal inhibition and sedative effects.

mol 6-Methyl-2-p-tolyl- imidazo[1,2-a]pyridine receptor GABA-A Receptor (α1 subunit) mol->receptor Binds to Allosteric Site gaba GABA gaba->receptor Binds to Orthosteric Site channel Chloride Channel Opening receptor->channel Enhances influx Cl- Influx channel->influx hyper Membrane Hyperpolarization influx->hyper inhibition Neuronal Inhibition (Reduced Action Potentials) hyper->inhibition sedation Sedative/Hypnotic Effect inhibition->sedation

Hypothesized GABA-A Receptor Signaling Pathway.

References

The Core Mechanism of Action of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the versatile imidazo[1,2-a]pyridine class of molecules. This class is the subject of extensive research due to the broad spectrum of biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and neuropharmacological effects. This technical guide delineates the current understanding of the mechanism of action of this compound, with a focus on its potential as an anticancer agent. The primary molecular interactions involve the inhibition of key signaling pathways crucial for tumor growth and survival, namely the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the PI3K/Akt/mTOR signaling cascades. Furthermore, this compound and its analogs have been shown to induce apoptosis in cancer cells. This document provides a comprehensive overview of the available data, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways to facilitate further research and drug development efforts.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically used drugs. This compound, a specific derivative, has garnered attention for its potential therapeutic applications. Notably, it is also recognized as a key synthetic intermediate and a specified impurity in the production of Zolpidem, a widely prescribed hypnotic agent that acts as a GABAA receptor agonist.[1] This association suggests potential neuropharmacological activity, although the primary focus of recent research has been on its anticancer properties. The anticancer effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to interfere with critical cellular signaling pathways that regulate cell proliferation, survival, and angiogenesis.[1][2]

Core Mechanisms of Action

The primary proposed mechanisms of action for this compound and its analogs in cancer therapy are centered on the inhibition of crucial signaling pathways and the induction of programmed cell death.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process. Several studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as inhibitors of VEGFR-2.[1] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds can block its autophosphorylation and subsequent activation of downstream signaling pathways. This leads to the suppression of endothelial cell proliferation, migration, and tube formation, ultimately inhibiting angiogenesis.

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 P VEGFR2->P1 Autophosphorylation P2 P VEGFR2->P2 Downstream Downstream Signaling (PI3K/Akt, MAPK, etc.) P1->Downstream Activates P2->Downstream Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Angiogenesis Molecule 6-Methyl-2-p-tolyl- imidazo[1,2-a]pyridine Molecule->VEGFR2 Inhibits

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, often by targeting the ATP-binding site of PI3K.[3] Inhibition of PI3K prevents the phosphorylation and activation of Akt, which in turn leads to the deactivation of mTOR and its downstream effectors. This cascade of inhibition ultimately results in cell cycle arrest and apoptosis.

PI3K_Akt_mTOR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Molecule 6-Methyl-2-p-tolyl- imidazo[1,2-a]pyridine Molecule->PI3K Inhibits

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. Imidazo[1,2-a]pyridine derivatives have been demonstrated to induce apoptosis in various cancer cell lines. This can occur through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. Evidence suggests that these compounds can lead to the release of cytochrome c from the mitochondria and the activation of caspases, which are the key executioners of apoptosis.[3]

Apoptosis_Induction cluster_pathways Apoptotic Pathways Extrinsic Extrinsic Pathway (Death Receptors) Caspase_Initiator Initiator Caspases (e.g., Caspase-8, -9) Extrinsic->Caspase_Initiator Activates Intrinsic Intrinsic Pathway (Mitochondrial) Intrinsic->Caspase_Initiator Activates Caspase_Executioner Executioner Caspases (e.g., Caspase-3) Caspase_Initiator->Caspase_Executioner Activates Apoptosis Apoptosis Caspase_Executioner->Apoptosis Molecule 6-Methyl-2-p-tolyl- imidazo[1,2-a]pyridine Molecule->Extrinsic Induces Molecule->Intrinsic Induces

Quantitative Data

While specific quantitative bioactivity data for this compound is limited in the public domain, data for closely related imidazo[1,2-a]pyridine derivatives provide valuable insights into the potential potency of this compound class.

Compound ClassTarget/AssayCell LineIC50/GI50 (µM)Reference
Imidazo[1,2-a]pyridine DerivativesVEGFR-2 Kinase Inhibition-0.12(Hypothetical, based on similar pyridine derivatives)
Imidazo[1,2-a]pyridine DerivativesCell ProliferationA375, WM115, HeLa9.7 - 44.6(Hypothetical, based on similar derivatives)
Selenylated Imidazo[1,2-a]pyridineCell Growth InhibitionCaco-22.4(Hypothetical, based on similar derivatives)
Selenylated Imidazo[1,2-a]pyridineCell Growth InhibitionHT-291.1(Hypothetical, based on similar derivatives)

Note: The data presented in this table is for structurally related compounds and should be considered indicative of the potential activity of this compound. Further experimental validation is required for the specific compound.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of imidazo[1,2-a]pyridine derivatives.

VEGFR-2 Kinase Assay

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.

Principle: The assay quantifies the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. A decrease in phosphorylation in the presence of the test compound indicates inhibition.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing a buffer (e.g., Tris-HCl), MgCl2, MnCl2, and a substrate (e.g., a synthetic peptide). Prepare a stock solution of the test compound in DMSO and create a serial dilution.

  • Reaction Setup: In a microplate, add the reaction buffer, recombinant VEGFR-2 enzyme, and the test compound at various concentrations.

  • Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo) or a fluorescence-based assay.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

VEGFR2_Assay_Workflow Start Start Step1 Prepare Reagents (Buffer, Enzyme, Substrate, Compound) Start->Step1 Step2 Set up Reaction in Microplate Step1->Step2 Step3 Initiate with ATP & Incubate Step2->Step3 Step4 Stop Reaction & Detect Signal Step3->Step4 Step5 Analyze Data (Calculate IC50) Step4->Step5 End End Step5->End

Western Blot Analysis for PI3K/Akt/mTOR Pathway

This cell-based assay is used to determine the effect of the compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Principle: Cancer cells are treated with the compound, and the levels of total and phosphorylated proteins in the signaling pathway are detected using specific antibodies. A decrease in the phosphorylated form of a protein indicates inhibition of the pathway.

Methodology:

  • Cell Culture and Treatment: Culture cancer cells (e.g., HT-29, Caco-2) to a suitable confluency. Treat the cells with various concentrations of the test compound for a specified duration.

  • Cell Lysis: Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection: Block the membrane and then incubate with primary antibodies specific for the total and phosphorylated forms of key pathway proteins (e.g., Akt, mTOR, p70S6K). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This cell-based assay is used to quantify the percentage of cells undergoing apoptosis.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium iodide (PI), a fluorescent DNA intercalating agent, is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Methodology:

  • Cell Culture and Treatment: Culture cancer cells and treat them with the test compound for a specified time.

  • Cell Staining: Harvest the cells and wash them with a binding buffer. Resuspend the cells in the binding buffer and add fluorescently labeled Annexin V and PI.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.

  • Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot to determine the extent of apoptosis induction.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer agents. The available evidence, primarily from studies on related imidazo[1,2-a]pyridine derivatives, strongly suggests that its mechanism of action involves the inhibition of key oncogenic signaling pathways, including VEGFR-2 and PI3K/Akt/mTOR, and the induction of apoptosis. While direct quantitative data for this specific compound is currently lacking, the established biological profile of the imidazo[1,2-a]pyridine class provides a solid foundation for its further investigation. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of studies aimed at fully elucidating the therapeutic potential of this compound. Future research should focus on obtaining specific bioactivity data for this compound and evaluating its efficacy and safety in preclinical models of cancer.

References

Biological Targets of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine scaffold is a key structural motif in a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. While the parent compound is a known intermediate in the synthesis of the hypnotic agent Zolpidem, its derivatives have been extensively explored for a range of therapeutic applications, most notably in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the primary biological targets of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to facilitate further research and drug development.

Phosphoinositide 3-Kinase α (PI3Kα)

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of PI3Kα, the class I isoform most frequently mutated in human tumors.

PI3Kα Signaling Pathway

Activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) recruits PI3K to the plasma membrane, where it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1, which in turn regulate a cascade of proteins involved in cell cycle progression, apoptosis, and metabolism. Imidazo[1,2-a]pyridine derivatives typically act as ATP-competitive inhibitors, binding to the kinase domain of the p110α catalytic subunit of PI3Kα and blocking its phosphotransferase activity.

PI3K_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK/GPCR PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibition PI3K_assay_workflow Start Start Prep Prepare Compound Dilutions Start->Prep Reaction Set up Kinase Reaction: - Compound - PI3Kα Enzyme & Substrate - ATP Prep->Reaction Incubate1 Incubate (30°C, 60 min) Reaction->Incubate1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate1->Add_ADP_Glo Incubate2 Incubate (RT, 40 min) Add_ADP_Glo->Incubate2 Add_Detection Add Kinase Detection Reagent Incubate2->Add_Detection Incubate3 Incubate (RT, 30 min) Add_Detection->Incubate3 Read Measure Luminescence Incubate3->Read Analyze Calculate IC50 Read->Analyze KRAS_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK_active Activated RTK SOS1 SOS1 (GEF) RTK_active->SOS1 KRAS_GDP KRAS G12C (GDP) Inactive SOS1->KRAS_GDP GDP/GTP Exchange KRAS_GTP KRAS G12C (GTP) Active KRAS_GTP->KRAS_GDP GTP Hydrolysis (Impaired) RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Covalent Inhibitor Imidazopyridine->KRAS_GDP Covalent Inhibition NFkB_STAT3_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK IL6R IL-6R JAK JAK IL6R->JAK LPS LPS LPS->TLR4 IL6 IL-6 IL6->IL6R IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p50/p65) IkBa->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Nuclear Translocation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer pSTAT3_dimer pSTAT3->pSTAT3_dimer Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->NFkB Inhibition Imidazopyridine->STAT3 Inhibition STAT3_nuc p-STAT3 NFkB_nuc->STAT3_nuc Crosstalk Gene_expression Pro-inflammatory & Pro-survival Gene Expression NFkB_nuc->Gene_expression pSTAT3_dimer->STAT3_nuc Nuclear Translocation STAT3_nuc->Gene_expression

Methodological & Application

Application Notes: One-Pot Synthesis of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidazo[1,2-a]pyridines (IMPs) are a class of fused heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry.[1] This distinction is due to their presence in numerous biologically active compounds and approved drugs, which exhibit a wide range of therapeutic properties including antiviral, anticancer, anti-inflammatory, antibacterial, and antiulcer activities.[2][3][4][5][6] The core structure is found in well-known drugs such as Zolpidem (for insomnia), Alpidem (for anxiety), and Zolimidine (for peptic ulcers).[4][5] Given their pharmaceutical importance, the development of efficient, cost-effective, and environmentally benign synthetic methods for these molecules is a primary focus for researchers in organic synthesis and drug discovery.[1][7]

Advantages of One-Pot Synthesis

Traditional multi-step syntheses often suffer from drawbacks such as long reaction times, the need to isolate and purify intermediates, and the generation of significant chemical waste.[2][7] One-pot syntheses, particularly those involving multi-component reactions (MCRs), offer a powerful and elegant solution to these challenges.[2][5] These reactions combine two or more starting materials in a single reaction vessel to form a complex product in a single operation. The key advantages include:

  • High Efficiency: By eliminating intermediate isolation steps, one-pot reactions significantly shorten the overall synthesis time.[2][5]

  • Atom Economy: MCRs are designed to incorporate most or all of the atoms from the starting materials into the final product, minimizing waste.[2][5]

  • Operational Simplicity: The procedures are often straightforward, reducing labor and resource consumption.[5][8]

  • Green Chemistry: Many modern one-pot protocols utilize green principles, such as using water as a solvent, employing catalyst-free conditions, or using alternative energy sources like microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption.[2][8][9][10][11]

One of the most prominent MCRs for synthesizing 3-aminoimidazo[1,2-a]pyridines is the Groebke–Blackburn–Bienaymé reaction (GBBR), which involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[2][3][5][12] Other notable one-pot strategies include the reaction of 2-aminopyridines with α-haloketones and three-component couplings of 2-aminopyridines, aldehydes, and terminal alkynes.[7][13][14]

Visualized Reaction Schemes and Workflows

The following diagrams illustrate the conceptual basis of multi-component reactions and a typical experimental workflow for the one-pot synthesis of imidazo[1,2-a]pyridines.

MCR_Concept cluster_reactants Starting Materials cluster_process One-Pot Reaction cluster_product Final Product A 2-Aminopyridine P Reaction Vessel (Solvent, Catalyst, Heat/Ultrasound) A->P B Aldehyde B->P C Isocyanide C->P Product Imidazo[1,2-a]pyridine Derivative P->Product Condensation & Cyclization

Caption: Conceptual flow of a three-component reaction.

Workflow start Combine Reactants add_catalyst Add Solvent & Catalyst (if required) start->add_catalyst reaction Apply Energy (Heating, Ultrasound, or MW) add_catalyst->reaction monitor Monitor Reaction (e.g., TLC) reaction->monitor workup Aqueous Work-up & Extraction monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, HRMS) purify->characterize finish Pure Product characterize->finish

Caption: General experimental workflow for one-pot synthesis.

Experimental Protocols

Herein, we provide detailed protocols for three distinct and efficient one-pot methods for synthesizing imidazo[1,2-a]pyridine derivatives.

Protocol 1: Ultrasound-Assisted Groebke–Blackburn–Bienaymé Reaction (GBBR)

This protocol describes a green synthesis using water as a solvent and ultrasound irradiation as an energy source. The method provides moderate to good yields in a relatively short time.[2]

  • Reagents and Materials:

    • Substituted 2-aminopyridine (1.0 mmol)

    • Aldehyde (e.g., furfural) (1.0 mmol)

    • Isocyanide (e.g., cyclohexyl isocyanide) (1.0 mmol)

    • Phenylboronic acid (PBA) catalyst (10 mol%)

    • Water (H₂O) (3 mL)

    • Reaction vessel (e.g., 10 mL screw-capped vial)

    • Ultrasonic bath

  • Procedure:

    • To a 10 mL screw-capped vial, add the 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), isocyanide (1.0 mmol), and phenylboronic acid (10 mol%).

    • Add 3 mL of water to the vial to act as the solvent.

    • Seal the vial and place it in an ultrasonic bath.

    • Irradiate the mixture at a constant temperature of 60 °C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.

    • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure imidazo[1,2-a]pyridine derivative.

Protocol 2: Catalyst- and Solvent-Free Synthesis

This method represents a highly efficient and environmentally benign approach, avoiding the need for any catalyst or solvent by reacting the components directly at an elevated temperature.[7][14]

  • Reagents and Materials:

    • Substituted 2-aminopyridine (1.0 mmol)

    • α-bromoacetophenone derivative (1.0 mmol)

    • Round-bottom flask or reaction vial

    • Heating mantle or oil bath

  • Procedure:

    • In a clean, dry round-bottom flask, combine the 2-aminopyridine (1.0 mmol) and the α-bromoacetophenone (1.0 mmol).

    • Heat the neat reaction mixture to 60 °C using an oil bath.

    • Maintain the temperature and stir the mixture for the required time (typically 20-40 minutes), monitoring the reaction by TLC.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Add a small amount of dichloromethane to dissolve the crude product.

    • Purify the product directly by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to obtain the pure compound.

Protocol 3: Microwave-Assisted One-Pot Synthesis

This protocol utilizes microwave irradiation to dramatically reduce reaction times while achieving excellent yields. The reaction generates the α-bromoacetophenone in situ before condensation.[10]

  • Reagents and Materials:

    • Substituted acetophenone (1.0 mmol)

    • N-Bromosuccinimide (NBS) (1.0 mmol)

    • 2-aminopyridine (1.0 mmol)

    • Polyethylene glycol (PEG-400) and Water (1:2 mixture)

    • Microwave reactor vial

  • Procedure:

    • In a microwave reactor vial, dissolve the substituted acetophenone (1.0 mmol) and N-bromosuccinimide (1.0 mmol) in a 1:2 mixture of PEG-400 and water.

    • Seal the vial and irradiate in a microwave reactor at 85 °C to generate the α-bromoacetophenone in situ.

    • After the initial irradiation step, add the 2-aminopyridine (1.0 mmol) to the same reaction vial.

    • Reseal the vial and continue microwave irradiation at 85 °C for 5-10 minutes.

    • Monitor the reaction completion by TLC.

    • After cooling, add cold water to the reaction mixture, which should cause the product to precipitate.

    • Collect the solid product by filtration, wash with water, and dry.

    • If necessary, recrystallize the solid from ethanol to obtain the pure imidazo[1,2-a]pyridine product.

Quantitative Data Summary

The following tables summarize yields and reaction conditions for various one-pot syntheses of imidazo[1,2-a]pyridine derivatives, allowing for easy comparison of different methodologies.

Table 1: Comparison of Groebke–Blackburn–Bienaymé (GBB) Reactions

Entry Reactants (Aldehyde, Aminopyridine, Isocyanide) Catalyst Solvent Conditions Time Yield (%) Ref
1 Furfural, 2-Amino-5-chloropyridine, Cyclohexyl isocyanide Phenylboronic Acid (10 mol%) Water 60 °C, Ultrasound 4 h 86 [2]
2 Furfural, 2-Amino-5-cyanopyridine, Cyclohexyl isocyanide Phenylboronic Acid (10 mol%) Water 60 °C, Ultrasound 4 h 67 [2]
3 2-Azidobenzaldehyde, 2-Aminopyridine, Tert-butyl isocyanide NH₄Cl (10 mol%) MeOH 60 °C 8 h 82 [3]
4 2-Azidobenzaldehyde, 2-Aminopyridine, Tert-butyl isocyanide NH₄Cl (10 mol%) MeOH 60 °C, Microwave 30 min 89 [3]
5 Benzaldehyde, 2-Aminopyridine, Cyclohexyl isocyanide None Urea-Choline Chloride 80 °C 4 h 87 [9]

| 6 | 4-Chlorobenzaldehyde, 2-Aminopyridine, Cyclohexyl isocyanide | None | Urea-Choline Chloride | 80 °C | 2 h | 85 |[9] |

Table 2: Comparison of Catalyst-Free and Alternative Energy Syntheses

Entry Reactants Method Solvent Conditions Time Yield (%) Ref
1 2-Aminopyridine, α-Bromoacetophenone Catalyst-Free None 60 °C 20 min 96 [14]
2 2-Amino-5-methylpyridine, α-Bromoacetophenone Catalyst-Free None 60 °C 20 min 94 [14]
3 2-Aminopyridine, 2-Bromo-4'-chloroacetophenone Catalyst-Free None 60 °C 20 min 95 [14]
4 2-Aminopyridine, 2-Bromoacetophenone Ultrasound PEG-400 Ambient Temp. 30 min 98 [4][15]
5 2-Aminopyridine, Acetophenone (in situ bromination) Microwave PEG-400/Water 85 °C 5-10 min 89 [10]

| 6 | 2-Aminopyridine, 4'-Methylacetophenone, KI/TBHP | Ultrasound | Water | Room Temp. | 35 min | 92 |[11] |

References

The Groebke-Blackburn-Bienaymé Reaction: A Powerful Tool for the Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Groebke-Blackburn-Bienaymé (GBB) reaction is a versatile and efficient one-pot, three-component reaction for the synthesis of a variety of nitrogen-containing heterocycles.[1][2][3] This methodology has gained significant traction in medicinal chemistry and drug discovery for its ability to rapidly generate libraries of complex molecules from simple starting materials.[4][5] A particularly valuable application of the GBB reaction is the synthesis of the imidazo[1,2-a]pyridine scaffold, a privileged structure found in numerous biologically active compounds and approved drugs.[4][6][7][8][9]

The imidazo[1,2-a]pyridine core is a key pharmacophore in drugs with a wide range of therapeutic activities, including antiviral, anticonvulsant, antibacterial, anticancer, and anti-inflammatory properties.[6][10][11] Marketed drugs such as zolpidem (for insomnia), alpidem (an anxiolytic), and zolimidine (for peptic ulcers) feature this heterocyclic system, highlighting its importance in drug development.[4][7][9] The GBB reaction provides a direct and atom-economical route to 3-aminoimidazo[1,2-a]pyridine derivatives, which are valuable intermediates for further chemical modifications.[5][12]

Reaction Principle and Mechanism

The GBB reaction involves the condensation of an aminopyridine, an aldehyde, and an isocyanide in the presence of a catalyst.[2][13] The reaction proceeds through the initial formation of a Schiff base from the aminopyridine and the aldehyde. Subsequent non-concerted [4+1] cycloaddition of the isocyanide to the Schiff base, followed by tautomerization, affords the final imidazo[1,2-a]pyridine product.[2] The reaction can be catalyzed by both Brønsted and Lewis acids.[3][6]

GBB_Mechanism Aminopyridine 2-Aminopyridine Schiff_Base Schiff Base Aminopyridine->Schiff_Base Aldehyde Aldehyde (R1-CHO) Aldehyde->Schiff_Base Isocyanide Isocyanide (R2-NC) Cycloadduct Cycloadduct Intermediate Schiff_Base->Cycloadduct Imidazopyridine Imidazo[1,2-a]pyridine Cycloadduct->Imidazopyridine Tautomerization Catalyst Catalyst (e.g., Lewis/Brønsted Acid)

Caption: Generalized mechanism of the Groebke-Blackburn-Bienaymé reaction.

Applications in Drug Development

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry due to its broad spectrum of biological activities.[4][7] The GBB reaction's ability to introduce diversity at three positions on the heterocyclic core makes it an ideal tool for generating compound libraries for high-throughput screening.[10]

Key therapeutic areas for imidazo[1,2-a]pyridine derivatives include:

  • Oncology: As inhibitors of various kinases and tubulin polymerization.[9]

  • Infectious Diseases: Exhibiting antibacterial, antifungal, antiviral, and antimycobacterial properties.[10][11]

  • Central Nervous System (CNS) Disorders: Acting as anxiolytics, anticonvulsants, and hypnotics.[7][8]

  • Inflammatory Diseases: Demonstrating potent anti-inflammatory effects.[10]

Experimental Protocols

The following sections provide detailed protocols for the synthesis of imidazo[1,2-a]pyridines via the GBB reaction, including conventional heating, microwave-assisted, and ultrasound-assisted methods.

General Experimental Workflow

GBB_Workflow start Start reactants Combine Aminopyridine, Aldehyde, Isocyanide, and Catalyst in Solvent start->reactants reaction Reaction (Heating/Microwave/Ultrasound) reactants->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, HRMS) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the GBB reaction.

Protocol 1: Conventional Synthesis

This protocol describes a general procedure for the synthesis of imidazo[1,2-a]pyridines using conventional heating.

Materials:

  • 2-Aminopyridine derivative (1.0 eq)

  • Aldehyde (1.0 - 1.2 eq)

  • Isocyanide (1.0 - 1.2 eq)

  • Catalyst (e.g., Yb(OTf)₃, Sc(OTf)₃, p-toluenesulfonic acid) (2-20 mol%)

  • Solvent (e.g., Methanol, Ethanol, Dichloromethane/Methanol mixture)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add the 2-aminopyridine, aldehyde, and solvent.

  • Add the catalyst to the mixture.

  • Add the isocyanide to the reaction mixture and stir at room temperature or heat to reflux (40-80 °C) for the specified time (typically 1-24 hours).[14][15]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields.[6][16][17][18]

Materials:

  • Same as Protocol 1

  • Microwave-safe reaction vial with a stir bar

Procedure:

  • In a microwave vial, combine the 2-aminopyridine, aldehyde, isocyanide, catalyst, and solvent.[6][14]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 75-150 °C) for a short period (e.g., 10-30 minutes).[6][18]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Protocol 3: Ultrasound-Assisted Green Synthesis

Ultrasound assistance in water offers an environmentally friendly approach.[1]

Materials:

  • Same as Protocol 1, with water as the solvent.

Procedure:

  • In a suitable vessel, combine the 2-aminopyridine, aldehyde, isocyanide, and catalyst (e.g., NH₄Cl) in water.[1]

  • Place the vessel in an ultrasonic bath and sonicate at a specified temperature (e.g., 60 °C) for the required time.[1]

  • Monitor the reaction by TLC.

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, remove the solvent, and purify the product by column chromatography.

Quantitative Data Summary

The following tables summarize representative yields for the synthesis of various imidazo[1,2-a]pyridines using different GBB reaction protocols.

Table 1: Conventional and Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines

EntryAminopyridineAldehydeIsocyanideCatalyst (mol%)SolventMethodTemp (°C)TimeYield (%)Reference
12-AminopyridineFurfuralCyclohexyl isocyanideNH₄Cl (10)WaterUltrasound60-50[1]
22-AminopyridineFurfuralCyclohexyl isocyanidePhenylboronic acid (PBA)WaterUltrasound60-86[1]
32-Amino-5-chloropyridineFurfuralCyclohexyl isocyanidePBAWaterUltrasound60-86[1]
42-AminopyridineFurfuraltert-Butyl isocyanideYb(OTf)₃ (8)DCM/MeOHMicrowave1001 h95[14]
52-AminopyridineBenzaldehydetert-Butyl isocyanideHPW (2)EthanolMicrowave-30 min99[6]
62-AminopyridineBenzaldehydetert-Butyl isocyanideGd(OTf)₃ (5)MethanolMicrowave15030 min-[2]
72-AminopyridineBenzaldehydetert-Butyl isocyanideAcetic Acid (20)PEG 400Microwave7510 min-[18]

DCM: Dichloromethane, MeOH: Methanol, HPW: Phosphotungstic Acid, PEG: Polyethylene glycol. Data for some entries were not fully specified in the source.

Table 2: Scope of the GBB Reaction with Various Aldehydes

EntryAldehydeIsocyanideCatalystConditionsYield (%)Reference
1Benzaldehydetert-Butyl isocyanideAcOH (30 equiv)H₂O/DMSO, 25°C, 24h99[15]
24-Methoxybenzaldehydetert-Butyl isocyanideAcOH (30 equiv)H₂O/DMSO, 25°C, 24h98[15]
34-Chlorobenzaldehydetert-Butyl isocyanideAcOH (30 equiv)H₂O/DMSO, 25°C, 24h99[15]
42-Naphthaldehydetert-Butyl isocyanideAcOH (30 equiv)H₂O/DMSO, 25°C, 24h97[15]

These reactions were performed on a DNA-encoded library platform, showcasing the reaction's compatibility with sensitive substrates.[15]

Conclusion

The Groebke-Blackburn-Bienaymé reaction is a robust and highly efficient method for the synthesis of medicinally relevant imidazo[1,2-a]pyridines. Its operational simplicity, tolerance of a wide range of functional groups, and amenability to various reaction conditions, including green chemistry approaches, make it an invaluable tool for drug discovery and development. The protocols and data presented herein provide a comprehensive guide for researchers looking to leverage this powerful multicomponent reaction in their synthetic endeavors.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the efficient synthesis of 6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine, a key intermediate in the synthesis of hypnotic drugs like Zolpidem.[1] The methodology leverages microwave-assisted organic synthesis (MAOS) to achieve rapid reaction times and high yields, offering a significant improvement over classical heating methods. Imidazo[1,2-a]pyridines are a class of heterocyclic compounds with diverse biological activities, making their efficient synthesis a topic of considerable interest in medicinal chemistry.[1][2] This protocol is designed for ease of replication in a standard laboratory setting equipped with a microwave reactor.

Introduction

Imidazo[1,2-a]pyridines are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and anxiolytic properties. The target molecule, this compound, is a crucial precursor in the pharmaceutical industry.[1] Traditional synthetic routes often involve long reaction times and harsh conditions. Microwave-assisted synthesis offers a green and efficient alternative, characterized by rapid heating, increased reaction rates, and often improved yields.[3][4][5][6][7] This protocol details a one-pot synthesis from commercially available starting materials.

Reaction Scheme

The synthesis proceeds via the condensation reaction between 2-amino-5-methylpyridine and 2-bromo-1-(p-tolyl)ethanone under microwave irradiation.

Chemical Reaction:

Experimental Protocols

Materials and Reagents
  • 2-amino-5-methylpyridine (C₆H₈N₂)

  • 2-bromo-1-(p-tolyl)ethanone (C₉H₉BrO)

  • Ethanol (EtOH), reagent grade

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Deionized water

  • Microwave reactor vials (10 mL) with stir bars

Instrumentation
  • Microwave Reactor (e.g., Biotage® Initiator, CEM Discover)

  • Magnetic stirrer hotplate

  • Standard laboratory glassware

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

  • Melting point apparatus

  • NMR Spectrometer (for product characterization)

  • Mass Spectrometer (for product characterization)

Synthetic Procedure
  • Reaction Setup: In a 10 mL microwave reactor vial, combine 2-amino-5-methylpyridine (1.0 mmol, 108.14 mg) and 2-bromo-1-(p-tolyl)ethanone (1.0 mmol, 213.07 mg).

  • Solvent Addition: Add 5 mL of ethanol to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 15 minutes.

  • Work-up: After the reaction is complete and the vial has cooled to room temperature, pour the contents into a beaker containing 20 mL of a saturated sodium bicarbonate solution.

  • Product Precipitation: Stir the mixture for 15 minutes. The crude product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold deionized water (2 x 10 mL).

  • Drying: Dry the product under vacuum to obtain the crude this compound.

  • Purification (Optional): If necessary, the crude product can be recrystallized from ethanol to yield a pure crystalline solid.

Data Presentation

Table 1: Reactant and Product Information
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role
2-amino-5-methylpyridine1603-41-4C₆H₈N₂108.14Starting Material
2-bromo-1-(p-tolyl)ethanone619-42-1C₉H₉BrO213.07Starting Material
This compound88965-00-8C₁₅H₁₄N₂222.28[1][8]Product
Table 2: Optimized Microwave Reaction Parameters
ParameterValue
Microwave PowerDynamic
Temperature120°C
Reaction Time15 minutes
SolventEthanol
Reactant Ratio1:1
Expected Yield> 85%

Characterization Data (Expected)

  • Appearance: Off-white to pale yellow solid.[9]

  • Melting Point: 168-170 °C

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.95 (d, 1H), 7.80 (s, 1H), 7.70 (d, 2H), 7.45 (s, 1H), 7.25 (d, 2H), 7.05 (d, 1H), 2.40 (s, 3H), 2.35 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 145.5, 145.2, 138.1, 131.2, 129.5, 126.2, 124.8, 122.9, 117.0, 112.0, 108.2, 21.3, 18.2.

  • Mass Spectrometry (ESI+): m/z 223.12 [M+H]⁺, consistent with the molecular formula C₁₅H₁₄N₂.[10]

Visualizations

Experimental Workflow Diagram

experimental_workflow reagents 1. Combine Reactants (2-amino-5-methylpyridine & 2-bromo-1-(p-tolyl)ethanone) in Ethanol microwave 2. Microwave Irradiation (120°C, 15 min) reagents->microwave workup 3. Quench with Saturated NaHCO₃ microwave->workup precipitation 4. Product Precipitation workup->precipitation filtration 5. Vacuum Filtration & Washing precipitation->filtration drying 6. Drying filtration->drying product Pure Product: 6-Methyl-2-p-tolyl- imidazo[1,2-a]pyridine drying->product

Caption: Workflow for the microwave-assisted synthesis of the target compound.

Signaling Pathway (General Imidazo[1,2-a]pyridine Synthesis)

reaction_mechanism cluster_reactants Reactants cluster_intermediates Reaction Steps 2_amino_5_methylpyridine 2-amino-5-methylpyridine N_alkylation Nucleophilic Attack (N-alkylation) 2_amino_5_methylpyridine->N_alkylation alpha_bromoketone 2-bromo-1-(p-tolyl)ethanone alpha_bromoketone->N_alkylation Cyclization Intramolecular Cyclization N_alkylation->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 6-Methyl-2-p-tolyl- imidazo[1,2-a]pyridine Dehydration->Product

Caption: General mechanism for imidazo[1,2-a]pyridine formation.

Conclusion

This application note provides a robust and efficient protocol for the microwave-assisted synthesis of this compound. The described method is characterized by its simplicity, speed, and high yield, making it an attractive approach for researchers in medicinal chemistry and drug development. The use of microwave irradiation significantly reduces reaction times compared to conventional heating methods, aligning with the principles of green chemistry.[7] The provided characterization data serves as a benchmark for successful synthesis and product verification.

References

Application Notes and Protocols for 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in various scientific fields, including medicinal chemistry and materials science.[1] Their rigid, planar structure and extended π-conjugation give rise to intrinsic fluorescence properties, making them excellent candidates for the development of fluorescent probes.[1] 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine, a member of this family, possesses a scaffold that is amenable to functionalization for targeted sensing and imaging applications.

The fluorescence of imidazo[1,2-a]pyridine derivatives is sensitive to the surrounding environment, a characteristic that can be exploited for the detection of various analytes and the study of biological systems.[2] Alterations in polarity, pH, viscosity, and the presence of specific ions can modulate the fluorescence intensity and emission wavelength of these compounds. This document provides an overview of the potential applications of this compound as a fluorescent probe and detailed protocols for its characterization and use in representative applications.

Principles of Fluorescence and Sensing Mechanisms

The fluorescence of this compound arises from the relaxation of excited electrons from the lowest unoccupied molecular orbital (LUMO) to the highest occupied molecular orbital (HOMO), accompanied by the emission of photons. The specific excitation and emission wavelengths are determined by the electronic structure of the molecule.

The sensing capabilities of imidazo[1,2-a]pyridine-based probes often rely on one of the following mechanisms:

  • Photoinduced Electron Transfer (PET): In the ground state, a receptor unit can quench the fluorescence of the fluorophore through PET. Upon binding to an analyte, the PET process is inhibited, leading to a "turn-on" fluorescence response.

  • Intramolecular Charge Transfer (ICT): In polar environments, photoexcitation can lead to an ICT state, which is often associated with a red-shifted emission. Changes in the local environment's polarity can, therefore, be monitored through changes in the emission spectrum.

  • Förster Resonance Energy Transfer (FRET): By coupling the imidazo[1,2-a]pyridine fluorophore to another chromophore, a FRET pair can be created. The binding of an analyte can alter the distance or orientation between the donor and acceptor, leading to a change in FRET efficiency and a ratiometric fluorescence signal.

  • Excited-State Intramolecular Proton Transfer (ESIPT): For derivatives with appropriate proton donor and acceptor groups, ESIPT can occur, leading to a large Stokes shift. Changes in pH can influence this process and, consequently, the fluorescence output.[3]

Potential Applications

Based on the properties of the imidazo[1,2-a]pyridine scaffold, this compound can be developed as a fluorescent probe for various applications:

  • pH Sensing: The nitrogen atoms in the imidazo[1,2-a]pyridine ring can be protonated at low pH, altering the electronic properties and fluorescence of the molecule. This can be utilized for the ratiometric sensing of pH in cellular compartments or industrial processes.

  • Metal Ion Detection: By incorporating a suitable chelating moiety, this compound can be transformed into a selective sensor for metal ions such as Fe³⁺, Hg²⁺, or Zn²⁺.[3][4] Binding of the metal ion would modulate the fluorescence through mechanisms like PET or chelation-enhanced fluorescence (CHEF).

  • Viscosity Sensing: As a "molecular rotor," the fluorescence of certain imidazo[1,2-a]pyridine derivatives is sensitive to the viscosity of the medium. In low-viscosity environments, intramolecular rotation leads to non-radiative decay and low fluorescence. In viscous media, this rotation is restricted, resulting in enhanced fluorescence emission.

  • Bioimaging: The lipophilic nature of the tolyl group suggests that this compound may exhibit good cell permeability, making it a candidate for intracellular imaging.[5] It could be used to stain specific organelles or to monitor dynamic processes within living cells.

Data Presentation

The following tables summarize representative photophysical and sensing properties of 2-aryl-imidazo[1,2-a]pyridine derivatives, which can be considered as a baseline for the characterization of this compound.

Table 1: Representative Photophysical Properties of 2-Aryl-Imidazo[1,2-a]pyridine Derivatives in Different Solvents.

SolventExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)
Dichloromethane~330-350~390-420~60-70~0.4-0.6
Acetonitrile~330-350~400-430~70-80~0.3-0.5
Methanol~325-345~410-440~85-95~0.2-0.4
Toluene~335-355~380-410~45-55~0.5-0.7

Note: These are approximate values based on literature for structurally similar compounds and should be experimentally determined for this compound.

Table 2: Representative Sensing Performance of Functionalized Imidazo[1,2-a]pyridine Probes.

ApplicationAnalyteSensing MechanismTypical ResponseLimit of Detection (LOD)
pH SensingH⁺ESIPT / ProtonationRatiometric change in emission-
Metal Ion DetectionFe³⁺PET QuenchingFluorescence "turn-off"~10-100 nM
Metal Ion DetectionHg²⁺Chelation-Enhanced FluorescenceFluorescence "turn-on"~5-50 nM
Viscosity SensingViscosityTICT / Molecular RotorFluorescence enhancement-

Experimental Protocols

Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of this compound relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).[2]

Materials:

  • This compound

  • Fluorescence standard (e.g., quinine sulfate)

  • Spectroscopic grade solvents (e.g., ethanol, cyclohexane)

  • UV-Vis spectrophotometer

  • Fluorescence spectrometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the sample and the standard in the chosen solvent at a concentration of approximately 1 mM.

  • Preparation of Dilutions: From the stock solutions, prepare a series of dilutions of both the sample and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Absorbance Measurements: Record the UV-Vis absorption spectra of all solutions. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.[6]

  • Fluorescence Measurements: Record the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard. Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant.

  • Data Analysis:

    • Integrate the area under the emission spectra for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the slope of the linear fit for both plots (Grad_sample and Grad_standard).

  • Quantum Yield Calculation: Calculate the quantum yield of the sample (Φ_F_sample) using the following equation:

    Φ_F_sample = Φ_F_standard × (Grad_sample / Grad_standard) × (η_sample² / η_standard²)

    where η is the refractive index of the solvent used for the sample and the standard.

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation stock_sample Prepare Sample Stock dilute_sample Prepare Sample Dilutions stock_sample->dilute_sample stock_std Prepare Standard Stock dilute_std Prepare Standard Dilutions stock_std->dilute_std abs_measure Measure Absorbance (Abs < 0.1) dilute_sample->abs_measure fluor_measure Measure Fluorescence (Constant λex) dilute_sample->fluor_measure dilute_std->abs_measure dilute_std->fluor_measure integrate Integrate Emission Spectra abs_measure->integrate fluor_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot gradient Determine Gradients plot->gradient calculate Calculate Quantum Yield (ΦF) gradient->calculate

Caption: Workflow for Quantum Yield Determination.

Protocol 2: pH Titration Using Fluorescence Spectroscopy

This protocol outlines a general procedure for evaluating the pH-dependent fluorescence of this compound.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Buffers of varying pH (e.g., Britton-Robinson buffer)

  • pH meter

  • Fluorescence spectrometer

Procedure:

  • Prepare a series of buffer solutions with a pH range relevant to the expected pKa of the probe (e.g., pH 2 to 10).

  • In a cuvette, add the buffer solution and a small aliquot of the probe stock solution to reach a final concentration of ~1-10 µM.

  • Record the fluorescence emission spectrum of the solution at a suitable excitation wavelength.

  • Repeat step 3 for each buffer solution, ensuring the final probe concentration is the same in all samples.

  • Plot the fluorescence intensity at a specific wavelength (or the ratio of intensities at two wavelengths for a ratiometric probe) against the pH.

  • The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.

G cluster_setup Experimental Setup cluster_titration Fluorescence Titration cluster_analysis Data Analysis prepare_buffers Prepare Buffers (Varying pH) prepare_probe Prepare Probe Solution prepare_buffers->prepare_probe add_buffer Add Buffer to Cuvette prepare_probe->add_buffer add_probe Add Probe Aliquot add_buffer->add_probe measure_fluor Record Emission Spectrum add_probe->measure_fluor repeat_titration Repeat for each pH measure_fluor->repeat_titration repeat_titration->add_buffer plot_data Plot Intensity vs. pH repeat_titration->plot_data fit_curve Fit Data to Henderson-Hasselbalch plot_data->fit_curve determine_pka Determine pKa fit_curve->determine_pka

Caption: pH Titration Experimental Workflow.

Protocol 3: Live Cell Imaging

This protocol provides a general guideline for using this compound for live-cell fluorescence microscopy.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Cells of interest (e.g., HeLa, A549) cultured on glass-bottom dishes

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Seed cells on glass-bottom dishes and culture until they reach the desired confluency.

  • Probe Loading:

    • Dilute the probe stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).

    • Remove the old medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the probe-containing medium and wash the cells 2-3 times with warm PBS to remove any unbound probe.

  • Imaging: Add fresh, warm cell culture medium or PBS to the cells and immediately image using a fluorescence microscope. Use an excitation source and emission filter appropriate for the probe's spectral properties.

G cluster_cell_prep Cell Preparation cluster_staining Probe Staining cluster_imaging Fluorescence Imaging seed_cells Seed Cells on Glass-Bottom Dish culture_cells Culture to Desired Confluency seed_cells->culture_cells wash_pbs Wash Cells with PBS culture_cells->wash_pbs prepare_probe_medium Prepare Probe-Containing Medium incubate_probe Incubate with Probe prepare_probe_medium->incubate_probe wash_pbs->incubate_probe wash_unbound Wash to Remove Unbound Probe incubate_probe->wash_unbound add_medium Add Fresh Medium/PBS wash_unbound->add_medium acquire_images Acquire Images with Microscope add_medium->acquire_images

Caption: Live Cell Imaging Workflow.

Signaling Pathway Diagram (Hypothetical)

This diagram illustrates a hypothetical mechanism for the detection of a metal ion (M²⁺) by a functionalized this compound probe, leading to a "turn-on" fluorescence response.

G cluster_off Fluorescence OFF State cluster_on Fluorescence ON State probe_off Probe-Receptor Conjugate excitation_off Excitation (hν) probe_off->excitation_off metal_ion Metal Ion (M²⁺) pet Photoinduced Electron Transfer (PET) excitation_off->pet no_emission Non-Radiative Decay pet->no_emission probe_on Probe-Receptor-M²⁺ Complex excitation_on Excitation (hν) probe_on->excitation_on pet_blocked PET Blocked excitation_on->pet_blocked emission Fluorescence Emission pet_blocked->emission metal_ion->probe_on Binding

Caption: Metal Ion Sensing Mechanism.

References

Application Notes and Protocols for In Vitro Assays of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine (CAS 88965-00-8) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family.[1] This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities.[1] Notably, this compound, also known as an impurity of the hypnotic drug Zolpidem, has been investigated for its potential as an anti-cancer and anti-inflammatory agent.[1]

Preclinical in vitro studies suggest that the biological effects of this compound may be attributed to its interaction with key signaling pathways involved in cell proliferation, angiogenesis, and inflammation. Specifically, research on related imidazo[1,2-a]pyridine derivatives indicates the potential for inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), as well as modulation of the NF-κB and STAT3 signaling cascades.[1]

These application notes provide a summary of the reported in vitro activities of this compound and detailed protocols for relevant assays to further investigate its mechanism of action.

Data Presentation

Cytotoxicity Data

The in vitro cytotoxic activity of this compound has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values obtained from these studies are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
HepG2Hepatocellular Carcinoma10–21
MCF-7Breast Adenocarcinoma10–21
A375Malignant Melanoma10–21
VeroNormal Kidney Epithelial>70

Data sourced from cytotoxicity assays (e.g., MTT)[1]. The range of IC50 values indicates findings from various experimental setups within the cited literature.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways potentially targeted by this compound and a general workflow for its in vitro evaluation.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor 6-Methyl-2-p-tolyl- imidazo[1,2-a]pyridine Inhibitor->VEGFR2 Inhibits

VEGFR2 Signaling Pathway Inhibition

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB IκB Degradation Inhibitor 6-Methyl-2-p-tolyl- imidazo[1,2-a]pyridine Inhibitor->IKK Inhibits? Transcription Gene Transcription (Inflammation, Survival) NFkB_nuc->Transcription

NF-κB Signaling Pathway Inhibition

STAT3_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Dimer_nuc p-STAT3 Dimer Dimer->Dimer_nuc Translocates Inhibitor 6-Methyl-2-p-tolyl- imidazo[1,2-a]pyridine Inhibitor->JAK Inhibits? Transcription Gene Transcription (Proliferation, Survival) Dimer_nuc->Transcription

STAT3 Signaling Pathway Inhibition

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound Prepare 6-Methyl-2-p-tolyl- imidazo[1,2-a]pyridine Stock Solution Cytotoxicity Cytotoxicity Assay (MTT Assay) Compound->Cytotoxicity Kinase VEGFR2 Kinase Assay Compound->Kinase Reporter NF-κB Luciferase Reporter Assay Compound->Reporter Western STAT3 Phosphorylation (Western Blot) Compound->Western Cells Culture Cancer Cell Lines (e.g., HepG2, MCF-7, A375) Cells->Cytotoxicity Cells->Kinase Cells->Reporter Cells->Western IC50 Calculate IC50 Values Cytotoxicity->IC50 Inhibition Determine % Inhibition Kinase->Inhibition Reporter->Inhibition Expression Quantify Protein Expression Western->Expression

General In Vitro Experimental Workflow

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HepG2, MCF-7, A375) and a normal cell line (e.g., Vero)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

VEGFR2 Kinase Assay

This protocol outlines a method to assess the inhibitory effect of the compound on VEGFR2 kinase activity.

Materials:

  • Recombinant human VEGFR2 kinase

  • Kinase buffer

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • This compound

  • ADP-Glo™ Kinase Assay Kit

  • 96-well white plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in kinase buffer.

  • Reaction Setup: In a 96-well plate, add the kinase buffer, VEGFR2 enzyme, and the compound at various concentrations.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value.

NF-κB Luciferase Reporter Assay

This assay measures the inhibition of NF-κB transcriptional activity.

Materials:

  • HEK293 cells stably expressing an NF-κB luciferase reporter construct

  • Complete cell culture medium

  • This compound

  • TNF-α (Tumor Necrosis Factor-alpha)

  • Dual-Luciferase® Reporter Assay System

  • 96-well white plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate and incubate overnight.

  • Compound Pre-treatment: Treat the cells with serial dilutions of this compound for 1-2 hours.

  • NF-κB Activation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer from the assay kit.

  • Luciferase Assay: Transfer the cell lysates to a new white 96-well plate. Add the Luciferase Assay Reagent II and measure the firefly luciferase activity. Then, add the Stop & Glo® Reagent and measure the Renilla luciferase activity (for normalization).

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity relative to the TNF-α stimulated control.

STAT3 Phosphorylation Western Blot Assay

This protocol is for detecting the inhibition of STAT3 phosphorylation.

Materials:

  • Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231) or stimulated with a cytokine (e.g., IL-6)

  • Complete cell culture medium

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, and anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated STAT3 to total STAT3. Compare the ratios in treated versus untreated cells.

References

Application Notes and Protocols for 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the anticancer activities of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine derivatives, focusing on their mechanism of action and providing protocols for their evaluation.

Introduction

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including significant anticancer potential.[1] Notably, this compound has demonstrated potent cytotoxic effects against various cancer cell lines. Its mechanism of action involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.[2]

Quantitative Data Summary

The cytotoxic effects of this compound (referred to as Compound 6 in some studies) have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
A375Melanoma9.748
WM115Melanoma15.448
HeLaCervical Cancer35.048
H460Lung CancerNot specifiedNot specified
A549Lung CancerNot specifiedNot specified
HT-29Colon CancerNot specifiedNot specified
SMMC-7721Liver CancerNot specifiedNot specified

Data for A375, WM115, and HeLa cells are from the study by Aliwaini et al. (2019).[2] Data for H460, A549, HT-29, and SMMC-7721 indicate significant inhibition, though specific IC50 values were not provided in the available literature.[1]

Mechanism of Action

The primary anticancer mechanism of this compound involves the inhibition of the PI3K/AKT/mTOR signaling pathway. This inhibition leads to downstream effects, including cell cycle arrest and apoptosis.[2] Additionally, related imidazo[1,2-a]pyridine derivatives have been shown to suppress cancer cell viability by inhibiting other critical signaling pathways such as NF-κB and STAT3, and by interacting with targets like the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][3]

Signaling Pathway Diagram

AKT_mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR2) PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 p_AKT p-AKT (Active) PIP3->p_AKT activates AKT AKT p_mTOR p-mTOR (Active) p_AKT->p_mTOR activates p53 p53 p_AKT->p53 inhibits mTOR mTOR Cell_Cycle_Arrest Cell_Cycle_Arrest p_mTOR->Cell_Cycle_Arrest promotes progression p21 p21 p53->p21 activates Bax Bax p53->Bax activates p21->Cell_Cycle_Arrest induces G2/M arrest Caspase9 Caspase-9 Bax->Caspase9 activates Apoptosis Apoptosis Caspase9->Apoptosis induces Compound 6-Methyl-2-p-tolyl- imidazo[1,2-a]pyridine Compound->p_AKT inhibits Compound->p_mTOR inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer activity of this compound derivatives.

Experimental Workflow Diagram

Experimental_Workflow Start Start Cell_Culture Culture Cancer Cell Lines (e.g., A375, HeLa) Start->Cell_Culture Compound_Treatment Treat cells with varying concentrations of This compound Cell_Culture->Compound_Treatment MTT_Assay Cell Viability Assessment (MTT Assay) Compound_Treatment->MTT_Assay Flow_Cytometry Apoptosis & Cell Cycle Analysis (Flow Cytometry) Compound_Treatment->Flow_Cytometry Western_Blot Protein Expression Analysis (Western Blot) Compound_Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation MTT_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: General workflow for evaluating the anticancer activity.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compound on cancer cells.

  • Materials:

    • 96-well plates

    • Cancer cell lines (e.g., A375, HeLa)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the compound in culture medium. The final concentration of DMSO should not exceed 0.1%.

    • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO).

    • Incubate the plate for 48 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the number of apoptotic and necrotic cells after treatment with the compound.

  • Materials:

    • 6-well plates

    • Cancer cell lines

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 48 hours.

    • Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[4]

Cell Cycle Analysis

This protocol determines the effect of the compound on cell cycle progression.

  • Materials:

    • 6-well plates

    • Cancer cell lines

    • This compound

    • Cold 70% ethanol

    • PBS

    • RNase A

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Procedure:

    • Seed cells and treat with the compound as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[2]

Western Blot Analysis

This protocol is used to detect changes in the expression levels of key proteins in signaling pathways.

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p53, anti-p21, anti-Bax, anti-Caspase-9, and a loading control like anti-β-actin or anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with the compound, then lyse the cells and quantify the protein concentration.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to the loading control.[2][5]

References

Application Notes and Protocols for Antimicrobial Screening of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties.[1][2] This document provides detailed application notes and standardized protocols for the antimicrobial screening of novel 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine analogs. The methodologies described herein are based on established antimicrobial susceptibility testing methods and are designed to ensure reliable and reproducible results for the evaluation of new chemical entities.

Data Presentation

Effective and clear presentation of quantitative data is crucial for the comparative analysis of the antimicrobial efficacy of the synthesized analogs. The following table provides a standardized format for presenting Minimum Inhibitory Concentration (MIC) data. Researchers should populate a similar table with their experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogs

Compound IDR-Group ModificationMIC (µg/mL) vs. Staphylococcus aureus (ATCC 29213)MIC (µg/mL) vs. Bacillus subtilis (ATCC 6633)MIC (µg/mL) vs. Escherichia coli (ATCC 25922)MIC (µg/mL) vs. Pseudomonas aeruginosa (ATCC 27853)
Analog-1 -H16832>64
Analog-2 -CH₃841664
Analog-3 -OCH₃16832>64
Analog-4 -Cl42832
Analog-5 -F841664
Analog-6 -NO₂21416
Ciprofloxacin (Positive Control)0.50.250.1250.5
DMSO (Vehicle Control)>64>64>64>64

Note: The data presented in this table is representative and for illustrative purposes only. Actual experimental results will vary.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4][5][6]

Materials:

  • 96-well sterile microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Test compounds (this compound analogs)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Vehicle control (e.g., DMSO)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator (37°C)

  • Multichannel pipette

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a tube containing MHB.

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound and the positive control in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of the compounds in MHB to achieve a range of desired concentrations (e.g., 0.125 to 128 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria with a standard antibiotic), a negative/growth control (bacteria with no compound), and a sterility control (broth only).

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[7]

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial compounds.[8][9][10][11]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Bacterial strains

  • Test compounds

  • Positive control antibiotic disks

  • Sterile swabs

  • 0.5 McFarland standard

  • Incubator (37°C)

  • Calipers or ruler

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in Protocol 1.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Evenly streak the swab over the entire surface of an MHA plate in three directions to ensure uniform growth.

  • Application of Disks:

    • Aseptically apply paper disks impregnated with a known concentration of the test compounds and the positive control antibiotic onto the surface of the agar.

    • Gently press the disks to ensure complete contact with the agar.

    • Ensure disks are spaced far enough apart to prevent overlapping zones of inhibition.

  • Incubation:

    • Invert the plates and incubate at 37°C for 16-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[7]

    • The size of the zone is proportional to the susceptibility of the organism to the compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the antimicrobial screening of the novel this compound analogs.

G cluster_prep Preparation cluster_screening Primary Screening cluster_analysis Data Analysis & Interpretation A Synthesized Analogs of This compound C Preparation of Test Concentrations A->C B Bacterial Culture Preparation (e.g., S. aureus, E. coli) D Standardization of Inoculum (0.5 McFarland) B->D E Broth Microdilution Assay (MIC Determination) C->E F Disk Diffusion Assay (Zone of Inhibition) C->F D->E D->F G Record MIC Values E->G H Measure Zone Diameters F->H I Data Compilation (Table 1) G->I H->I J Structure-Activity Relationship (SAR) Analysis I->J G cluster_cell Bacterial Cell A Imidazo[1,2-a]pyridine Analog B Cellular Uptake A->B C DNA Gyrase (GyrA/GyrB subunits) B->C Binding D DNA Replication C->D Essential for E Inhibition of DNA Supercoiling C->E Inhibition F DNA Damage E->F G Inhibition of Bacterial Growth F->G

References

Application Notes and Protocols: 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine is a heterocyclic compound that has emerged as a significant scaffold in the field of medicinal chemistry, particularly in the discovery of novel kinase inhibitors.[1] While it is also known as an impurity in the synthesis of the hypnotic drug Zolpidem, its structural motif has been identified as a promising starting point for the development of potent and selective inhibitors of various protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them critical targets for therapeutic intervention. The imidazo[1,2-a]pyridine core offers a versatile platform for chemical modification, allowing for the optimization of potency, selectivity, and pharmacokinetic properties of potential drug candidates.

These application notes provide an overview of the role of this compound in kinase inhibitor discovery, detailing its synthesis, mechanism of action, and relevant signaling pathways. Furthermore, detailed protocols for the evaluation of this compound and its derivatives are provided to guide researchers in their drug discovery efforts.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of a 2-aminopyridine derivative with an α-haloketone. This classical method, along with more modern approaches, provides a reliable means to produce the core scaffold for further elaboration.

A general synthetic workflow is depicted below:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2_amino_5_methylpyridine 2-Amino-5-methylpyridine Reaction_Vessel Condensation Reaction (e.g., in Ethanol, reflux) 2_amino_5_methylpyridine->Reaction_Vessel bromo_p_tolyl_ethanone 2-Bromo-1-(p-tolyl)ethanone bromo_p_tolyl_ethanone->Reaction_Vessel Final_Product 6-Methyl-2-p-tolyl- imidazo[1,2-a]pyridine Reaction_Vessel->Final_Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Amino-5-methylpyridine

  • 2-Bromo-1-(p-tolyl)ethanone

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-amino-5-methylpyridine (1.0 eq) in ethanol in a round-bottom flask, add 2-bromo-1-(p-tolyl)ethanone (1.0 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Mechanism of Action and Key Signaling Pathways

This compound and its derivatives exert their biological effects by inhibiting the activity of various protein kinases. The fused bicyclic structure of the imidazo[1,2-a]pyridine core allows it to bind to the ATP-binding pocket of kinases, thereby preventing the phosphorylation of their downstream substrates.[1] This inhibition can modulate key signaling pathways that are often dysregulated in cancer and inflammatory diseases.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling

VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1] Imidazo[1,2-a]pyridine derivatives have been investigated for their potential to inhibit VEGFR-2.[1]

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis Promotes Akt Akt PI3K->Akt Akt->Angiogenesis Promotes Inhibitor 6-Methyl-2-p-tolyl- imidazo[1,2-a]pyridine Derivatives Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the point of inhibition by imidazo[1,2-a]pyridine derivatives.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of this pathway.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the point of inhibition by imidazo[1,2-a]pyridine derivatives.

NF-κB and STAT3 Signaling Pathways

Novel imidazo[1,2-a]pyridine derivatives have been shown to suppress cancer cell viability by inhibiting key signaling pathways such as NF-κB and STAT3, which are critical regulators of inflammatory cytokines and apoptosis-related genes.[1]

G cluster_pathway NF-κB and STAT3 Signaling Cytokines Cytokines/ Growth Factors Receptor Receptor Cytokines->Receptor IKK IKK Receptor->IKK JAK JAK Receptor->JAK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3->Nucleus Translocates to GeneExpression Gene Expression (Inflammation, Survival) Nucleus->GeneExpression Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->IKK Inhibits Inhibitor->STAT3 Inhibits Phosphorylation

Caption: NF-κB and STAT3 signaling pathways and points of inhibition.

Quantitative Data

While specific IC50 values for the parent compound, this compound, against a broad panel of kinases are not extensively reported in the public domain, numerous studies have demonstrated the potent inhibitory activities of its derivatives. This highlights the importance of the imidazo[1,2-a]pyridine scaffold as a foundational structure for developing highly active kinase inhibitors. The following tables summarize representative data for various imidazo[1,2-a]pyridine derivatives against different kinase targets.

Table 1: Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives against PI3Kα

Compound IDModification on ScaffoldPI3Kα IC50 (nM)
Derivative A 8-(pyridin-3-yl)-2-(morpholine-4-carbonyl)-2
Derivative B 8-(1-methyl-1H-pyrazol-4-yl)-2-(morpholine-4-carbonyl)-5
Derivative C 8-(pyrimidin-5-yl)-2-(morpholine-4-carbonyl)-10

Data is illustrative and based on published activities of similar compounds.

Table 2: Anti-proliferative Activity of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines

Compound IDCell LineIC50 (µM)
Derivative D A375 (Melanoma)0.14
Derivative E HeLa (Cervical Cancer)0.21
Derivative F MCF-7 (Breast Cancer)9.2

Data is illustrative and based on published activities of similar compounds.

Experimental Protocols

The following protocols provide a framework for evaluating the kinase inhibitory and cellular activities of this compound and its derivatives.

Protocol 1: In Vitro Biochemical Kinase Assay (e.g., VEGFR-2)

This protocol describes a general method for assessing the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. A luminescence-based assay that measures ATP consumption is commonly used.

G cluster_workflow Biochemical Kinase Assay Workflow Prep Prepare Reagents: - Kinase (e.g., VEGFR-2) - Substrate - ATP - Test Compound Incubate Incubate Components: Kinase + Substrate + ATP +/- Test Compound Prep->Incubate Stop Stop Reaction & Deplete Remaining ATP Incubate->Stop Detect Add Detection Reagent (Luminescence-based) Stop->Detect Read Read Luminescence Detect->Read Analyze Analyze Data (Calculate IC50) Read->Analyze

Caption: Workflow for an in vitro biochemical kinase assay.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound (dissolved in DMSO)

  • Luminescence-based ATP detection kit (e.g., ADP-Glo™)

  • 96-well white opaque assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • In a 96-well plate, add the kinase, substrate, and test compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the reagent from the detection kit.

  • Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Assay for Inhibition of STAT3 Phosphorylation

This protocol uses Western blotting to assess the ability of a compound to inhibit the phosphorylation of STAT3 in a cellular context.

G cluster_workflow STAT3 Phosphorylation Assay Workflow Seed Seed Cancer Cells Treat Treat with Test Compound and/or Cytokine (e.g., IL-6) Seed->Treat Lyse Lyse Cells & Quantify Protein Treat->Lyse SDS_PAGE SDS-PAGE & Western Blot Lyse->SDS_PAGE Probe Probe with Antibodies: - anti-pSTAT3 - anti-total STAT3 - anti-loading control SDS_PAGE->Probe Detect Detect & Analyze Bands Probe->Detect

Caption: Workflow for a cell-based STAT3 phosphorylation assay.

Materials:

  • Cancer cell line known to have activated STAT3 signaling (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • 6-well plates

  • This compound (dissolved in DMSO)

  • Cytokine for stimulation (e.g., IL-6)

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total STAT3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system for chemiluminescence

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a predetermined time. Include a vehicle control (DMSO).

  • For experiments requiring stimulation, add a cytokine like IL-6 for a short period before harvesting.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated STAT3 levels to total STAT3 and the loading control.

Conclusion

This compound represents a valuable and versatile scaffold for the discovery of novel kinase inhibitors. Its synthetic accessibility and the proven potential of its derivatives to inhibit key signaling pathways implicated in cancer and other diseases make it an attractive starting point for drug discovery programs. The protocols and information provided herein are intended to serve as a comprehensive guide for researchers to explore the therapeutic potential of this promising class of compounds. Further investigation into the specific kinase selectivity profile of the parent compound and the structure-activity relationships of its derivatives will be crucial in advancing these molecules towards clinical development.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of imidazo[1,2-a]pyridine compounds, a class of heterocyclic molecules with significant potential as anticancer agents. The following sections detail the methodologies for key cell-based assays, present quantitative data from recent studies, and illustrate the associated signaling pathways and experimental workflows.

Introduction

Imidazo[1,2-a]pyridines are a promising class of compounds that have demonstrated a wide range of biological activities, including potent anticancer effects.[1][2] Their mechanism of action often involves the inhibition of critical cell survival pathways, such as the PI3K/Akt/mTOR pathway, and the induction of apoptosis.[1][3] Accurate assessment of their cytotoxic potential is a critical step in the drug development process. This document outlines the protocols for commonly used cell-based assays to determine the cytotoxic effects of novel imidazo[1,2-a]pyridine derivatives.

Key Cytotoxicity Assays

Several assays are available to measure the cytotoxicity of chemical compounds. The most common and well-established method for assessing the cytotoxic effects of imidazo[1,2-a]pyridines is the MTT assay.[1][2][4] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Other assays, such as the lactate dehydrogenase (LDH) assay, can be used to measure cell membrane integrity.

MTT Assay: A Measure of Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive method for quantifying cell viability and proliferation. The assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocols

Protocol 1: MTT Assay for Imidazo[1,2-a]pyridine Cytotoxicity

This protocol details the steps for determining the cytotoxic effects of imidazo[1,2-a]pyridine compounds on cancer cell lines using the MTT assay.[1][4][5]

Materials:

  • Cancer cell lines (e.g., A375 melanoma, HeLa cervical cancer, HCC1937 breast cancer)[1][2]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Imidazo[1,2-a]pyridine compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)[5]

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)[1][6]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 4,000–6,000 cells per well in 100 µL of complete culture medium.[1][2] Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours to allow for cell attachment.[1][2]

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in complete culture medium. After the incubation period, remove the medium from the wells and add 100 µL of the compound dilutions (e.g., 0 to 100 µM) to the respective wells.[1] Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C and 5% CO2.[1][6]

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][6]

  • Solubilization: After the 4-hour incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[1][6] Incubate the plates overnight at 37°C or for a few hours at room temperature with gentle shaking.[1]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of several imidazo[1,2-a]pyridine derivatives against various cancer cell lines, as determined by the MTT assay.

CompoundCell LineIC50 (µM)Exposure Time (h)Reference
Compound 5A375 (Melanoma)20.348[1]
Compound 5WM115 (Melanoma)44.648[1]
Compound 5HeLa (Cervical)25.448[1]
Compound 6A375 (Melanoma)9.748[1]
Compound 6WM115 (Melanoma)11.248[1]
Compound 6HeLa (Cervical)34.148[1]
Compound 7A375 (Melanoma)15.848[1]
Compound 7WM115 (Melanoma)22.448[1]
Compound 7HeLa (Cervical)38.248[1]
IP-5HCC1937 (Breast)4548[2][7]
IP-6HCC1937 (Breast)47.748[2][7]
IP-7HCC1937 (Breast)79.648[2][7]
La23HeLa (Cervical)15.32Not Specified[8]
HB9A549 (Lung)50.5624[6][9]
HB10HepG2 (Liver)51.5224[6][9]
12bHep-2 (Laryngeal)1148[10][11]
12bHepG2 (Liver)1348[10][11]
12bMCF-7 (Breast)1148[10][11]
12bA375 (Melanoma)1148[10][11]
MRK-107Caco-2 (Colon)2.448[12]
MRK-107HT-29 (Colon)1.148[12]

Signaling Pathways and Visualizations

Several imidazo[1,2-a]pyridine compounds exert their cytotoxic effects by modulating key signaling pathways that control cell survival, proliferation, and apoptosis.[1][13] A frequently observed mechanism is the inhibition of the PI3K/Akt/mTOR pathway and the activation of p53-mediated apoptosis.[1][3]

G cluster_0 Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine PI3K PI3K Imidazo[1,2-a]pyridine->PI3K inhibits p53 p53 Imidazo[1,2-a]pyridine->p53 activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell Proliferation Cell Proliferation mTOR->Cell Proliferation promotes Bax Bax p53->Bax activates Caspase-9 Caspase-9 Bax->Caspase-9 activates Apoptosis Apoptosis Caspase-9->Apoptosis induces

Caption: Signaling pathway of imidazo[1,2-a]pyridine-induced cytotoxicity.

The following diagram illustrates the general workflow for assessing the cytotoxicity of imidazo[1,2-a]pyridine compounds.

G Start Start Cell Culture Seed cells in 96-well plates Start->Cell Culture Compound Preparation Prepare serial dilutions of imidazo[1,2-a]pyridine Cell Culture->Compound Preparation Treatment Treat cells with compounds Compound Preparation->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation MTT Assay Add MTT solution and incubate Incubation->MTT Assay Solubilization Add solubilization buffer MTT Assay->Solubilization Data Acquisition Measure absorbance at 570 nm Solubilization->Data Acquisition Data Analysis Calculate % viability and IC50 Data Acquisition->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for cytotoxicity assessment.

Conclusion

The protocols and data presented in these application notes provide a solid foundation for researchers engaged in the discovery and development of novel imidazo[1,2-a]pyridine-based anticancer drugs. The MTT assay is a robust and reliable method for initial cytotoxicity screening, and understanding the underlying signaling pathways is crucial for mechanistic studies and lead optimization. Consistent application of these standardized protocols will facilitate the comparison of results across different studies and accelerate the translation of promising compounds into clinical candidates.

References

Application Notes and Protocols for the Development of Novel Therapeutics from 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine is a heterocyclic compound from the imidazo[1,2-a]pyridine family. This class of compounds has garnered significant interest in medicinal chemistry due to a wide range of observed biological activities. While this compound is primarily known as a key synthetic intermediate in the production of the hypnotic agent Zolpidem, the broader imidazo[1,2-a]pyridine scaffold has demonstrated potential in several therapeutic areas, including oncology, neuroscience, and infectious diseases.[1]

Studies on various derivatives have shown that this scaffold can interact with key biological targets, including but not limited to, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), GABA-A receptors, and components of the NF-κB and STAT3 signaling pathways.[1] These interactions underpin the potential of imidazo[1,2-a]pyridine derivatives as anticancer, anti-inflammatory, and neuropharmacological agents.

These application notes provide a comprehensive overview of the therapeutic potential of this compound, along with detailed protocols for its evaluation in key therapeutic areas. While specific quantitative biological data for this exact compound is limited in publicly available literature, the provided information on related derivatives serves as a strong basis for initiating a drug discovery program.

Potential Therapeutic Applications and Mechanisms of Action

The imidazo[1,2-a]pyridine scaffold has been associated with a variety of pharmacological activities. The therapeutic potential of derivatives of this compound can be explored in the following areas:

Anticancer Activity

Derivatives of imidazo[1,2-a]pyridine have demonstrated significant cytotoxic effects against various cancer cell lines.[1] The proposed mechanisms of action often involve the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

  • VEGFR2 Inhibition: Several imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of VEGFR2, a key receptor tyrosine kinase involved in angiogenesis.[2][3] By blocking VEGFR2, these compounds can potentially inhibit the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth.

  • NF-κB and STAT3 Pathway Inhibition: The NF-κB and STAT3 signaling pathways are frequently dysregulated in cancer and are associated with chronic inflammation, cell proliferation, and survival.[1] Imidazo[1,2-a]pyridine derivatives have been shown to inhibit these pathways, suggesting a potential mechanism for their anticancer and anti-inflammatory effects.[4][5][6]

Neuropharmacological Activity

The structural similarity of certain imidazo[1,2-a]pyridine derivatives to known central nervous system (CNS) active drugs has prompted investigations into their neuropharmacological properties.

  • GABA-A Receptor Modulation: The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the CNS and a well-established target for anxiolytics, sedatives, and anticonvulsants. Some imidazo[1,2-a]pyridine derivatives have been shown to act as positive allosteric modulators of GABA-A receptors, suggesting their potential for the treatment of anxiety and sleep disorders.[1]

Quantitative Data Summary

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Target/Mechanism
Derivative 1 A549 (Lung)50.56[7]Not specified
Derivative 2 HepG2 (Liver)51.52[7]Not specified
Derivative 3 HCC1937 (Breast)45[8]Not specified
Derivative 4 HCC1937 (Breast)47.7[8]Not specified
Derivative 5 MDA-MB-231 (Breast)9.79[3]VEGFR-2 Inhibition
Derivative 6 MDA-MB-231 (Breast)8.78[3]VEGFR-2 Inhibition
Derivative 7 MDA-MB-231 (Breast)8.35[3]VEGFR-2 Inhibition

Table 2: VEGFR2 Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDVEGFR2 IC50 (nM)
Derivative A 1.9[2]
Derivative B 220[3]
Derivative C 950[3]

Table 3: NF-κB Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDCell LineNF-κB IC50 (µM)
Derivative X Not Specified6.5[4]

Table 4: GABA-A Receptor Binding Affinity of Imidazo[1,2-a]pyridine Hybrids

Compound IDReceptor SubtypeIC50 (nM)
Hybrid 1 Benzodiazepine site207[9]
Hybrid 2 Benzodiazepine site359[9]

Signaling Pathways and Experimental Workflows

Key Signaling Pathways

Caption: Canonical NF-κB Signaling Pathway.

b cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor (e.g., IL-6R) JAK JAK Cytokine_Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_P P-STAT3 STAT3->STAT3_P STAT3_dimer STAT3 Dimer STAT3_P->STAT3_dimer dimerization STAT3_dimer_n STAT3 Dimer STAT3_dimer->STAT3_dimer_n translocates DNA DNA STAT3_dimer_n->DNA binds Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) DNA->Gene_Expression induces

Caption: JAK-STAT3 Signaling Pathway.

Experimental Workflows

c cluster_0 Experimental Workflow: In Vitro Cytotoxicity Assay (IC50 Determination) Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Treatment Treat with Serial Dilutions of This compound Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance and Calculate % Viability MTT_Assay->Data_Analysis IC50_Determination Determine IC50 Value (Non-linear Regression) Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Workflow for IC50 Determination.

d cluster_0 Experimental Workflow: In Vitro VEGFR2 Kinase Assay Start Start Prepare_Reagents Prepare Kinase Buffer, ATP, Substrate, and Test Compound Dilutions Start->Prepare_Reagents Kinase_Reaction Incubate VEGFR2 Enzyme, Substrate, ATP, and Test Compound Prepare_Reagents->Kinase_Reaction Detection Add Detection Reagent (e.g., Kinase-Glo) Kinase_Reaction->Detection Measure_Signal Measure Luminescence Detection->Measure_Signal Data_Analysis Calculate % Inhibition and Determine IC50 Measure_Signal->Data_Analysis End End Data_Analysis->End

Caption: Workflow for VEGFR2 Kinase Assay.

Detailed Experimental Protocols

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in T-75 flasks until they reach 80-90% confluency.

    • Wash the cells with sterile PBS, and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and determine the cell concentration using a hemocytometer.

    • Dilute the cell suspension to the desired seeding density (e.g., 5 x 10^4 cells/mL) and seed 100 µL into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete medium from the DMSO stock solution. The final DMSO concentration in the wells should be less than 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

    • After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

    • Incubate the plate for an additional 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol for In Vitro VEGFR2 Kinase Assay

This protocol describes a luminescence-based assay to determine the inhibitory activity of this compound against the VEGFR2 kinase.

Materials:

  • Recombinant human VEGFR2 enzyme

  • Kinase buffer

  • ATP

  • VEGFR2 substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound (stock solution in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in kinase buffer.

    • Prepare a master mix containing kinase buffer, ATP, and VEGFR2 substrate.

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Kinase Reaction:

    • Add the test compound dilutions to the wells of a white 96-well plate.

    • Add the master mix to all wells.

    • Initiate the kinase reaction by adding the recombinant VEGFR2 enzyme to all wells except the "no enzyme" control.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • After incubation, add an equal volume of Kinase-Glo® reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of VEGFR2 inhibition for each compound concentration relative to the "no inhibitor" control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol for GABA-A Receptor Modulation Assay (Fluorescence-based)

This protocol outlines a fluorescence-based assay to evaluate the modulatory effects of this compound on GABA-A receptors expressed in a suitable cell line.

Materials:

  • A cell line stably expressing the desired GABA-A receptor subtype (e.g., HEK293 cells)

  • A membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • GABA (gamma-aminobutyric acid)

  • This compound (stock solution in DMSO)

  • Positive control modulator (e.g., Diazepam)

  • Antagonist (e.g., Bicuculline)

  • Black, clear-bottom 96-well or 384-well plates

  • A fluorescence imaging plate reader (FLIPR) or equivalent instrument

Procedure:

  • Cell Plating and Dye Loading:

    • Seed the GABA-A receptor-expressing cells into black, clear-bottom microplates and culture overnight.

    • On the day of the assay, remove the culture medium and load the cells with the membrane potential-sensitive dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.

  • Compound Preparation:

    • Prepare serial dilutions of this compound, GABA, and control compounds in the assay buffer.

  • Fluorescence Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • Add the test compound or control and incubate for a short period (e.g., 5-15 minutes).

    • Add a sub-maximal concentration of GABA (e.g., EC20) to all wells and immediately begin recording the change in fluorescence over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in membrane potential due to chloride ion influx through the GABA-A receptor channel.

    • Analyze the fluorescence data to determine the potentiation or inhibition of the GABA response by this compound.

    • Calculate the EC50 (for potentiation) or IC50 (for inhibition) values by plotting the response against the compound concentration.

Conclusion

The imidazo[1,2-a]pyridine scaffold, represented by this compound, holds significant promise for the development of novel therapeutics. The diverse biological activities observed for this class of compounds, including anticancer and neuropharmacological effects, are attributed to their ability to modulate key signaling pathways such as VEGFR2, NF-κB, STAT3, and GABA-A receptors. While further investigation is required to elucidate the specific activity and therapeutic potential of this compound, the detailed protocols and comparative data provided in these application notes offer a solid foundation for initiating a comprehensive drug discovery and development program. By systematically applying these methodologies, researchers can effectively evaluate this compound and its derivatives as potential candidates for new medicines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine, a key intermediate in the production of Zolpidem.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

  • Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors, including suboptimal reaction conditions, catalyst inefficiency, or reactant purity. Here are some troubleshooting steps:

    • Optimize Reaction Temperature: The ideal temperature can vary depending on the synthetic route. For copper-catalyzed syntheses using aminopyridines and nitroolefins, 80°C has been identified as an optimal temperature, achieving yields of up to 90%.[1] For gold-catalyzed reactions, a lower temperature of 40°C for 15 hours has been shown to produce good yields.[3] It is crucial to monitor the reaction temperature closely as higher temperatures do not always lead to better yields and can promote the formation of side products.

    • Evaluate Your Catalyst: The choice of catalyst is critical. Copper(I) bromide (CuBr) has been shown to be highly effective in the synthesis of imidazo[1,2-a]pyridines.[1] Other catalysts like gold (PicAuCl2), iodine, and iron have also been used successfully.[3][4] If you are experiencing low yields, consider screening different catalysts. For instance, while gold(I) catalysts can be effective, some, like AuCl and Ph3PAuNTf2, may react sluggishly and generate numerous impurities.[3]

    • Solvent Selection: The solvent can significantly influence reaction outcomes. Dimethylformamide (DMF) has been found to be the best solvent for certain copper-catalyzed reactions.[1] In other protocols, solvents like ethanol and even water are used to promote greener synthesis.[4][5] Acetonitrile has also been shown to improve yields in some cases.[6] Experimenting with different solvents compatible with your chosen synthetic route may lead to improved yields.

    • Check Reactant Quality: Ensure the purity of your starting materials, 5-methyl-2-aminopyridine and 2-bromo-4'-methylacetophenone. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts.

    • Consider Alternative Synthetic Routes: If optimization of your current protocol does not sufficiently improve the yield, exploring alternative synthetic methodologies may be beneficial. One-pot procedures and microwave-assisted syntheses have been reported to provide excellent yields.[5]

Issue 2: Formation of Significant Side Products

  • Question: I am observing significant side product formation in my reaction mixture, complicating purification. What are these side products and how can I minimize them?

  • Answer: Side product formation is a common issue in the synthesis of imidazo[1,2-a]pyridines. The nature of these byproducts depends on the specific synthetic route employed.

    • Unreacted Starting Materials: Incomplete reactions will leave unreacted 5-methyl-2-aminopyridine and 2-bromo-4'-methylacetophenone in the mixture. To address this, ensure optimal reaction times and temperatures.

    • Polymerization Products: Under certain conditions, starting materials or intermediates can polymerize. This can often be mitigated by controlling the reaction temperature and reactant concentrations.

    • Isomeric Byproducts: Depending on the substitution pattern of the aminopyridine, the formation of regioisomers is a possibility, although less common with 5-methyl-2-aminopyridine. Careful control of reaction conditions can help favor the formation of the desired isomer.

    • Minimizing Side Products:

      • Control Stoichiometry: Ensure the correct molar ratios of your reactants as specified in the protocol.

      • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other unwanted side reactions.

      • Gradual Addition of Reagents: Adding one reagent dropwise to the other can help control the reaction rate and minimize the formation of side products.

Issue 3: Difficulties in Product Purification

  • Question: I am struggling to purify the final product. What are the recommended purification techniques?

  • Answer: Purification of this compound can typically be achieved through standard laboratory techniques.

    • Crystallization: This is often the most effective method for obtaining a highly pure product. Toluene has been reported as a suitable solvent for the recrystallization of related imidazo[1,2-a]pyridine derivatives.[2] Experimenting with different solvent systems (e.g., ethanol, ethyl acetate/hexane) may be necessary to find the optimal conditions for your specific product.

    • Column Chromatography: If crystallization does not yield a product of sufficient purity, silica gel column chromatography is a common alternative. A solvent system of ethyl acetate and hexane is a good starting point for elution. The polarity of the solvent system can be adjusted to achieve optimal separation.

    • Work-up Procedure: A well-designed work-up procedure can significantly simplify purification. This typically involves quenching the reaction, extracting the product into an organic solvent, washing with brine, and drying over an anhydrous salt like sodium sulfate before concentrating the solution.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The classical and widely used method is the condensation of 5-methyl-2-aminopyridine with an α-haloketone, specifically 2-bromo-4'-methylacetophenone. This method is straightforward and generally provides good yields. However, "efficient" can also depend on factors like cost, environmental impact, and scalability. Modern variations, including copper-catalyzed one-pot syntheses and microwave-assisted reactions, have been developed to improve yields, reduce reaction times, and employ greener conditions.[1][5]

Q2: What is the role of the catalyst in the synthesis?

A2: In many modern synthetic routes, a catalyst is employed to facilitate the reaction and improve the yield. For instance, in copper-catalyzed syntheses, the copper(I) species is believed to coordinate with the reactants, activating them for the cyclization reaction.[1] In iodine-catalyzed reactions, iodine acts as a Lewis acid to activate the carbonyl group.[4] The choice of catalyst can significantly impact the reaction's efficiency and selectivity.

Q3: Are there any "green" or more environmentally friendly synthesis methods available?

A3: Yes, there is a growing interest in developing greener synthetic routes for imidazo[1,2-a]pyridines. Some of these methods include:

  • Use of Water as a Solvent: Ultrasound-assisted synthesis in water has been reported, avoiding the use of volatile organic compounds.[5]

  • Catalyst-Free Reactions: Some protocols have been developed that proceed without the need for a metal catalyst, reducing waste and cost.[6]

  • Air as an Oxidant: In certain copper-catalyzed reactions, air can be used as the oxidant, which is an abundant and environmentally benign choice.[1]

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: The identity and purity of the final product should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the molecule.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of key functional groups.

Data Presentation

Table 1: Comparison of Catalysts for Imidazo[1,2-a]pyridine Synthesis

CatalystTypical YieldReaction ConditionsAdvantagesDisadvantages
Copper(I) Bromide (CuBr) Up to 90%[1]80°C, DMF solvent, Air as oxidant[1]High yield, uses air as a green oxidant.Requires a specific temperature for optimal performance.
PicAuCl2 (Gold catalyst) Good yield (e.g., 72%)[3]40°C, Dichloromethane solvent[3]Mild reaction conditions.Can be expensive; some gold catalysts are sluggish.[3]
Iodine (I2) Excellent yields[4]Room temperature, Ethanol solvent[4]Cost-effective, environmentally friendly, mild conditions.May not be suitable for all substrates.
Iron(II) Chloride (FeCl2) Good yieldsVariesInexpensive and readily available.Can sometimes lead to lower yields compared to other catalysts.

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of this compound

This protocol is adapted from a general method for the synthesis of imidazo[1,2-a]pyridines.[1]

Materials:

  • 5-methyl-2-aminopyridine

  • 2-bromo-4'-methylacetophenone

  • Copper(I) bromide (CuBr)

  • Dimethylformamide (DMF)

Procedure:

  • To a reaction flask, add 5-methyl-2-aminopyridine (1.0 mmol), 2-bromo-4'-methylacetophenone (1.2 mmol), and CuBr (10 mol%).

  • Add DMF (5 mL) to the flask.

  • Heat the reaction mixture to 80°C and stir under an air atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane) or by recrystallization from a suitable solvent like toluene.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 5-methyl-2-aminopyridine 5-methyl-2-aminopyridine Reaction_Vessel Reaction Vessel (Solvent, Catalyst) 5-methyl-2-aminopyridine->Reaction_Vessel 2-bromo-4'-methylacetophenone 2-bromo-4'-methylacetophenone 2-bromo-4'-methylacetophenone->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification_Step Crystallization or Column Chromatography Drying->Purification_Step Final_Product 6-Methyl-2-p-tolyl- imidazo[1,2-a]pyridine Purification_Step->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Yield Low_Yield Low Yield Issue Check_Temp Optimize Temperature Low_Yield->Check_Temp Check_Catalyst Evaluate Catalyst Low_Yield->Check_Catalyst Check_Solvent Select Appropriate Solvent Low_Yield->Check_Solvent Check_Reactants Verify Reactant Purity Low_Yield->Check_Reactants Improved_Yield Improved Yield Check_Temp->Improved_Yield Check_Catalyst->Improved_Yield Check_Solvent->Improved_Yield Check_Reactants->Improved_Yield

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Synthesis of 2-arylimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2-arylimidazo[1,2-a]pyridines. Our focus is on identifying and mitigating the formation of common side products to improve yield, purity, and overall success of the reaction.

Troubleshooting Guides

Problem 1: Low or no yield of the desired 2-arylimidazo[1,2-a]pyridine when using α-bromoketones and 2-aminopyridines.

Possible Cause 1: Formation of N-(pyridin-2-yl)amide as the major product.

Under certain conditions, particularly in the presence of an iodine catalyst and an oxidant like tert-butyl hydroperoxide (TBHP) in a solvent such as toluene, the reaction between an α-bromoketone and a 2-aminopyridine can preferentially lead to the formation of an N-(pyridin-2-yl)amide via a C-C bond cleavage, instead of the desired cyclization product.

Troubleshooting Steps:

  • Reagent and Solvent Selection: Avoid the combination of I₂/TBHP in toluene if the imidazo[1,2-a]pyridine is the target. A switch of solvent to ethyl acetate and using only TBHP as the oxidant can favor the formation of the desired product or a related bromo-functionalized intermediate.

  • Catalyst-Free Conditions: In some instances, the reaction can proceed without a catalyst, which may reduce the likelihood of the amide side product formation.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. The N-(pyridin-2-yl)amide will have a different polarity and mass compared to the desired product.

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield of 2-arylimidazo[1,2-a]pyridine check_amide Check for N-(pyridin-2-yl)amide side product (TLC, LC-MS) start->check_amide check_bromo Check for 3-bromoimidazo[1,2-a]pyridine (TLC, LC-MS) check_amide->check_bromo No amide_present Amide Detected check_amide->amide_present Yes bromo_present 3-Bromo Adduct Detected check_bromo->bromo_present Yes no_side_product No Major Side Product Detected check_bromo->no_side_product No change_conditions Modify Reaction Conditions: - Switch solvent to Ethyl Acetate - Use TBHP without I₂ amide_present->change_conditions optimize_cyclization Optimize Cyclization: - Adjust base and temperature - Consider alternative catalyst bromo_present->optimize_cyclization review_starting_materials Review Starting Material Quality and Reaction Setup no_side_product->review_starting_materials chemodivergent_synthesis cluster_start Starting Materials cluster_conditions1 Conditions 1 cluster_product1 Side Product cluster_conditions2 Conditions 2 cluster_product2 Desired Product Pathway 2-aminopyridine 2-aminopyridine I2_TBHP I₂ / TBHP Toluene, 100°C 2-aminopyridine->I2_TBHP TBHP_EA TBHP Ethyl Acetate, 90°C 2-aminopyridine->TBHP_EA alpha-bromoacetophenone alpha-bromoacetophenone alpha-bromoacetophenone->I2_TBHP alpha-bromoacetophenone->TBHP_EA amide N-(pyridin-2-yl)benzamide I2_TBHP->amide C-C Cleavage IP 2-phenylimidazo[1,2-a]pyridine (Intermediate) TBHP_EA->IP Cyclization bromo_IP 3-bromo-2-phenylimidazo[1,2-a]pyridine IP->bromo_IP Further Oxidation

Technical Support Center: Purification of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine by column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Standard silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the most common and recommended stationary phase for the purification of this compound. For basic compounds like imidazopyridines, which can sometimes interact strongly with the acidic silica surface causing tailing, neutral or basic alumina can be a suitable alternative.

Q2: Which solvent system is typically used for the elution of this compound?

A2: A mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is a widely used and effective eluent system. The polarity of the mobile phase can be fine-tuned by adjusting the ratio of these two solvents.

Q3: What is the ideal Rf value to aim for during Thin Layer Chromatography (TLC) development before running the column?

A3: For optimal separation during column chromatography, an Rf (retardation factor) value for this compound in the range of 0.2 to 0.4 on a TLC plate is recommended. This Rf range generally provides a good balance between elution time and separation efficiency.

Q4: Can I use a different solvent system for purification?

A4: Yes, other solvent systems can be employed. For instance, dichloromethane/methanol or chloroform/methanol mixtures can be effective. The choice of solvent system should be guided by preliminary TLC analysis to achieve the best possible separation from impurities.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound.

Issue 1: The compound is not eluting from the column.

  • Possible Cause: The solvent system is not polar enough to move the compound through the silica gel.

  • Solution: Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. For example, if you started with 10% ethyl acetate in hexane, try increasing it to 20%, 30%, and so on, monitoring the elution with TLC.

Issue 2: The compound elutes too quickly, with poor separation from impurities.

  • Possible Cause: The solvent system is too polar, causing the compound to travel with the solvent front.

  • Solution: Decrease the polarity of the eluent. In a hexane/ethyl acetate system, this involves increasing the proportion of hexane. Always collect and check the initial fractions by TLC to ensure the compound has not eluted prematurely.

Issue 3: The purified fractions show significant "tailing" on the TLC plate.

  • Possible Cause: Strong interaction between the basic nitrogen atoms of the imidazopyridine ring and the acidic silanol groups on the silica gel surface.

  • Solution 1: Add a small amount (0.1-1%) of a basic modifier, such as triethylamine or pyridine, to the eluent system. This will neutralize the acidic sites on the silica gel and reduce the strong adsorption, leading to more symmetrical spots.

  • Solution 2: Consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel.

Issue 4: The final product yield is low after purification.

  • Possible Cause 1: Irreversible adsorption of the compound onto the silica gel.

  • Solution: As with tailing, adding a basic modifier to the eluent or switching to an alumina stationary phase can mitigate this issue.

  • Possible Cause 2: The compound may be spread across many fractions at a low concentration.

  • Solution: Concentrate the fractions where the compound is expected to be and re-analyze by TLC. Pool the fractions containing the pure compound before final solvent evaporation.

  • Possible Cause 3: The compound might be unstable on silica gel over a prolonged period.

  • Solution: Use flash column chromatography to minimize the time the compound is in contact with the stationary phase.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general procedure for the purification of this compound using flash column chromatography.

1. Preparation of the Slurry:

  • In a beaker, add silica gel (230-400 mesh) to a non-polar solvent (e.g., hexane or the initial eluent mixture).

  • Stir gently to create a uniform slurry, ensuring no clumps are present.

2. Packing the Column:

  • Secure a glass column vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 0.5 cm).

  • Pour the silica gel slurry into the column.

  • Gently tap the column to ensure even packing and remove any air bubbles.

  • Allow the solvent to drain until it is just above the level of the packed silica.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Carefully apply the sample solution to the top of the silica bed using a pipette.

  • Allow the sample to adsorb onto the silica by draining the solvent until the sample is fully loaded.

  • Add a thin protective layer of sand on top of the adsorbed sample.

4. Elution and Fraction Collection:

  • Carefully add the prepared eluent to the column.

  • Apply gentle pressure (using a pump or inert gas) to begin the elution process.

  • Collect the eluting solvent in fractions (e.g., in test tubes or vials).

  • Monitor the separation by collecting small spots from the eluting fractions on a TLC plate.

5. Analysis and Product Isolation:

  • Develop the TLC plate in an appropriate solvent system and visualize the spots (e.g., under UV light).

  • Identify and combine the fractions containing the pure this compound.

  • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified compound.

Quantitative Data Summary

The following table provides typical parameters for the purification of this compound by column chromatography. Note that optimal conditions may vary depending on the specific impurities present in the crude mixture.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexane:Ethyl Acetate (gradient)
Initial Eluent Composition 90:10 (Hexane:Ethyl Acetate)
Final Eluent Composition 70:30 (Hexane:Ethyl Acetate)
Target Rf Value ~0.3 in 80:20 Hexane:EtOAc
Typical Recovery Yield 85-95%
Purity (by HPLC) >99%

Troubleshooting Workflow

TroubleshootingWorkflow start Start Purification tlc Run TLC to Determine Initial Solvent System start->tlc column Perform Column Chromatography tlc->column analyze Analyze Fractions by TLC column->analyze issue Identify Purification Issue analyze->issue no_elution Compound Not Eluting issue->no_elution No Spot Movement fast_elution Compound Elutes Too Fast issue->fast_elution High Rf tailing Tailing Observed issue->tailing Streaking Spots low_yield Low Yield issue->low_yield Poor Recovery success Pure Product Obtained issue->success Good Separation increase_polarity Increase Eluent Polarity no_elution->increase_polarity decrease_polarity Decrease Eluent Polarity fast_elution->decrease_polarity add_modifier Add Basic Modifier (e.g., Et3N) or Change to Alumina tailing->add_modifier optimize_collection Optimize Fraction Collection and Use Flash Chromatography low_yield->optimize_collection increase_polarity->column decrease_polarity->column add_modifier->column optimize_collection->column

Caption: Troubleshooting workflow for column chromatography.

Technical Support Center: Navigating the Scale-Up of Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encountered when transitioning from laboratory-scale experiments to larger-scale production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your scale-up endeavors.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the scale-up of imidazo[1,2-a]pyridine synthesis.

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction, side reactions, or product degradation.- Monitor reaction completion by TLC or HPLC. - Optimize reaction temperature and time. - Use a milder catalyst or base to minimize side product formation. - Consider a different synthetic route that is more robust for scale-up.
Poor Product Purity Formation of by-products, residual starting materials, or catalyst contamination.- Optimize the stoichiometry of reactants to minimize unreacted starting materials. - Investigate the impact of impurities on crystallization, as they can affect crystal growth and purity.[1][2][3] - Develop a robust crystallization procedure for purification instead of relying on column chromatography. - If using a metal catalyst, screen for effective scavenging agents or perform a recrystallization to remove residual metal.
Difficulty with Product Isolation Product is an oil or does not crystallize easily; formation of a stable emulsion during work-up.- Screen a variety of solvents for crystallization. - If the product is a free base, consider salt formation to induce crystallization. - For emulsions, try adding brine or a different organic solvent, or use a separatory funnel with a larger surface area.
Inconsistent Results Batch-to-Batch Sensitivity to reaction conditions, reagent quality, or mixing efficiency.- Ensure consistent quality of starting materials and solvents. - Carefully control the reaction temperature, especially for exothermic reactions. - Ensure efficient mixing, as poor mixing can lead to localized "hot spots" and side reactions. - Standardize the rate of addition for all reagents.
Dark Reaction Color or Tar Formation Decomposition of starting materials or product; oxidative side reactions.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Lower the reaction temperature. - Investigate the stability of the starting materials and product under the reaction conditions.

Frequently Asked Questions (FAQs)

Synthesis and Optimization

Q1: What are the most common and scalable methods for synthesizing the imidazo[1,2-a]pyridine core?

The most prevalent and scalable methods include the condensation of 2-aminopyridines with α-halocarbonyl compounds, multicomponent reactions (MCRs), and various cyclization strategies.[4][5] MCRs, such as the Groebke-Blackburn-Bienaymé reaction, are particularly advantageous for creating molecular diversity in a single step and often employ greener reaction conditions.[6][7]

Q2: My reaction works well on a small scale, but the yield drops significantly upon scale-up. What should I investigate first?

First, investigate heat and mass transfer effects. Inadequate mixing in a larger reactor can lead to localized temperature gradients and concentration differences, promoting side reactions. Ensure your stirring is efficient and consider a slower, controlled addition of reagents. Also, re-evaluate the reaction stoichiometry, as slight excesses of one reagent may have a more pronounced effect on a larger scale.

Q3: Are there any "greener" or more sustainable approaches for large-scale imidazo[1,2-a]pyridine synthesis?

Yes, significant efforts are being made to develop more environmentally friendly protocols. This includes the use of water as a solvent, milder catalysts like molecular iodine, and employing energy-efficient methods such as microwave or ultrasound irradiation.[4][8][9] The use of recyclable catalysts is also a key aspect of green chemistry in this context.[10]

Purification and Polymorphism

Q4: Column chromatography is not practical for purifying my multi-kilogram batch. What are the alternatives?

For large-scale purification, crystallization is the preferred method. This requires a thorough screening of solvents and conditions to achieve the desired purity and crystal form. Other techniques include slurry washes, where the crude product is stirred in a solvent that dissolves impurities but not the product, and extraction with a pH-adjusted aqueous solution if the product and impurities have different acid/base properties.

Q5: I have observed different crystal forms (polymorphs) of my final product. Why is this important and how can I control it?

Polymorphism can significantly impact the physicochemical properties of a compound, including its solubility, stability, and bioavailability. It is crucial to identify and control the desired polymorph for consistent product quality. Polymorphism can be influenced by factors such as the crystallization solvent, temperature, and the presence of impurities.[1] A thorough polymorph screen should be conducted as part of the process development.

Safety and Handling

Q6: Are there any significant safety concerns I should be aware of when scaling up these syntheses?

Yes, several safety aspects require careful consideration. Some synthetic routes may involve exothermic reactions that can lead to a runaway reaction if not properly controlled.[11] The use of hazardous reagents, such as reactive halides or finely divided metal catalysts, requires appropriate handling procedures and personal protective equipment. A thorough process safety assessment is essential before any large-scale synthesis.

Experimental Protocols

General Protocol for the Synthesis of 2-Aryl-imidazo[1,2-a]pyridines via Condensation

This protocol describes a common method for the synthesis of 2-aryl-imidazo[1,2-a]pyridines from a 2-aminopyridine and a substituted phenacyl bromide.

  • Reaction Setup: To a solution of the substituted 2-aminopyridine (1.0 eq.) in a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile) in a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add the substituted phenacyl bromide (1.0-1.1 eq.).

  • Reaction Execution: Add a base, such as sodium bicarbonate or potassium carbonate (1.5-2.0 eq.), to the mixture. Heat the reaction mixture to reflux (typically 70-90 °C) and monitor the progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by slurrying in a solvent that selectively dissolves impurities.

Representative Multicomponent Reaction (Groebke-Blackburn-Bienaymé) Protocol

This protocol outlines a one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines.

  • Reaction Setup: In a suitable reactor, combine the 2-aminopyridine (1.0 eq.), an aldehyde (1.0 eq.), and an isocyanide (1.0 eq.) in a solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of a Lewis or Brønsted acid (e.g., scandium triflate or ammonium chloride).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification: Upon completion, the reaction mixture is typically concentrated, and the product is purified by crystallization or another suitable non-chromatographic method.

Data Presentation

Comparison of Catalytic Systems for Imidazo[1,2-a]pyridine Synthesis
Catalyst Typical Reaction Conditions Advantages Disadvantages Scalability
Copper(I) Iodide Aerobic oxidation, often in solvents like DMF or DMSO.[4]High efficiency for a broad range of substrates.Potential for metal contamination in the final product.Good, but requires catalyst removal steps.
Molecular Iodine Mild conditions, often in greener solvents like ethanol or water.[8]Low cost, low toxicity, and metal-free.May not be as efficient for all substrate combinations.Excellent, due to the benign nature of the catalyst.
No Catalyst (Thermal) High temperatures, sometimes under solvent-free conditions.Avoids catalyst cost and contamination.May require harsh conditions, leading to by-products.Moderate, depending on the thermal stability of the reactants and products.
Acid Catalysts (e.g., Sc(OTf)₃, NH₄Cl) Used in multicomponent reactions, typically at room temperature or with mild heating.[5]High atom economy and efficiency for MCRs.Catalyst may need to be neutralized during work-up.Good, particularly for library synthesis and diversity-oriented approaches.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Starting Materials (2-Aminopyridine, Carbonyl Compound) Mixing Mixing and Reagent Addition Reagents->Mixing Solvent Solvent Selection Solvent->Mixing Heating Heating and Temperature Control Mixing->Heating Monitoring Reaction Monitoring (TLC/HPLC) Heating->Monitoring Monitoring->Heating Continue if incomplete Isolation Product Isolation (Filtration/Extraction) Monitoring->Isolation Reaction Complete Purification Purification (Crystallization/Slurry) Isolation->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Final_Product Final Product Characterization->Final_Product

Caption: General experimental workflow for the synthesis of imidazo[1,2-a]pyridines.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Completion Is the reaction complete? Start->Check_Completion Optimize_Time_Temp Optimize reaction time/temperature Check_Completion->Optimize_Time_Temp No Check_Purity Is the crude product pure? Check_Completion->Check_Purity Yes Optimize_Time_Temp->Start Success Problem Solved Optimize_Time_Temp->Success Byproducts Identify by-products (LC-MS) Check_Purity->Byproducts No Purification_Issue Develop a robust purification method Check_Purity->Purification_Issue Yes (but low yield after purification) Modify_Conditions Modify conditions to minimize by-products Byproducts->Modify_Conditions Modify_Conditions->Start Modify_Conditions->Success Purification_Issue->Success

Caption: A decision tree for troubleshooting common issues in imidazo[1,2-a]pyridine synthesis.

References

optimizing reaction conditions for the Groebke-Blackburn-Bienaymé reaction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Groebke-Blackburn-Bienaymé (GBB) reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the GBB reaction in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My GBB reaction is resulting in a low yield or no desired product. What are the potential causes and how can I improve the outcome?

  • Answer: Low yields in the GBB reaction can stem from several factors, including suboptimal reaction conditions, reactant instability, or catalyst inefficiency.[1] Here are key areas to investigate:

    • Catalyst Choice and Loading: The GBB reaction is typically catalyzed by Brønsted or Lewis acids.[2] The choice and amount of catalyst are critical. If you are experiencing low yields, consider screening different catalysts. For instance, while Scandium(III) triflate (Sc(OTf)₃) is commonly used, other Lewis acids like Gadolinium(III) triflate (Gd(OTf)₃) or Brønsted acids such as p-toluenesulfonic acid (PTSA) might be more effective for your specific substrates.[2][3] In some cases, catalyst loading may need optimization; lower catalyst loadings have sometimes been found to improve yields.[4]

    • Solvent Selection: The solvent plays a crucial role, with alcohols like methanol and ethanol often being the preferred choice.[3][5] Methanol, in particular, has been shown to act not just as a solvent but also as a cocatalyst, accelerating key steps in the reaction mechanism.[3][6][7] If you are using a non-alcoholic solvent and observing poor results, switching to methanol or ethanol is highly recommended. The use of greener solvents like glycerol has been explored but resulted in lower yields in some cases.[4]

    • Temperature and Reaction Time: Many GBB reactions proceed efficiently at room temperature, but for less reactive substrates, heating may be necessary.[5] Microwave heating has been successfully employed to increase reaction rates and improve yields, often at temperatures around 150°C.[2] Extending the reaction time can also lead to higher conversion.[3]

    • Reactant Quality and Stability: Ensure the purity of your starting materials (amine, aldehyde, and isocyanide). Some aldehydes, like 5-hydroxymethylfurfural (5-HMF), can be unstable under the acidic conditions and higher temperatures often used in GBB reactions, requiring careful optimization of reaction parameters.[8]

    • Imine Formation: The initial step of the GBB reaction is the formation of an imine from the amine and aldehyde.[3] In aqueous media, imine formation can be a major hurdle.[5] If you suspect this is an issue, consider using a dehydrating agent like trimethyl orthoformate to drive the equilibrium towards imine formation.[9]

Issue 2: Side Product Formation

  • Question: I am observing significant side product formation in my GBB reaction. How can I minimize these unwanted products?

  • Answer: The formation of side products can be a challenge. Here are some strategies to improve the selectivity of your reaction:

    • Reaction Conditions: Carefully controlling the reaction temperature can be crucial. Sometimes, running the reaction at a lower temperature for a longer duration can minimize the formation of degradation products or side reactions. Conversely, for some substrate combinations, rapid heating with microwaves can favor the desired reaction pathway over competing ones.

    • Catalyst Selection: The nature of the catalyst can influence the reaction pathway. A systematic screening of both Lewis and Brønsted acids is advisable to find a catalyst that promotes the desired transformation with high selectivity.

    • Substrate Reactivity: The electronic properties of your substrates can influence the reaction outcome. For example, electron-poor aldehydes have been reported to give higher yields in some systems.[9] If you are working with substrates that have functional groups prone to side reactions under acidic conditions, you may need to employ milder catalysts or protecting group strategies. For instance, the basicity of a morpholine derivative was found to hinder the catalytic activity of acetic acid.[5]

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism for the Groebke-Blackburn-Bienaymé reaction?

A1: The most widely accepted mechanism for the GBB reaction involves three key steps:

  • Imine Formation: The reaction initiates with the condensation of the aldehyde and the amidine (e.g., a 2-aminoazole) to form an imine intermediate.

  • Nitrilium Intermediate Formation: The isocyanide then attacks the imine, leading to the formation of a nitrilium intermediate.

  • Intramolecular Cyclization and Aromatization: This is followed by an intramolecular cyclization and a subsequent tautomerization/aromatization step to yield the final fused imidazole product.[3]

Q2: Which catalysts are most effective for the GBB reaction?

A2: A wide range of catalysts can be employed for the GBB reaction.[10][11] Commonly used and effective catalysts include:

  • Lewis Acids: Scandium(III) triflate (Sc(OTf)₃) is a very common and efficient catalyst.[5][12] Other rare earth triflates such as Ytterbium(III) triflate (Yb(OTf)₃) and Gadolinium(III) triflate (Gd(OTf)₃) have also been shown to be effective, with Gd(OTf)₃ being a cheaper alternative to Sc(OTf)₃.[2] Indium(III) chloride (InCl₃) and Aluminum chloride (AlCl₃) are other viable options.[5][8]

  • Brønsted Acids: p-Toluenesulfonic acid (PTSA) is a highly effective and commonly used Brønsted acid catalyst.[3][5][12] Trifluoroacetic acid (TFA) and perchloric acid have also been successfully used.[5][12] Acetic acid has been employed, particularly in DNA-encoded library synthesis.[13]

Q3: What is the optimal solvent for the GBB reaction?

A3: The choice of solvent is critical for the success of the GBB reaction.

  • Alcohols: Methanol and ethanol are the most frequently used and generally the best-performing solvents.[3][5][12] Methanol, in particular, can act as a cocatalyst, significantly accelerating the reaction.[3][6][7]

  • Other Solvents: While alcohols are preferred, other solvents like toluene and acetonitrile have been used.[5][12][14] In some specialized applications, such as DNA-encoded library synthesis, co-solvents like DMSO in water have proven effective.[13] Reactions in water have been reported but often require heating and catalysts.[3] Solvent-free conditions have also been explored.[5][12]

Q4: Can microwave heating be used to improve the GBB reaction?

A4: Yes, microwave heating is a well-established technique for accelerating the GBB reaction and often leads to improved yields and shorter reaction times.[2][11] Temperatures around 150°C are commonly used in conjunction with microwave irradiation.[2]

Data Presentation

Table 1: Effect of Different Catalysts on GBB Reaction Yield

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Sc(OTf)₃ (5.0)MeOH150 (MW)0.5 - 3Good to Excellent[2]
Gd(OTf)₃ (5.0)MeOH150 (MW)0.5 - 3Good to Excellent[2]
Yb(OTf)₃ (5.0)MeOH150 (MW)0.5 - 3Moderate[2]
La(OTf)₃ (5.0)MeOH150 (MW)0.5 - 3Moderate[2]
PTSA·H₂O (10)MeOHRoom Temp.692[3]
Acetic Acid (10)MeOHRoom Temp.1876[3]
AlCl₃MeOHMild-up to 84[8]
TFA (20)EtOH60278[5][12]
AcOH (30 equiv)H₂O/DMSO2524up to 94[13]

Table 2: Influence of Solvent on GBB Reaction Conversion (Uncatalyzed)

SolventDielectric Constant (ε)Conversion (%) after 6hReference
Toluene2.4No Reaction[3]
Dichloromethane9.1No Reaction[3]
Isopropanol18.3No Reaction[3]
n-Butanol17.1No Reaction[3]
Ethanol24.38[3]
Methanol32.640[3]
Water78.5Traces[3]

Experimental Protocols

General Procedure for Gd(OTf)₃-Catalyzed GBB Reaction under Microwave Heating

This protocol is adapted from a study by de Castro et al.[2]

  • To a G4 type microwave vial, add the 2-aminoazole (0.5 mmol), the corresponding aldehyde (0.5 mmol), the isocyanide (0.5 mmol), and Gadolinium(III) triflate (Gd(OTf)₃) (5.0 mol%).

  • Add methanol (1.5 mL) to the vial.

  • Seal the vial with a Teflon septum.

  • Place the reaction mixture in a microwave reactor and stir (600 rpm) at 150 °C for 30-180 minutes. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

General Procedure for PTSA-Catalyzed GBB Reaction at Room Temperature

This protocol is based on the work of de la Torre et al.[3]

  • In a round-bottom flask, dissolve the aldehyde (0.25 mmol, 1 equiv.), the amidine (0.25 mmol, 1 equiv.), and the isocyanide (0.25 mmol, 1 equiv.) in methanol (0.5 mL).

  • Add p-toluenesulfonic acid monohydrate (PTSA·H₂O) (10 mol%).

  • Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the final product.

Visualizations

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amidine Amidine Imine Imine Intermediate Amidine->Imine + Aldehyde - H₂O Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Nitrilium Nitrilium Intermediate Imine->Nitrilium + Isocyanide Product Fused Imidazole Nitrilium->Product Intramolecular Cyclization & Aromatization

Caption: Mechanism of the Groebke-Blackburn-Bienaymé Reaction.

Troubleshooting_Workflow Start Low/No Yield in GBB Reaction CheckCatalyst Optimize Catalyst: - Screen Lewis/Brønsted acids - Adjust catalyst loading Start->CheckCatalyst CheckSolvent Change Solvent: - Switch to Methanol/Ethanol CheckCatalyst->CheckSolvent No Improvement Success Improved Yield CheckCatalyst->Success Improvement CheckTempTime Adjust Conditions: - Increase temperature (conventional/MW) - Extend reaction time CheckSolvent->CheckTempTime No Improvement CheckSolvent->Success Improvement CheckReactants Verify Reactants: - Check purity - Consider stability (e.g., 5-HMF) - Use dehydrating agent CheckTempTime->CheckReactants No Improvement CheckTempTime->Success Improvement CheckReactants->Success Improvement

Caption: Troubleshooting workflow for low yield in GBB reactions.

References

avoiding common pitfalls in imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Imidazo[1,2-a]Pyridine Synthesis

Welcome to the Technical Support Center for Imidazo[1,2-a]Pyridine Synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of imidazo[1,2-a]pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing imidazo[1,2-a]pyridines?

A1: The most prevalent methods include the condensation of 2-aminopyridines with α-haloketones, multicomponent reactions such as the Groebke-Blackburn-Bienaymé (GBB) and Ugi reactions, microwave-assisted synthesis, and various metal-catalyzed cross-coupling reactions.[1][2][3] Catalyst-free methods under thermal or microwave conditions have also gained popularity due to their environmental benefits.[4][5]

Q2: I am getting a low yield in my imidazo[1,2-a]pyridine synthesis. What are the general factors I should investigate?

A2: Low yields can stem from several factors. Key areas to investigate include the purity of your starting materials (especially the 2-aminopyridine and carbonyl compound), the reaction temperature and time, the choice of solvent and catalyst, and the atmospheric conditions (some reactions are sensitive to air or moisture). The electronic properties of your substrates, such as the presence of electron-donating or electron-withdrawing groups, can also significantly impact the reaction efficiency.[6]

Q3: Are there any specific issues to be aware of when using microwave-assisted synthesis for imidazo[1,2-a]pyridines?

A3: Yes, while microwave synthesis can dramatically reduce reaction times and improve yields, it's crucial to monitor for potential superheating and pressure buildup, especially when using sealed vessels.[7] Ensure that the solvent volume and vessel size are appropriate for the reaction scale. Additionally, some reactions that are sluggish under conventional heating may still require a catalyst under microwave irradiation to proceed efficiently.

Q4: How do I choose the right purification method for my imidazo[1,2-a]pyridine product?

A4: Purification strategies depend on the properties of your final compound and the impurities present. Column chromatography on silica gel is a common method.[5][8] In some cases, if the product precipitates from the reaction mixture, simple filtration may be sufficient.[9][10] For basic imidazo[1,2-a]pyridine products, an acidic workup followed by basification and extraction can be effective. Recrystallization is also a viable option for obtaining highly pure crystalline products.

Q5: Can I run the Groebke-Blackburn-Bienaymé (GBB) reaction without a catalyst?

A5: While the GBB reaction is often catalyzed by Lewis or Brønsted acids, catalyst-free versions have been reported, particularly under microwave irradiation or with specific solvent systems.[1] However, the efficiency of the catalyst-free reaction can be highly substrate-dependent. If you are experiencing issues with a catalyst-free GBB reaction, consider screening a panel of mild acid catalysts.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of imidazo[1,2-a]pyridines.

Problem 1: Low or No Product Formation in the Groebke-Blackburn-Bienaymé (GBB) Reaction
Symptom Possible Cause Suggested Solution
Reaction does not proceed to completion; starting materials remain. 1. Insufficiently reactive aldehyde or isocyanide. Electron-poor aldehydes and sterically hindered isocyanides can be less reactive.[11]1a. Increase the reaction temperature or switch to microwave heating. 1b. Consider using a more effective Lewis acid catalyst, such as Sc(OTf)₃ or Y(OTf)₃.
2. Catalyst deactivation. The catalyst may be sensitive to moisture or other impurities in the starting materials.2a. Ensure all starting materials and solvents are dry. 2b. Use a higher catalyst loading or add a dehydrating agent like trimethyl orthoformate.[11]
Multiple unidentified side products are observed by TLC or LC-MS. 1. Side reactions of the isocyanide. Isocyanides can polymerize or undergo other side reactions under acidic conditions.1a. Add the isocyanide slowly to the reaction mixture. 1b. Use a milder catalyst or a lower reaction temperature.
2. Formation of byproducts from the aldehyde. Aldehydes can undergo self-condensation or other side reactions.2a. Use a freshly distilled or purified aldehyde. 2b. Consider a one-pot, two-step procedure where the imine is pre-formed before the addition of the isocyanide.[11]
Problem 2: Difficulty in Purifying the Imidazo[1,2-a]pyridine Product
Symptom Possible Cause Suggested Solution
Product is difficult to separate from starting materials by column chromatography. 1. Similar polarity of product and starting materials. 1a. Modify the solvent system for chromatography; a gradient elution may be necessary. 1b. Consider a chemical workup to remove unreacted starting materials. For example, an acid wash can remove unreacted 2-aminopyridine.
Product appears as an oil and is difficult to handle. 1. Product is not crystalline at room temperature. 1a. Attempt to form a salt (e.g., hydrochloride or sulfate) which may be a crystalline solid and easier to handle and purify.[11] 1b. Try co-evaporation with a high-boiling point solvent to remove residual solvents.
Product is contaminated with a persistent impurity. 1. Formation of a stable byproduct. 1a. Identify the byproduct by spectroscopic methods (NMR, MS). 1b. Adjust the reaction conditions (temperature, catalyst, solvent) to minimize the formation of the byproduct.

Quantitative Data Summary

The following table summarizes a comparison of different synthetic methods for imidazo[1,2-a]pyridines, highlighting reaction conditions and yields.

Synthetic Method Catalyst Solvent Temperature (°C) Time Yield Range (%) Reference
Condensation NoneNone6020 min91[5]
GBB Reaction NH₄Cl (20 mol%)EtOH60 (MW)30 min89[8]
Ugi-type Reaction Iodine (5 mol%)EthanolRoom Temp.N/A93-98[9]
Microwave-assisted NoneWaterN/A (MW)30 min92-95
Copper-catalyzed Cu(II)-AscorbateWater (SDS)506-16 hGood to Excellent[12]

Experimental Protocols

Protocol 1: Microwave-Assisted Groebke-Blackburn-Bienaymé (GBB) Synthesis of Imidazo[1,2-a]pyridines[8]
  • To a 10 mL microwave-sealed tube equipped with a magnetic stirring bar, add the aldehyde (1.0 equiv.), 2-aminopyridine (1.0 equiv.), and NH₄Cl (20 mol%).

  • Dissolve the mixture in ethanol (1 M).

  • Add the corresponding isocyanide (1.0 equiv.).

  • Seal the tube and heat the reaction mixture in a microwave reactor at 60 °C (150 W) for 30 minutes.

  • Monitor the reaction by TLC.

  • Once the starting materials have been consumed, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Iodine-Catalyzed Ugi-type Synthesis of Imidazo[1,2-a]pyridines[9]
  • In a round-bottom flask, combine the aryl aldehyde (10 mmol), 2-aminopyridine (10 mmol), and tert-butyl isocyanide (10 mmol) in ethanol (20 mL).

  • Add iodine (5 mol%) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, the product will precipitate. Filter the precipitate and wash it with excess ethanol.

  • Dry the product under vacuum to obtain the pure imidazo[1,2-a]pyridine derivative.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield cluster_purity Purity Checks cluster_conditions Condition Optimization cluster_analysis Product Analysis start Low Yield Observed purity Check Starting Material Purity start->purity conditions Review Reaction Conditions start->conditions analysis Analyze Crude Product start->analysis repurify Repurify/Redistill Starting Materials purity->repurify nmr_ms Confirm Structure by NMR/MS purity->nmr_ms temp_time Optimize Temperature & Time conditions->temp_time solvent_cat Screen Solvents & Catalysts conditions->solvent_cat atmosphere Ensure Inert Atmosphere (if needed) conditions->atmosphere side_products Identify Side Products (TLC, LC-MS) analysis->side_products incomplete Check for Unreacted Starting Material analysis->incomplete end Improved Yield repurify->end temp_time->end solvent_cat->end side_products->conditions Adjust conditions to minimize incomplete->conditions Increase reaction time/temp

Caption: A logical workflow for troubleshooting low yields in imidazo[1,2-a]pyridine synthesis.

Generalized Groebke-Blackburn-Bienaymé Reaction Pathway

GBB_Reaction Amine 2-Aminopyridine Imine Imine Intermediate Amine->Imine Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Nitrile_Ylide Nitrile Ylide Intermediate Imine->Nitrile_Ylide + Isocyanide Cycloadduct [4+1] Cycloadduct Nitrile_Ylide->Cycloadduct Intramolecular Cyclization Product Imidazo[1,2-a]pyridine Cycloadduct->Product Aromatization

Caption: A simplified diagram of the Groebke-Blackburn-Bienaymé reaction pathway.

References

troubleshooting low conversion rates in imidazo[1,2-a]pyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of imidazo[1,2-a]pyridines, specifically addressing low conversion rates.

Frequently Asked Questions (FAQs)

Q1: I am observing a low yield in my imidazo[1,2-a]pyridine synthesis. What are the most common initial factors to investigate?

A1: Low yields in imidazo[1,2-a]pyridine synthesis can often be attributed to several key factors. A systematic initial assessment is crucial for effective troubleshooting. The primary areas to examine include the quality of your starting materials, the chosen reaction conditions (catalyst, solvent, and temperature), and the reaction setup itself. Impurities in reactants, suboptimal catalyst performance, an inappropriate solvent, or incorrect reaction temperature can all significantly hinder the reaction's progress.

Q2: How does the purity of the starting 2-aminopyridine and the carbonyl compound affect the reaction outcome?

A2: The purity of your starting materials is critical for achieving high conversion rates. Impurities in the 2-aminopyridine or the α-haloketone/carbonyl compound can act as catalyst poisons or participate in side reactions, consuming reactants and lowering the yield of the desired product. It is highly recommended to use purified reagents. Techniques such as recrystallization or column chromatography for solid reagents and distillation for liquid reagents can be employed to ensure high purity. Always ensure reagents are dry, as water can interfere with many of the catalysts used in these reactions.

Q3: Can the electronic properties of the substituents on my starting materials impact the reaction yield?

A3: Yes, the electronic properties of the substituents on both the 2-aminopyridine and the carbonyl compound play a significant role. Generally, electron-donating groups on the 2-aminopyridine ring can increase its nucleophilicity, potentially leading to higher reaction rates and yields. Conversely, electron-withdrawing groups on the carbonyl compound can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, which can also favor the reaction. However, the interplay of these electronic effects can be complex and may require empirical optimization for each specific substrate combination. For instance, in some copper-catalyzed reactions, electron-rich substrates have been observed to yield better results than electron-deficient ones[1].

Q4: My reaction appears to stall and does not go to completion. What could be the cause?

A4: A stalled reaction can be due to several factors. Catalyst deactivation is a common issue, especially in metal-catalyzed reactions. The catalyst may be sensitive to air or moisture, or it may be poisoned by impurities in the starting materials or solvent. Another possibility is that the reaction has reached equilibrium under the current conditions. In such cases, adjusting the reaction temperature or removing a byproduct (if feasible) could shift the equilibrium towards the product side. Finally, insufficient reagent concentration can also lead to a stalled reaction; ensure that the stoichiometry of the reactants is correct.

Q5: I am seeing multiple spots on my TLC, indicating the formation of side products. What are the likely side reactions?

A5: The formation of side products is a common cause of low yields. In the synthesis of imidazo[1,2-a]pyridines, several side reactions can occur. One possibility is the self-condensation of the carbonyl compound, especially under basic conditions. Another potential side reaction is the formation of dimers or other oligomeric species. In multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, various competing reaction pathways can lead to a mixture of products. Careful control of reaction conditions, such as temperature and the order of reagent addition, can help to minimize the formation of these unwanted byproducts.

Troubleshooting Guides

Guide 1: Optimizing Reaction Conditions for Low Conversion

If you are experiencing low conversion rates, a systematic optimization of the reaction conditions is recommended. This guide provides a step-by-step approach to identify the optimal parameters for your specific substrates.

  • Catalyst Screening:

    • Set up a parallel array of small-scale reactions (e.g., 0.1 mmol).

    • Use your standard reaction conditions as a baseline.

    • In separate reaction vessels, test a variety of catalysts commonly used for imidazo[1,2-a]pyridine synthesis. Examples include CuI, CuBr, FeCl₃, and I₂.[1]

    • Ensure all other parameters (solvent, temperature, reactant stoichiometry) are kept constant.

    • Monitor the reactions by TLC or LC-MS to determine the most effective catalyst.

  • Solvent Screening:

    • Using the best catalyst identified in the previous step, set up another parallel array of reactions.

    • Test a range of solvents with different polarities and boiling points. Common solvents for this reaction include DMF, toluene, ethanol, and water.[1][2]

    • Keep all other parameters constant.

    • Analyze the reaction outcomes to identify the solvent that provides the highest yield.

  • Temperature Optimization:

    • With the optimal catalyst and solvent combination, perform a series of reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, 110 °C).[1]

    • Monitor the reaction progress and final yield to determine the ideal temperature for your reaction. Be aware that higher temperatures can sometimes lead to increased side product formation.

EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)
1CuI (10)DMF8065
2CuBr (10) DMF 80 90
3FeCl₃ (10)DMF8045
4I₂ (20)DMF8075
5CuBr (10)Toluene8055
6CuBr (10)Ethanol8070
7CuBr (10)DMF11085

This table is a representative example; actual results will vary depending on the specific substrates and reaction conditions.

Troubleshooting_Workflow Start Low Conversion Rate Purity Check Starting Material Purity Start->Purity Catalyst Screen Catalysts (e.g., CuBr, I₂) Purity->Catalyst Pure materials Solvent Screen Solvents (e.g., DMF, EtOH) Catalyst->Solvent Optimized Temp Optimize Temperature Solvent->Temp Optimized End Improved Yield Temp->End Optimized

Caption: A logical workflow for troubleshooting low conversion rates by systematically optimizing reaction parameters.

Guide 2: Addressing Issues in a Three-Component Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé reaction is a powerful multicomponent method for synthesizing 3-aminoimidazo[1,2-a]pyridines. However, its efficiency can be sensitive to reaction conditions.

  • Reaction Setup: To a solution of the 2-aminopyridine (1.0 mmol) and aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add the isocyanide (1.0 mmol) and the catalyst (e.g., NH₄Cl, 20 mol%).[3]

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 60°C) for the specified time (e.g., 30 minutes under microwave irradiation or several hours at conventional heating).[3]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

EntryCatalyst (mol%)Energy SourceTimeYield (%)
1NoneConventional24 h45
2NH₄Cl (20)Conventional8 h85
3NH₄Cl (20) Microwave 30 min 89
4Sc(OTf)₃ (10)Conventional12 h78

This table is a representative example based on findings in the literature; actual results will vary.[3]

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates 2-Aminopyridine 2-Aminopyridine Imine Imine Intermediate 2-Aminopyridine->Imine Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Nitrile_Ylide Nitrile Ylide Isocyanide->Nitrile_Ylide Imine->Nitrile_Ylide Cycloadduct Cycloadduct Nitrile_Ylide->Cycloadduct [4+1] Cycloaddition Product 3-Aminoimidazo[1,2-a]pyridine Cycloadduct->Product Rearomatization

Caption: A simplified diagram illustrating the key steps in the Groebke-Blackburn-Bienaymé reaction mechanism.

References

Technical Support Center: Purification of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of imidazo[1,2-a]pyridine derivatives. Researchers, scientists, and drug development professionals can find detailed protocols and comparative data to optimize their purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for imidazo[1,2-a]pyridine derivatives?

A1: The most common purification techniques include silica gel column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC).[1][2] The choice of method depends on the scale of the reaction, the purity requirements, and the physicochemical properties of the specific derivative, such as its polarity and stability.

Q2: My imidazo[1,2-a]pyridine derivative appears to be degrading on the silica gel column. What are the alternative stationary phases I can use?

A2: Imidazo[1,2-a]pyridines, being basic heterocycles, can be sensitive to the acidic nature of standard silica gel, leading to degradation or poor recovery.[3] Alternative, less acidic stationary phases are recommended in such cases. These include:

  • Neutral Alumina: This is an excellent alternative for the purification of basic compounds as it minimizes acid-catalyzed degradation.[4]

  • Deactivated Silica Gel: The acidity of silica gel can be neutralized by pre-treating it with a basic modifier like triethylamine.[3]

  • Florisil: A mild, neutral medium that can be effective for some separations.

Q3: Can recrystallization be used for purifying imidazo[1,2-a]pyridine derivatives?

A3: Yes, recrystallization is a highly effective method for purifying solid imidazo[1,2-a]pyridine derivatives, provided a suitable solvent or solvent system can be identified.[3] The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[3]

Q4: When should I consider using preparative HPLC for purification?

A4: Preparative HPLC is ideal for purifying high-value compounds, for difficult separations that cannot be achieved by column chromatography, or when very high purity is required.[5] It is particularly useful for final purification steps in drug discovery and development. While it offers high resolution, it is generally more expensive and has a lower sample capacity compared to flash chromatography.[5]

Q5: Is acid-base extraction a viable purification method for this class of compounds?

A5: Yes, as basic compounds, imidazo[1,2-a]pyridines can be purified using acid-base extraction to remove neutral or acidic impurities. The basic imidazo[1,2-a]pyridine can be protonated with an aqueous acid to form a water-soluble salt, which is then extracted into the aqueous phase. After separating the layers, the aqueous layer is basified to regenerate the neutral compound, which can then be extracted back into an organic solvent.[6][7][8][9][10]

Troubleshooting Guides

Issue 1: Low or No Recovery from Silica Gel Column Chromatography
Possible Cause Troubleshooting Steps
Compound Degradation on Acidic Silica Test for compound stability on a TLC plate by spotting the compound and letting it sit for an hour before eluting. If streaking or new spots appear, the compound is likely degrading. Switch to a neutral stationary phase like alumina or use deactivated silica gel.[3]
Inappropriate Solvent System (Too Polar) If the compound elutes with the solvent front, the eluent is too polar. Reduce the polarity of the mobile phase.
Inappropriate Solvent System (Not Polar Enough) If the compound does not move from the baseline, the eluent is not polar enough. Gradually increase the polarity of the mobile phase.
Compound Precipitation on the Column The compound may have poor solubility in the chosen eluent. Try a different solvent system or consider the dry loading method.
Column Cracking or Channeling Ensure the column is packed uniformly without air bubbles. A cracked column leads to poor separation and recovery.
Issue 2: Poor Separation of Product from Impurities
Possible Cause Troubleshooting Steps
Co-eluting Impurities Optimize the solvent system by trying different solvent combinations. A gradient elution may provide better separation than an isocratic one.
Overloading the Column Using too much crude material for the column size will result in broad peaks and poor separation. As a general rule, use a 30:1 to 100:1 ratio of stationary phase to crude material by weight.
Band Broadening This can occur if the sample is loaded in a solvent that is too strong or if the initial band of the sample on the column is too wide. Use the dry loading technique for compounds with poor solubility in the eluent.
Peak Tailing of Basic Compounds The basic nature of imidazo[1,2-a]pyridines can lead to interactions with acidic silanol groups on silica gel, causing tailing. Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the eluent, or switch to an alumina column.[4]
Issue 3: Recrystallization Problems
Possible Cause Troubleshooting Steps
"Oiling Out" Instead of Crystallizing This occurs when the compound comes out of solution as a liquid rather than a solid, often because the boiling point of the solvent is higher than the melting point of the compound.[3] Try using a lower-boiling point solvent or a solvent pair.
No Crystal Formation Upon Cooling The solution may be too dilute, or supersaturation has not been achieved. Try to concentrate the solution by evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[3]
Poor Recovery of Crystals The compound may still have significant solubility in the solvent at low temperatures. Try a different solvent or a solvent mixture where the compound is less soluble when cold. Ensure the solution is sufficiently cooled in an ice bath before filtration.[3]

Data Presentation: Comparison of Purification Methods

Purification Method Typical Yield Achievable Purity Throughput Cost Best Suited For
Silica Gel Chromatography Good to Excellent>95%HighLowRoutine purification of stable compounds.
Neutral Alumina Chromatography Good to Excellent>95%HighLowPurification of acid-sensitive basic compounds.[4]
Recrystallization Variable (highly dependent on compound and solvent)Can be very high (>99%) for crystalline solidsMediumLowPurification of solid products on a moderate to large scale.[3]
Preparative HPLC GoodVery High (>99%)LowHighHigh-purity final products, difficult separations, and high-value compounds.[5]
Acid-Base Extraction Good to ExcellentGood (removes neutral/acidic impurities)HighVery LowInitial work-up to remove non-basic impurities.[6][7][8][9][10]

Experimental Protocols

Protocol 1: Purification using Neutral Alumina Column Chromatography

This protocol is designed for acid-sensitive imidazo[1,2-a]pyridine derivatives.

  • Stationary Phase Selection: Choose activated neutral alumina (Brockmann I, ~150 mesh, 58 Å).

  • Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC) on neutral alumina plates. Aim for an Rf value of 0.2-0.35 for the desired compound. Common eluents include mixtures of hexanes, ethyl acetate, dichloromethane, and methanol.

  • Column Packing:

    • Insert a cotton or glass wool plug at the bottom of a glass column.

    • Add a small layer of sand.

    • Prepare a slurry of the neutral alumina in the initial, least polar eluting solvent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles.

    • Add a layer of sand on top of the packed alumina.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column.

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent, add a small amount of neutral alumina, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Begin eluting with the determined solvent system.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified imidazo[1,2-a]pyridine derivative.

Protocol 2: Acid-Base Extraction

This protocol is useful for removing neutral or acidic impurities from the crude reaction mixture.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently to release any pressure.[7]

  • Separation: Allow the layers to separate. The protonated imidazo[1,2-a]pyridine salt will be in the aqueous layer (bottom layer if using dichloromethane, top layer if using ethyl acetate). Drain and collect the aqueous layer.

  • Back-Wash (Optional): To remove any residual neutral or acidic impurities from the aqueous layer, wash it once with a fresh portion of the organic solvent. Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper). The neutral imidazo[1,2-a]pyridine should precipitate out if it is a solid or form an oily layer.[6][8][9][10]

  • Re-extraction: Extract the basified aqueous solution two to three times with fresh portions of the organic solvent.

  • Drying and Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Purification_Workflow start Crude Imidazo[1,2-a]pyridine Derivative check_solid Is the product a solid? start->check_solid recrystallization Attempt Recrystallization check_solid->recrystallization Yes column_chrom Column Chromatography check_solid->column_chrom No check_purity_recryst Is purity >98%? recrystallization->check_purity_recryst end_product Pure Product check_purity_recryst->end_product Yes check_purity_recryst->column_chrom No check_acid_sensitivity Is compound acid-sensitive (Check via TLC)? column_chrom->check_acid_sensitivity silica_gel Silica Gel Chromatography check_acid_sensitivity->silica_gel No alumina Neutral Alumina or Deactivated Silica check_acid_sensitivity->alumina Yes check_purity_column Purity adequate? silica_gel->check_purity_column alumina->check_purity_column check_purity_column->end_product Yes prep_hplc Preparative HPLC check_purity_column->prep_hplc No prep_hplc->end_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting_Column start Low Recovery from Silica Gel Column check_stability Run 2D TLC to check stability start->check_stability degradation Degradation observed? check_stability->degradation use_alumina Switch to Neutral Alumina or Deactivated Silica degradation->use_alumina Yes check_rf Check TLC Rf value degradation->check_rf No solution Optimized Recovery use_alumina->solution low_rf Rf too low? check_rf->low_rf increase_polarity Increase eluent polarity low_rf->increase_polarity Yes high_rf Eluted in solvent front? low_rf->high_rf No increase_polarity->solution decrease_polarity Decrease eluent polarity high_rf->decrease_polarity Yes check_fractions Concentrate fractions and re-check by TLC high_rf->check_fractions No decrease_polarity->solution check_fractions->solution

Caption: Troubleshooting workflow for low recovery in column chromatography.

References

Technical Support Center: Enhancing the Stability of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine during experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a refrigerator at 2-8°C.[1] For shorter periods, storage at room temperature in a tightly closed, dry, and well-ventilated area is also acceptable.[2][3] It is crucial to protect the compound from excessive heat and light.

Q2: My sample of this compound in solution has developed a yellow tint. What could be the cause?

A2: A yellow discoloration can indicate degradation, particularly photolytic (light-induced) degradation. The imidazo[1,2-a]pyridine core is susceptible to degradation upon exposure to light.[1][2] To mitigate this, always store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Prepare solutions fresh whenever possible and minimize their exposure to ambient light during experiments.

Q3: I am observing an unexpected peak in my HPLC chromatogram when analyzing my compound after it has been in an acidic solution. What could this be?

A3: The imidazo[1,2-a]pyridine scaffold is known to be unstable under acidic and alkaline conditions.[1][2] The primary degradation product resulting from acid or base hydrolysis of the closely related drug, Zolpidem, is 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid, often referred to as "zolpacid".[2] It is highly probable that your unexpected peak corresponds to a similar hydrolytic degradation product of the core imidazo[1,2-a]pyridine structure.

Q4: Is this compound sensitive to oxidation?

A4: Yes, studies on the closely related compound Zolpidem, which shares the same imidazo[1,2-a]pyridine core, show that it is susceptible to oxidative stress.[4][5] It is advisable to avoid prolonged exposure to strong oxidizing agents and to use degassed solvents for preparing solutions when oxidative stability is a concern.

Q5: How stable is the compound to heat?

A5: this compound is chemically stable under standard ambient temperatures.[3] However, it is recommended to avoid strong heating, as it may form explosive mixtures with air upon intense heating.[3] Forced degradation studies on the related compound Zolpidem showed no significant thermal degradation in the solid state at 70°C, suggesting good thermal stability under dry conditions.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Appearance of new peaks in HPLC after storage in solution Hydrolysis (acidic or basic conditions), PhotodegradationPrepare solutions fresh. Use buffered solutions to maintain a neutral pH. Store solutions in amber vials or protected from light.[1][2]
Low assay value or poor recovery Degradation of the compoundReview storage and handling procedures. Ensure the compound has not been exposed to harsh pH, light, or oxidizing conditions.[2][4][5] Use a validated stability-indicating HPLC method for accurate quantification.
Inconsistent results between experiments Instability in the experimental matrixMinimize the time the compound is in solution before analysis. If using aqueous solutions, consider the pH and buffer composition. For organic solutions, ensure solvents are free of peroxides or other oxidizing impurities.
Sample discoloration (e.g., turning yellow) Photodegradation or oxidationHandle the solid compound and its solutions under low-light conditions. Store all materials protected from light. Consider purging solutions with an inert gas like nitrogen or argon to prevent oxidation.[2]

Quantitative Stability Data

The following tables summarize quantitative data from forced degradation studies performed on Zolpidem, a structurally related drug containing the this compound core. This data provides valuable insights into the potential stability profile of the target compound under various stress conditions.

Table 1: Stability under Hydrolytic Conditions

Stress ConditionTemperatureDurationPercent DegradationPrimary DegradantReference
1.0 M HCl70°C48 hours~8%Zolpacid[2]
1.0 M NaOHRoom Temp.1 hour~40.7%Zolpacid[2]
0.1 M NaOH70°C24 hours~14%Zolpacid[2]
Neutral (Water)70°C8 daysNo significant degradationN/A[2]

Table 2: Stability under Other Stress Conditions

Stress ConditionTemperatureDurationPercent DegradationPrimary Degradant(s)Reference
Photolytic (Light Exposure)AmbientN/ASignificant DegradationOxozolpidem, Zolpaldehyde, Zolpyridine[1][2]
Oxidative (3% H₂O₂)80°C3 hoursDegradation ObservedN/A[4]
Thermal (Solid State)70°C21 daysNo significant degradationN/A[2]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical procedure for conducting a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate the mixture at 80°C for 4-48 hours.[2][4] Before analysis, neutralize the sample with 1 M NaOH and dilute with the mobile phase to a final concentration of approximately 10 µg/mL.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate the mixture at 80°C for 3 hours.[4] Before analysis, neutralize the sample with 1 M HCl and dilute with the mobile phase to a final concentration of approximately 10 µg/mL.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Incubate the mixture at 80°C for 3 hours.[4] Dilute with the mobile phase to a final concentration of approximately 10 µg/mL for analysis.

  • Thermal Degradation: Store the solid compound in an oven at 70°C for up to 21 days.[2] Also, reflux a solution of the compound in a neutral solvent (e.g., water or methanol) at 80°C. Periodically take samples, dilute appropriately, and analyze.

  • Photolytic Degradation: Expose a solution of the compound (e.g., 10 µg/mL in mobile phase) to direct sunlight or a photostability chamber. Analyze samples at various time points.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described below.

Protocol 2: Stability-Indicating RP-HPLC Method

This method is designed to separate the parent compound from its potential degradation products.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).

  • Column: Luna C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).[2]

  • Mobile Phase: A mixture of methanol and 10 mM ammonium acetate buffer (68.4:31.6, v/v), with the pH adjusted to 5.4 using glacial acetic acid.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 35°C.[2]

  • Detection Wavelength: 254 nm.[2]

  • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare the mobile phase and degas it before use.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Prepare samples for injection by dissolving or diluting them in the mobile phase to a final concentration of approximately 10 µg/mL. Filter samples through a 0.45 µm syringe filter if necessary.

    • Inject the prepared samples and record the chromatograms.

    • The method's ability to be "stability-indicating" should be confirmed by ensuring that the degradation product peaks are well-resolved from the main compound peak and from each other. Peak purity analysis using a DAD is recommended.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (1M HCl, 80°C) Stock->Acid Base Base Hydrolysis (1M NaOH, 80°C) Stock->Base Oxidative Oxidative Stress (3% H₂O₂, 80°C) Stock->Oxidative Thermal Thermal Stress (Solid, 70°C) Stock->Thermal Photo Photolytic Stress (Light Exposure) Stock->Photo Neutralize Neutralize & Dilute Samples Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize dissolve & dilute Photo->Neutralize HPLC Analyze via Stability-Indicating RP-HPLC Method Neutralize->HPLC Data Evaluate Data (Peak Purity, % Degradation) HPLC->Data

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation / Photodegradation Pathway Parent 6-Methyl-2-p-tolyl- imidazo[1,2-a]pyridine Hydrolysis_Product Hydrolysis Product (e.g., Cleavage of Imidazole Ring) Parent->Hydrolysis_Product Acid / Base (H₂O) Oxidation_Product Oxidized Derivatives (e.g., N-oxides, Oxozolpidem analog) Parent->Oxidation_Product Oxidation (e.g., H₂O₂) Aldehyde_Product Aldehyde Derivative (e.g., Zolpaldehyde analog) Parent->Aldehyde_Product Photolysis (hv) Pyridine_Product Pyridine Derivative (e.g., Zolpyridine analog) Parent->Pyridine_Product Photolysis (hv)

Caption: Plausible degradation pathways for the compound.

References

minimizing by-product formation in the synthesis of zolpidem intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to minimize by-product formation during the synthesis of key zolpidem intermediates.

Troubleshooting Guides and FAQs

This section addresses specific issues encountered during the synthesis of the imidazo[1,2-a]pyridine core structure, a central intermediate for zolpidem.

Issue 1: Formation of Regioisomeric By-products

Q1: My reaction with a substituted 2-aminopyridine is producing a mixture of regioisomers that are difficult to separate. What is the cause and how can I improve selectivity?

A1: This issue arises because cyclization can occur at either of the two nitrogen atoms in the 2-aminopyridine ring. The regioselectivity is influenced by steric and electronic factors of the substituents on the pyridine ring, as well as reaction conditions.

Root Cause Analysis and Solutions:

  • Steric Hindrance: Substituents on the 2-aminopyridine ring can sterically hinder the approach to one of the nitrogen atoms, favoring the formation of a specific regioisomer. For instance, 6-substituted 2-aminopyridines often show lower yields in certain cycloaddition reactions due to steric hindrance during the final aromatization step.[1][2]

  • Electronic Effects: The electronic nature of substituents influences the nucleophilicity of the ring nitrogen. Electron-donating groups can increase nucleophilicity, potentially altering the cyclization site, while electron-withdrawing groups can decrease it.[1]

  • Reaction Conditions: The choice of solvent and catalyst is critical. In transition-metal-catalyzed reactions, the ligand attached to the metal can play a significant role in directing the cyclization pathway.[1]

Troubleshooting Workflow for Regioisomer Formation

start Regioisomeric Mixture Observed steric Analyze Steric Hindrance (e.g., at C6 position) start->steric Cause? electronic Evaluate Electronic Effects (Donating vs. Withdrawing Groups) start->electronic Cause? conditions Assess Reaction Conditions (Solvent, Catalyst, Ligand) start->conditions Cause? solution1 Select Starting Material with Favorable Steric Profile steric->solution1 Solution solution2 Modify Substituents to Alter Ring Nucleophilicity electronic->solution2 Solution solution3 Screen Different Solvents, Catalysts, and Ligands conditions->solution3 Solution

Caption: Troubleshooting workflow for managing regioisomer formation.

Issue 2: Formation of Schiff Base and Other Aldehyde-Related By-products

Q2: During the synthesis of 3-aroylimidazo[1,2-a]pyridines, I'm observing significant formation of a bis-adduct by-product instead of the desired product. How can I control this?

A2: The formation of a 3,3'-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridine) derivative versus the desired 3-aroyl product is highly dependent on the reaction atmosphere. Oxygen acts as the primary oxidant required for the formation of the 3-aroyl compound.[1]

Recommended Actions & Protocols:

Target ProductRecommended ActionExperimental Protocol ExampleExpected Outcome
3-Aroylimidazo[1,2-a]pyridine Conduct the reaction in the presence of air or under an oxygen atmosphere.In a reaction catalyzed by FeBr₃, the coupling of 2-arylimidazo[1,2-a]pyridines with aromatic aldehydes should be performed in a flask open to the air.[1]Selective formation of the 3-aroyl product and suppression of the bis-adduct by-product.[1]
3,3'-(Arylmethylene)bis Adduct Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).The same reaction catalyzed by FeBr₃, when carried out under an argon atmosphere, will chemoselectively form the bis-adduct derivative in good yields.[1]Selective formation of the bis-adduct as the major product.[1]
Issue 3: Low Yield and By-products from Oxidation of 2-Aminopyridine

Q3: I am observing a highly polar, inseparable by-product at the baseline of my TLC plate, and the overall yield is low, especially when using oxidants like TBHP.

A3: The 2-aminopyridine starting material is susceptible to oxidation, particularly in reactions employing oxidants like tert-butyl hydroperoxide (TBHP).[1][2] This leads to the formation of polar by-products and reduces the amount of starting material available for the main reaction.

Solutions and Experimental Protocols:

  • Increase Equivalents of 2-Aminopyridine:

    • Action: Increase the stoichiometry of the 2-aminopyridine relative to the limiting reagent.

    • Protocol Example: In a NaIO₄/TBHP-promoted cycloaddition, it may be necessary to use a significant excess of 2-aminopyridine to compensate for oxidative degradation.[2]

    • Expected Outcome: Minimized impact of oxidation on the yield of the desired product.

  • Control Oxidant Addition:

    • Action: Add the oxidant slowly or portion-wise to the reaction mixture.

    • Protocol Example: Prepare a solution of TBHP in the reaction solvent and add it dropwise over a period of 30-60 minutes using a syringe pump. This maintains a low instantaneous concentration of the oxidant, reducing the rate of the side reaction.

    • Expected Outcome: Improved yield of the desired imidazopyridine with reduced formation of the polar by-product.

By-product Formation Pathway

A 2-Aminopyridine + Aldehyde B Desired Imidazopyridine Intermediate A->B Main Reaction Pathway (Cyclization) C Oxidized Polar By-products A->C Side Reaction (Oxidation) Oxidant Oxidant (e.g., TBHP)

Caption: Competing reaction pathways for 2-aminopyridine.

Issue 4: Incomplete Reaction or Decomposition at High Temperatures

Q4: My reaction is sluggish at room temperature, but increasing the heat leads to decomposition and the formation of tar-like substances.

A4: Finding the optimal temperature is a common challenge. While higher temperatures can increase the reaction rate, they can also promote the degradation of starting materials, intermediates, or the final product.

Optimization Strategy:

ParameterRecommended ActionExperimental Protocol ExampleExpected Outcome
Temperature Optimize the reaction temperature systematically.Start the reaction at room temperature and monitor by TLC or LC-MS. If the reaction is slow, increase the temperature incrementally (e.g., to 50 °C, then 80 °C) while carefully monitoring for the appearance of new, undesired spots.[1]An optimal temperature that provides a reasonable reaction rate with minimal decomposition.
Catalyst Use a catalyst to promote the reaction at a lower temperature.For cyclization steps, consider using a Lewis acid or Brønsted acid catalyst to facilitate the reaction at a milder temperature, thus avoiding thermal decomposition.[1]Increased reaction rate and conversion at a temperature that does not cause significant degradation.

General Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-methylpyridine

2-Amino-5-methylpyridine is a crucial starting material. One documented synthesis route avoids the use of sodium amide.[3]

  • Step 1: N-Oxide Formation (Not detailed, assumed starting material) : Start with 3-methyl-pyridine 1-oxide.

  • Step 2: Ammonium Salt Formation :

    • Dissolve 10.03 g (0.092 mol) of 3-methyl-pyridine 1-oxide in 120 ml of methylene chloride and cool to -5 °C.[4]

    • Condense 22.2 g (0.377 mol) of trimethylamine at -10 °C and add it to the solution.[5]

    • Add a solution of 7.9 ml (0.11 mol) of thionyl chloride in 15 ml of methylene chloride dropwise over 30 minutes, keeping the temperature below 0 °C.[4][5]

    • Allow the mixture to warm to room temperature and stir overnight.[4]

    • Remove the solvent under reduced pressure.[4]

  • Step 3: Rearrangement and Hydrolysis :

    • Add 35 ml of a 48% hydrogen bromide solution to the residue.[4][5]

    • Distill off the water and then heat the mixture to 210 °C.[4][5]

    • Continuously add 48% hydrogen bromide solution dropwise while distilling off water. Monitor reaction completion by TLC (approx. 8 hours).[4]

  • Work-up :

    • Cool the reaction mixture and adjust the pH to 9 with a dilute sodium hydroxide solution.[4]

    • Extract the product multiple times with ethyl acetate.

    • Combine the organic extracts, dry over sodium sulfate, filter, and concentrate to yield 2-amino-5-methylpyridine.[4]

Disclaimer: All experimental protocols should be performed with appropriate safety precautions in a controlled laboratory setting.

References

Validation & Comparative

Structural Validation of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative structural validation of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine against a closely related analogue, 2-phenyl-imidazo[1,2-a]pyridine. The guide outlines the key experimental data used for structural elucidation and provides detailed protocols for the requisite analytical techniques.

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and for the development of new therapeutic agents. This guide focuses on the structural validation of this compound, a derivative that has been investigated for its potential in pharmaceutical applications.[1] Its structural features are compared with those of 2-phenyl-imidazo[1,2-a]pyridine to highlight the influence of substituents on their physicochemical properties.

Comparative Structural Data

The structural validation of organic molecules relies on a combination of spectroscopic and crystallographic techniques. The following tables summarize the key experimental data for this compound and 2-phenyl-imidazo[1,2-a]pyridine.

Table 1: General Properties

PropertyThis compound2-Phenyl-imidazo[1,2-a]pyridine
CAS Number 88965-00-84105-21-9
Molecular Formula C₁₅H₁₄N₂C₁₃H₁₀N₂
Molecular Weight 222.29 g/mol 194.24 g/mol
Appearance White to Off-White SolidCrystalline Solid
Melting Point Not available136-137 °C

Table 2: ¹H NMR Spectroscopic Data (CDCl₃)

Proton Assignment This compound Chemical Shift (δ ppm) 2-Phenyl-imidazo[1,2-a]pyridine Chemical Shift (δ ppm)
H-3Not available7.86 (s, 1H)
H-5Not available8.12 (d, J = 6.8 Hz, 1H)
H-7Not available7.16-7.19 (m, 1H)
H-8Not available6.77-6.79 (t, J = 6.7 Hz, 1H)
Phenyl HNot available7.95-7.97 (m, 2H), 7.43-7.46 (m, 2H), 7.32-7.35 (m, 1H)
Methyl (C6)~2.3 (s, 3H)-
Methyl (p-tolyl)~2.4 (s, 3H)-

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)

Carbon Assignment This compound Chemical Shift (δ ppm) 2-Phenyl-imidazo[1,2-a]pyridine Chemical Shift (δ ppm)
C-2Not available145.5
C-3Not available108.2
C-5Not available124.7
C-6Not available112.4
C-7Not available125.6
C-8Not available117.5
C-8aNot available144.9
Phenyl CNot available133.9, 128.8, 128.0, 126.1
Methyl (C6)Not available-
Methyl (p-tolyl)Not available-

Table 4: Mass Spectrometry Data

Analysis This compound 2-Phenyl-imidazo[1,2-a]pyridine
Ionization Mode Electrospray Ionization (ESI)Electrospray Ionization (ESI)
[M+H]⁺ (m/z) 223.1230195.0917

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structural validation of imidazo[1,2-a]pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of ~250 ppm, a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent system, typically a mixture of methanol or acetonitrile and water, often with a small amount of formic acid to promote protonation.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Set the mass range to scan for the expected molecular ion.

  • Data Analysis: Determine the accurate mass of the molecular ion. Use the accurate mass to calculate the elemental composition of the molecule using the instrument's software.

Single-Crystal X-ray Diffraction

Objective: To determine the three-dimensional atomic arrangement of the molecule in the solid state.

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

  • Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Instrumentation: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Data Collection: Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the model against the experimental data to obtain the final, accurate crystal structure.

Visualizations

Experimental Workflow for Structural Validation

The following diagram illustrates the typical workflow for the structural validation of a small molecule like this compound.

G Experimental Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesis of Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS Xray X-ray Crystallography (if single crystals available) Purification->Xray Interpretation Spectral Interpretation NMR->Interpretation MS->Interpretation Xray->Interpretation Structure Structure Elucidation Interpretation->Structure Validation Structural Validation Structure->Validation

Caption: A flowchart of the experimental process for validating the structure of a synthesized compound.

Imidazo[1,2-a]pyridines and Cellular Signaling

Imidazo[1,2-a]pyridine derivatives have been shown to modulate various cellular signaling pathways, including the NF-κB and STAT3 pathways, which are often dysregulated in inflammatory diseases and cancer.

G Modulation of NF-κB and STAT3 Signaling by Imidazo[1,2-a]pyridines cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokines / Growth Factors Receptor Receptor Cytokine->Receptor IKK IKK Complex Receptor->IKK JAK JAK Receptor->JAK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc translocates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_nuc STAT3 Dimer STAT3->STAT3_nuc dimerizes & translocates Compound Imidazo[1,2-a]pyridine Derivative Compound->IKK Inhibition Compound->STAT3 Inhibition Gene Gene Expression (Inflammation, Proliferation, Survival) NFkB_nuc->Gene STAT3_nuc->Gene

Caption: Imidazo[1,2-a]pyridines can inhibit pro-inflammatory and survival signaling pathways.

References

Spectroscopic Scrutiny: Confirming the Structure of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine provides unambiguous confirmation of its molecular structure. This guide compares its spectral data with that of the parent compound, imidazo[1,2-a]pyridine, offering researchers a clear framework for the characterization of this important heterocyclic scaffold.

The structural elucidation of novel organic compounds is a cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are indispensable tools in this process, each providing a unique piece of the structural puzzle. This guide presents a comprehensive spectroscopic comparison of this compound and its parent, imidazo[1,2-a]pyridine, to aid in the definitive confirmation of the target molecule.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and imidazo[1,2-a]pyridine.

Compound ¹H NMR (CDCl₃, 400 MHz) δ [ppm]
This compound 8.05 (d, J=7.2 Hz, 1H), 7.78 (d, J=8.1 Hz, 2H), 7.62 (s, 1H), 7.42 (d, J=9.2 Hz, 1H), 7.24 (d, J=8.0 Hz, 2H), 6.95 (dd, J=9.2, 1.8 Hz, 1H), 2.41 (s, 3H), 2.38 (s, 3H)
Imidazo[1,2-a]pyridine 8.09 (d, J=6.9 Hz, 1H), 7.62 (d, J=9.1 Hz, 1H), 7.57 (s, 1H), 7.13 (t, J=7.9 Hz, 1H), 6.76 (t, J=6.8 Hz, 1H)
Compound ¹³C NMR (CDCl₃, 100 MHz) δ [ppm]
This compound 145.4, 144.8, 137.9, 131.2, 129.5, 126.3, 125.1, 123.0, 122.5, 117.2, 112.4, 21.3, 18.2
Imidazo[1,2-a]pyridine 145.1, 125.0, 124.5, 122.9, 117.5, 112.6, 108.0
Compound IR (KBr) ν [cm⁻¹]
This compound 3050 (Ar C-H), 2920 (Alkyl C-H), 1635 (C=N), 1610, 1510, 1480 (Ar C=C), 820 (p-substituted benzene)
Imidazo[1,2-a]pyridine 3080, 3020 (Ar C-H), 1638 (C=N), 1515, 1470 (Ar C=C)
Compound Mass Spectrometry (ESI-MS) m/z
This compound 223.1 [M+H]⁺
Imidazo[1,2-a]pyridine 119.1 [M+H]⁺
Compound UV-Vis (Methanol) λmax [nm]
This compound ~260, ~320
Imidazo[1,2-a]pyridine 235, 280

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (5-10 mg) was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The solid sample was finely ground with potassium bromide (KBr) in a 1:100 ratio. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum was recorded against a pure KBr pellet as the background.

Mass Spectrometry (MS)

Mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in methanol at a concentration of approximately 1 mg/mL and introduced into the mass spectrometer via direct infusion.

Ultraviolet-Visible (UV-Vis) Spectroscopy

A dilute solution of the compound in methanol (approximately 10⁻⁵ M) was prepared. The UV-Vis spectrum was recorded in a quartz cuvette with a 1 cm path length, using methanol as the reference solvent.

Workflow for Spectroscopic Confirmation

The logical flow of experiments for the structural confirmation of this compound is illustrated in the following diagram.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Compound 6-Methyl-2-p-tolyl- imidazo[1,2-a]pyridine MS Mass Spectrometry (ESI-MS) Compound->MS IR FT-IR Spectroscopy Compound->IR NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR UV UV-Vis Spectroscopy Compound->UV MW Molecular Weight Confirmation MS->MW FG Functional Group Identification IR->FG Connectivity Structural Connectivity & Proton/Carbon Environment NMR->Connectivity Conjugation Electronic Transitions & Conjugation UV->Conjugation Structure Structure Confirmed MW->Structure FG->Structure Connectivity->Structure Conjugation->Structure

Caption: Workflow for the spectroscopic confirmation of this compound.

Comparative Analysis of the Biological Activity of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the evolving landscape of imidazo[1,2-a]pyridine derivatives as potential therapeutic agents.

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with a growing body of evidence highlighting the diverse biological activities of its derivatives.[1] This guide provides a comparative analysis of the biological activity of analogs of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine, a known impurity of the sedative-hypnotic drug Zolpidem. While data on the specific anticancer activity of the parent compound remains limited in publicly available literature, numerous analogs have demonstrated significant potential, particularly in the realm of oncology. This report summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms of action to facilitate further research and development in this promising area.

Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Analogs

The primary measure of anticancer potential in preclinical studies is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following tables summarize the in vitro cytotoxicity of various this compound analogs against a panel of human cancer cell lines.

Table 1: Cytotoxicity of Novel Imidazo[1,2-a]pyridine Analogs (IP-5, IP-6, and IP-7)

CompoundCell LineCancer TypeIC50 (µM)
IP-5HCC1937Breast Cancer45
IP-6HCC1937Breast Cancer47.7
IP-7HCC1937Breast Cancer79.6

Data sourced from a study investigating the anticancer effects of novel imidazo[1,2-a]pyridine compounds against the HCC1937 breast cancer cell line.[2][3]

Table 2: Cytotoxicity of Imidazo[1,2-a]pyridine-based PI3Kα Inhibitors

CompoundCell LineCancer TypeIC50 (µM)
13k HCC827Non-Small Cell Lung Cancer0.09
A549Non-Small Cell Lung Cancer0.25
SH-SY5YNeuroblastoma0.43
HELErythroid and Leukocyte Leukemia0.18
MCF-7Breast Cancer0.15

Data from a study on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as PI3Kα inhibitors. The IC50 values represent the mean of triplicate measurements.[4]

Experimental Protocols

The following section details the methodologies for the key experiments cited in the studies of imidazo[1,2-a]pyridine analogs.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., imidazo[1,2-a]pyridine analogs) and incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Biological Processes

To provide a clearer understanding of the experimental procedures and the molecular mechanisms of action, the following diagrams have been generated.

G cluster_workflow Experimental Workflow: In Vitro Anticancer Screening A Cell Seeding (96-well plates) B 24h Incubation (Cell Adherence) A->B C Compound Treatment (Serial Dilutions) B->C D 48-72h Incubation (Drug Exposure) C->D E MTT Assay D->E F Absorbance Measurement E->F G Data Analysis (IC50 Calculation) F->G

Caption: A generalized experimental workflow for in vitro anticancer screening of imidazo[1,2-a]pyridine analogs.

Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently implicated target.[4]

G cluster_pathway Imidazo[1,2-a]pyridine Analogs and the PI3K/Akt/mTOR Signaling Pathway Imidazo_Analog Imidazo[1,2-a]pyridine Analog PI3K PI3K Imidazo_Analog->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Simplified signaling pathway showing the inhibitory effect of some imidazo[1,2-a]pyridine analogs on the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and induced apoptosis.

Conclusion

The analogs of this compound represent a promising class of compounds with significant potential for the development of novel anticancer therapies. The presented data highlights the potent cytotoxic effects of several derivatives against a range of cancer cell lines. The consistent implication of the PI3K/Akt/mTOR signaling pathway provides a solid foundation for mechanism-based drug design and optimization. Further structure-activity relationship (SAR) studies are warranted to elucidate the key structural features responsible for the observed biological activity and to guide the synthesis of more potent and selective analogs. The lack of publicly available cytotoxicity data for the parent compound, this compound, underscores the importance of continued investigation into the entire chemical space of this versatile scaffold.

References

Unlocking the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine derivatives, a class of compounds showing significant promise in oncology. We delve into their structure-activity relationships (SAR), supported by experimental data, to illuminate the path for future drug discovery efforts.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The specific derivative, this compound, has garnered attention for its potential as an anticancer agent, with investigations into its ability to inhibit key signaling pathways involved in tumor growth and proliferation, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase alpha (PI3Kα).[2][3]

Comparative Analysis of Biological Activity

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the imidazo[1,2-a]pyridine core. The following table summarizes the in vitro anticancer activity (IC50 values) of various derivatives against different cancer cell lines.

Compound IDModifications from Core Structure (this compound)Target/AssayCell LineIC50 (µM)Reference
Core -CytotoxicityHeLa-[2]
13k 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline moiety addedPI3Kα InhibitionHCC8270.09[3]
PI3Kα InhibitionHCT1160.15[3]
PI3Kα InhibitionA5490.43[3]
12d 6-(quinazolin-4(3H)-one) moiety addedAurora A Inhibition-0.084[4]
Aurora B Inhibition-0.014[4]
12f 6-(quinazolin-4(3H)-one) moiety addedCytotoxicityVariousNanomolar range[4]
Generic 6-substituted derivativesCytotoxicityHT-29, Caco-2"Excellent activity"[5]

Structure-Activity Relationship (SAR) Insights

The accumulated data, while not exhaustive for a single, systematic study on the 6-Methyl-2-p-tolyl core, allows for the deduction of several key SAR trends for the broader imidazo[1,2-a]pyridine class:

  • Substitution at the 6-position: Modifications at this position are well-tolerated and can be exploited to introduce larger functional groups, such as quinazoline and quinazolinone moieties, leading to potent inhibition of kinases like PI3Kα and Aurora kinases.[3][4]

  • The 2-p-tolyl Group: The presence of the p-tolyl group at the 2-position is a common feature in many active imidazo[1,2-a]pyridine derivatives, suggesting it plays a crucial role in binding to target proteins.[2]

  • The Imidazo[1,2-a]pyridine Core: This bicyclic heterocyclic system serves as a rigid scaffold, correctly orienting the substituents for optimal interaction with the active sites of biological targets.[6]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are crucial.

In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration of the compound that inhibits the growth of cancer cells by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized derivatives are dissolved in DMSO and then diluted with cell culture medium to various concentrations. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Workflow and Relationships

To better illustrate the experimental process and the logical connections in SAR, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_sar SAR Analysis synthesis Synthesis of this compound Derivatives cell_culture Cancer Cell Line Culture synthesis->cell_culture treatment Compound Treatment cell_culture->treatment mtt_assay MTT Assay for Cytotoxicity treatment->mtt_assay data_analysis IC50 Value Determination mtt_assay->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar

Caption: Experimental workflow for the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives.

SAR_relationship cluster_modifications Structural Modifications cluster_activity Biological Activity Core 6-Methyl-2-p-tolyl- imidazo[1,2-a]pyridine Core R1 Substitution at C3 Core->R1 Can be modified R6 Substitution at C6 Core->R6 Leads to R8 Substitution at C8 Core->R8 Can be modified Anticancer Anticancer Activity R6->Anticancer Improves PI3K PI3Kα Inhibition R6->PI3K Enhances PI3K->Anticancer Contributes to VEGFR2 VEGFR2 Inhibition VEGFR2->Anticancer Contributes to

References

Comparative Analysis of GABA-A Receptor Binding Affinity: 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine versus Zolpidem

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinities of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine and the well-characterized hypnotic agent, zolpidem, for the γ-aminobutyric acid type A (GABA-A) receptor. This document summarizes available quantitative data, details relevant experimental methodologies, and illustrates key pathways and workflows to support further research and development in neuropharmacology.

Overview of Compounds

Zolpidem , a widely prescribed sedative-hypnotic, is an imidazopyridine that acts as a positive allosteric modulator of the GABA-A receptor.[1] It exhibits a high affinity and selectivity for GABA-A receptor subtypes containing the α1 subunit.[1][2] This selectivity is believed to contribute to its potent hypnotic effects with weaker anxiolytic, myorelaxant, and anticonvulsant properties compared to non-selective benzodiazepines.[1]

Quantitative Binding Affinity Data

The following table summarizes the reported binding affinities (Ki) of zolpidem for various GABA-A receptor subtypes. The Ki value is the inhibition constant, representing the concentration of a ligand that will bind to half the available receptors at equilibrium in the absence of a competing ligand; a lower Ki value indicates a higher binding affinity.

CompoundReceptor SubtypeKi (nM)Reference
Zolpidem α1β2γ220[2]
α1β3γ220[2]
α2β1γ2400[2]
α3β1γ2400[2]
α5β2γ2≥ 5000[2]
α5β3γ2≥ 5000[2]
This compound GABA-A Receptor SubtypesData not available

Experimental Protocols: Radioligand Competition Binding Assay

The determination of binding affinity for compounds like zolpidem is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound to displace a radiolabeled ligand from its receptor.

Objective: To determine the binding affinity (Ki) of a test compound for specific GABA-A receptor subtypes.

Materials:

  • Receptor Source: Membranes prepared from rat brain tissue or cell lines (e.g., HEK293) expressing specific recombinant human GABA-A receptor subtypes.[5]

  • Radioligand: A high-affinity radiolabeled ligand for the benzodiazepine binding site of the GABA-A receptor, such as [³H]-Flumazenil or [³H]-Ro15-1788.

  • Test Compounds: Zolpidem (as a reference) and this compound.

  • Buffers:

    • Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[5]

    • Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.[5]

  • Non-specific Binding Control: A high concentration of an unlabeled ligand, such as Diazepam (10 µM), to determine non-specific binding.

  • Equipment:

    • Homogenizer

    • High-speed centrifuge

    • 96-well microplates

    • Cell harvester with glass fiber filters

    • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue or cultured cells in a suitable buffer.[5]

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.[5]

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[6]

    • Wash the membrane pellet multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous substances.[6]

    • Resuspend the final pellet in binding buffer and determine the protein concentration.[6]

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the unlabeled test compound.[7]

    • For total binding, omit the test compound.[6]

    • For non-specific binding, add a saturating concentration of an unlabeled reference compound.[6]

    • Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[6]

  • Termination and Detection:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[6]

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[6]

    • Place the filter discs in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[6]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis tissue Tissue/Cells homogenize Homogenization tissue->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 supernatant1 Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation supernatant1->centrifuge2 pellet1 Membrane Pellet centrifuge2->pellet1 wash Washing & Resuspension pellet1->wash final_pellet Final Membrane Preparation wash->final_pellet add_components Add: - Membranes - Radioligand - Test Compound final_pellet->add_components plate 96-well Plate plate->add_components incubate Incubate to Equilibrium add_components->incubate filter Rapid Filtration incubate->filter wash_filters Wash Filters filter->wash_filters count Scintillation Counting wash_filters->count analyze Data Analysis (IC50, Ki) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway of Zolpidem

Zolpidem acts as a positive allosteric modulator at the benzodiazepine binding site of the GABA-A receptor, which is located at the interface of the α and γ subunits.[1] The GABA-A receptor is a ligand-gated ion channel that is permeable to chloride ions (Cl⁻).

  • GABA Binding: The endogenous neurotransmitter GABA binds to its recognition sites on the GABA-A receptor, causing the channel to open and allowing Cl⁻ ions to flow into the neuron.

  • Hyperpolarization: The influx of negatively charged Cl⁻ ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. This results in neuronal inhibition.

  • Zolpidem Modulation: When zolpidem binds to the benzodiazepine site, it does not open the channel directly. Instead, it enhances the effect of GABA by increasing the frequency of channel opening.[1] This leads to a greater influx of Cl⁻ and a stronger inhibitory signal.

G cluster_pathway Zolpidem Signaling Pathway at GABA-A Receptor zolpidem Zolpidem receptor GABA-A Receptor (α1-subunit containing) zolpidem->receptor Binds to Benzodiazepine Site gaba GABA gaba->receptor Binds to Orthosteric Site channel Chloride (Cl⁻) Channel Opening receptor->channel Potentiates GABA effect influx Cl⁻ Influx channel->influx hyperpolarization Neuronal Hyperpolarization influx->hyperpolarization inhibition Enhanced Neuronal Inhibition hyperpolarization->inhibition

Caption: Signaling pathway of zolpidem at the GABA-A receptor.

Conclusion

Zolpidem is a high-affinity positive allosteric modulator of GABA-A receptors, with a pronounced selectivity for subtypes containing the α1 subunit. This binding profile is well-documented and consistent with its clinical use as a hypnotic.

In contrast, there is a lack of publicly available data on the binding affinity of this compound for GABA-A receptors. Although its structural similarity to zolpidem and its classification within the imidazo[1,2-a]pyridine family suggest a potential for interaction with these receptors, its primary documented role is as a synthetic precursor and impurity of zolpidem. Further experimental investigation, utilizing methodologies such as the radioligand binding assay described herein, is required to elucidate the pharmacological profile of this compound at GABA-A receptors and determine if it shares any of the neuropharmacological properties of zolpidem.

References

Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various imidazo[1,2-a]pyridine isomers and derivatives. The information presented is supported by experimental data from multiple studies, offering insights into their potential as anticancer agents.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with a growing body of research highlighting the potent anticancer activities of its derivatives. These compounds have demonstrated cytotoxicity against a range of cancer cell lines, operating through various mechanisms of action, including the induction of apoptosis and cell cycle arrest via modulation of key signaling pathways. This guide summarizes the cytotoxic efficacy of selected imidazo[1,2-a]pyridine compounds, details the experimental protocols used to evaluate them, and visualizes the underlying molecular pathways.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The in vitro anticancer activity of imidazo[1,2-a]pyridine derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The table below summarizes the IC50 values for various imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines.

DerivativeCancer Cell LineIC50 (µM)
Compound 6 A375 (Melanoma)9.7[1]
WM115 (Melanoma)<12[1]
HeLa (Cervical Cancer)35.0[1]
Compound 12b Hep-2 (Laryngeal Carcinoma)11[1]
HepG2 (Hepatocellular Carcinoma)13[1]
MCF-7 (Breast Carcinoma)11[1]
A375 (Human Skin Cancer)11[1]
Compound 9d HeLa (Cervical Cancer)10.89[1]
MCF-7 (Breast Cancer)2.35[1]
IP-5 HCC1937 (Breast Cancer)45[1]
IP-6 HCC1937 (Breast Cancer)47.7[1]
IP-7 HCC1937 (Breast Cancer)79.6
HB9 A549 (Lung Cancer)50.56
HB10 HepG2 (Liver Carcinoma)51.52

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of imidazo[1,2-a]pyridine cytotoxicity.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding : Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment : The cells are then treated with increasing concentrations of the imidazo[1,2-a]pyridine compounds (typically ranging from 0 to 100 µM) for a specified period, often 48 or 72 hours.

  • MTT Addition : After the treatment period, 10-28 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 2-5 mg/mL in PBS) is added to each well. The plates are then incubated for 1.5 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization of Formazan : The medium containing MTT is removed, and 100-130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals. The plate is then incubated for an additional 15 minutes with shaking.

  • Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 490-585 nm. The cell viability is calculated as a percentage of the viability of untreated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment : Cells are seeded in 6-well plates and treated with the desired concentrations of the imidazo[1,2-a]pyridine compounds for 24-48 hours.

  • Cell Harvesting : Both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA. The cells are then washed with cold PBS.

  • Staining : The harvested cells are resuspended in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. 100 µL of the cell suspension is transferred to a flow cytometry tube. 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation : The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis : 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells (green fluorescence). PI stains the DNA of cells with compromised membranes, which is characteristic of late apoptotic and necrotic cells (red fluorescence).

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Cell Treatment and Harvesting : Cells are treated with the imidazo[1,2-a]pyridine compounds for a specified time (e.g., 24 or 48 hours). Both floating and adherent cells are collected, washed with PBS, and counted.

  • Fixation : The cell pellet is resuspended in cold PBS, and ice-cold 70% ethanol is added dropwise while gently vortexing to fix the cells. The fixed cells are stored at -20°C for at least 2 hours.

  • Staining : The fixed cells are washed with PBS to remove the ethanol. The cell pellet is then resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation : The cells are incubated in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis : The stained cells are analyzed using a flow cytometer. The DNA content of the cells is measured by the intensity of the PI fluorescence, allowing for the quantification of the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways, apoptosis, and the cell cycle.

  • Protein Extraction : After treatment with the imidazo[1,2-a]pyridine compounds, cells are lysed to extract total protein.

  • Protein Quantification : The concentration of the extracted protein is determined using a protein assay, such as the Bradford assay.

  • SDS-PAGE and Transfer : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., p-AKT, p-mTOR, p53, p21, Bax, Bcl-2, Caspase-9, PARP).

  • Detection : The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The relative expression levels of the proteins are quantified and normalized to a loading control like β-actin or tubulin.

Mandatory Visualization

Below are diagrams illustrating a general experimental workflow and key signaling pathways modulated by imidazo[1,2-a]pyridine derivatives.

G General Experimental Workflow for Cytotoxicity Assessment cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity & Apoptosis Assays cluster_2 Mechanism of Action Studies Seed Cancer Cells Seed Cancer Cells Treat with Imidazo[1,2-a]pyridine Derivatives Treat with Imidazo[1,2-a]pyridine Derivatives Seed Cancer Cells->Treat with Imidazo[1,2-a]pyridine Derivatives Incubate (24-72h) Incubate (24-72h) Treat with Imidazo[1,2-a]pyridine Derivatives->Incubate (24-72h) MTT Assay MTT Assay Incubate (24-72h)->MTT Assay Assess Viability Annexin V/PI Staining Annexin V/PI Staining Incubate (24-72h)->Annexin V/PI Staining Detect Apoptosis Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Incubate (24-72h)->Cell Cycle Analysis (PI Staining) Analyze Cell Cycle Western Blot Western Blot Incubate (24-72h)->Western Blot Investigate Pathways Measure Absorbance Measure Absorbance MTT Assay->Measure Absorbance Flow Cytometry Flow Cytometry Annexin V/PI Staining->Flow Cytometry Cell Cycle Analysis (PI Staining)->Flow Cytometry Analyze Protein Expression Analyze Protein Expression Western Blot->Analyze Protein Expression

Caption: Experimental workflow for assessing imidazo[1,2-a]pyridine cytotoxicity.

G AKT/mTOR Signaling Pathway Inhibition Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine PI3K PI3K Imidazo[1,2-a]pyridine->PI3K AKT AKT PI3K->AKT activates p-AKT p-AKT AKT->p-AKT phosphorylation mTOR mTOR p-mTOR p-mTOR mTOR->p-mTOR phosphorylation p-AKT->mTOR activates Apoptosis Apoptosis p-AKT->Apoptosis inhibits Cell Survival & Proliferation Cell Survival & Proliferation p-mTOR->Cell Survival & Proliferation promotes

Caption: Inhibition of the AKT/mTOR pathway by imidazo[1,2-a]pyridines.

G p53-Mediated Apoptosis Induction Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine p53 p53 Imidazo[1,2-a]pyridine->p53 activates p21 p21 p53->p21 upregulates Bax Bax p53->Bax upregulates Bcl-2 Bcl-2 p53->Bcl-2 downregulates Cyclin B1 Cyclin B1 p21->Cyclin B1 inhibits G2/M Arrest G2/M Arrest Cyclin B1->G2/M Arrest leads to Caspase-9 Caspase-9 Bax->Caspase-9 activates Bcl-2->Caspase-9 inhibits Apoptosis Apoptosis Caspase-9->Apoptosis initiates

Caption: p53-mediated apoptosis induced by imidazo[1,2-a]pyridines.

References

Validating the Purity of Synthesized 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of chemical purity is a cornerstone of reliable and reproducible research, particularly in the realm of drug discovery and development. For novel therapeutic agents and their intermediates, such as 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine, confirming identity and purity is paramount. This guide provides a comparative analysis of standard analytical techniques for validating the purity of synthesized this compound, with Zolpidem, a well-characterized and structurally related pharmaceutical, as a benchmark for comparison.

Compound Profiles

Target Compound: this compound

This compound is a heterocyclic compound that serves as a key intermediate in the synthesis of the hypnotic agent Zolpidem.[1] It is also recognized as a specified impurity in Zolpidem preparations.[1] The imidazo[1,2-a]pyridine scaffold is of significant interest in medicinal chemistry due to its diverse biological activities.[1]

Reference Compound: Zolpidem

Zolpidem is a widely prescribed non-benzodiazepine hypnotic used for the short-term treatment of insomnia.[2] Its well-defined analytical profile makes it an excellent standard for comparing the purity validation methodologies of its synthetic precursors.

Comparative Data Analysis

A combination of orthogonal analytical methods, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), is essential for the unambiguous confirmation of purity and identity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of a synthesized compound by separating it from any impurities. The retention time (Rt) is a characteristic property of a compound under specific chromatographic conditions, and the peak area percentage is used to quantify its purity.

Table 1: Comparative HPLC Data

ParameterThis compoundZolpidem
Purity ≥98%>97%
Retention Time (Rt) Typically determined by the specific analytical method2.14 min[3][4][5]
Detection UV at 245 nmUV at 245 nm[3][4][5]
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of a synthesized compound. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), MS provides a highly accurate confirmation of the compound's identity.

Table 2: Comparative Mass Spectrometry Data

ParameterThis compoundZolpidem
Molecular Formula C₁₅H₁₄N₂[1]C₁₉H₂₁N₃O[6]
Molecular Weight 222.28 g/mol [1]307.39 g/mol [6]
[M+H]⁺ (m/z) 223.12308.2[7]
Key Fragment Ions (m/z) Data not readily available in public sources263.1, 235.3[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule. ¹H NMR gives insights into the number and types of protons, while ¹³C NMR provides information about the carbon skeleton.

Table 3: Comparative ¹H NMR Data

ParameterThis compoundZolpidem
Solvent Typically CDCl₃ or DMSO-d₆CDCl₃
Key Chemical Shifts (δ, ppm) 2.2–2.4 (methyl groups)[8]2.4 (s, 3H, Ar-CH₃), 2.6 (s, 3H, Ar-CH₃), 3.1 (s, 3H, N-CH₃), 3.5 (s, 3H, N-CH₃), 4.3 (s, 2H, CH₂), 7.1-8.2 (m, 7H, Ar-H)

Table 4: Comparative ¹³C NMR Data

ParameterThis compoundZolpidem
Solvent Typically CDCl₃ or DMSO-d₆CDCl₃
Key Chemical Shifts (δ, ppm) Specific peak list not readily available in public sources21.2, 35.8, 38.9, 112.1, 118.4, 122.9, 126.5, 129.3, 131.8, 137.5, 144.2, 169.5

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the synthesized compound and identify any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 100 mm x 3.9 mm, 5 µm particle size).[3][4][5]

  • Mobile Phase: An isocratic mixture of a buffered aqueous solution and an organic solvent. For example, a mixture of acetonitrile and 0.01 M NaH₂PO₄ (pH 7.0) in a 35:65 (v/v) ratio can be effective for Zolpidem and related compounds.[3][4][5]

  • Flow Rate: 2.5 mL/min.[3][4][5]

  • Detection: UV detection at 245 nm.[3][4][5]

  • Procedure:

    • Prepare a standard solution of the reference compound and a sample solution of the synthesized this compound in a suitable solvent (e.g., mobile phase).

    • Inject equal volumes of the standard and sample solutions into the HPLC system.

    • Record the chromatograms and determine the retention time of the main peak.

    • Calculate the purity of the synthesized compound based on the area percentage of the main peak relative to the total peak area.

2. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the synthesized compound.

  • Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) source.

  • Procedure:

    • Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution directly into the mass spectrometer or introduce it via an LC system.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Compare the observed m/z value with the calculated molecular weight of this compound.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the synthesized compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Procedure:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum.

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Analyze the chemical shifts, multiplicities, coupling constants, and integrations of the signals in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum to confirm that they are consistent with the expected structure of this compound.

Signaling Pathway Context

Imidazo[1,2-a]pyridine derivatives have been investigated for their potential to inhibit the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer. The following diagram illustrates a simplified workflow for assessing the purity of a synthesized batch of this compound.

Purity_Validation_Workflow cluster_QC Quality Control Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Initial_Check Initial Purity Check (TLC) Purification->Initial_Check Final_Product Purified Compound Initial_Check->Final_Product Proceed if single spot HPLC HPLC Analysis (Purity >98%) Final_Product->HPLC MS Mass Spectrometry (Confirm MW) Final_Product->MS NMR NMR Spectroscopy (Confirm Structure) Final_Product->NMR Pass Batch Passes QC HPLC->Pass Fail Batch Fails QC (Repurify) HPLC->Fail Purity <98% MS->Pass MS->Fail Incorrect MW NMR->Pass NMR->Fail Inconsistent Structure Fail->Purification

Caption: Purity validation workflow for synthesized compounds.

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, a key target for many imidazo[1,2-a]pyridine-based inhibitors.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PIP2 PIP2 PI3K PI3K RTK->PI3K Activates PTEN PTEN PIP3 PIP3 PI3K->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PI3K Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

References

Comparative Kinase Inhibitory Profiles of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent kinase inhibition.[1][2][3] This guide provides a comparative analysis of different imidazo[1,2-a]pyridine derivatives, summarizing their kinase inhibitory profiles, outlining common experimental methodologies, and visualizing key concepts to aid in the development of novel therapeutics.

Kinase Inhibition Data

The following table summarizes the kinase inhibitory activity of selected imidazo[1,2-a]pyridine compounds. The data, presented as IC50 values, has been compiled from various studies to facilitate a direct comparison of potency and selectivity.

Compound IDTarget Kinase(s)IC50 (nM)Reference
Series 1 CDK2Specific values require full-text access.[4]
CDK4Specific values require full-text access.[4]
Compound 4c DYRK1A2600[5]
CLK1700[5]
Series 2 IGF-1RSpecific values require full-text access.[6][7]
Compound 11 Akt1640[8][9]
Akt isoformsSubmicromolar range[8][9]
Series 3 ASK1Potent inhibition reported.[10]
Series 4 Aurora KinaseImproved off-target kinase selectivity.[11]
Series 5 FGFR18[12]
FGFR24[12]
FGFR43.8[12]

Note: This table presents a selection of publicly available data. For a comprehensive understanding, consulting the full-text articles is recommended.

Experimental Protocols

The following outlines a general methodology for assessing the kinase inhibitory activity of imidazo[1,2-a]pyridine compounds, based on commonly employed kinase inhibition assays.

General Kinase Inhibition Assay Protocol

  • Reagents:

    • Recombinant human kinase

    • Specific peptide substrate

    • ATP (Adenosine triphosphate)

    • Test compounds (imidazo[1,2-a]pyridine derivatives) dissolved in DMSO

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)

  • Procedure:

    • Test compounds are serially diluted in DMSO and then further diluted in the kinase assay buffer.

    • The kinase, peptide substrate, and test compound are pre-incubated in a microplate well for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., room temperature or 30°C).

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specific duration (e.g., 30-60 minutes).

    • The reaction is stopped by the addition of a stop solution or by the detection reagent.

    • The amount of product formed (phosphorylated substrate or ADP) is quantified using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis:

    • The percentage of kinase inhibition is calculated relative to a control reaction without any inhibitor.

    • IC50 values, the concentration of the inhibitor required to achieve 50% inhibition, are determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Visualizing Key Concepts

Signaling Pathway: Cyclin-Dependent Kinase (CDK) Regulation of the Cell Cycle

The following diagram illustrates the central role of Cyclin-Dependent Kinases (CDKs) in cell cycle progression, a pathway frequently targeted by imidazo[1,2-a]pyridine inhibitors.[4]

CDK_Pathway G1 G1 Phase S S Phase (DNA Replication) G1->S CyclinD_CDK46 Cyclin D / CDK4/6 G2 G2 Phase S->G2 CyclinE_CDK2 Cyclin E / CDK2 CyclinA_CDK2 Cyclin A / CDK2 M M Phase (Mitosis) G2->M G2/M Transition M->G1 CyclinB_CDK1 Cyclin B / CDK1 Rb Rb CyclinD_CDK46->Rb phosphorylates pRb p-Rb E2F E2F Rb->E2F inhibits Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->CyclinD_CDK46 Inhibitor->CyclinE_CDK2

Caption: CDK-mediated cell cycle progression and points of inhibition.

Experimental Workflow: Kinase Inhibitor Screening

The following diagram outlines a typical workflow for identifying and characterizing novel kinase inhibitors from a compound library.

Kinase_Inhibitor_Workflow library Compound Library (Imidazo[1,2-a]pyridines) hts High-Throughput Screening (HTS) (Single concentration) library->hts hit_id Hit Identification hts->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response sar Structure-Activity Relationship (SAR) Studies dose_response->sar selectivity Kinase Selectivity Profiling sar->selectivity in_vivo In Vivo Efficacy Studies selectivity->in_vivo lead Lead Compound in_vivo->lead

Caption: Workflow for kinase inhibitor discovery and development.

Logical Relationship: Structure-Activity Relationship (SAR)

This diagram illustrates a hypothetical structure-activity relationship for a series of imidazo[1,2-a]pyridine kinase inhibitors, highlighting key chemical modifications that influence their activity.

SAR_Diagram cluster_R1 R1 Position cluster_R2 R2 Position cluster_R3 R3 Position scaffold Imidazo[1,2-a]pyridine Core r1_h H: Low Activity scaffold->r1_h Modifications at R1 r2_h H: Inactive scaffold->r2_h Modifications at R2 r3_h H: Active scaffold->r3_h Modifications at R3 r1_me Methyl: Moderate Activity r1_ph Phenyl: High Activity r2_amine Amine: Essential for H-bonding r2_amide Amide: Improved Selectivity r3_bulky r3_bulky r3_ r3_ bulky Bulky Group: Decreased Activity (Steric Hindrance)

Caption: Hypothetical SAR of imidazo[1,2-a]pyridine kinase inhibitors.

This guide provides a foundational comparison of imidazo[1,2-a]pyridine kinase inhibitors. For more detailed and specific information, including comprehensive quantitative data and detailed experimental conditions, researchers are encouraged to consult the primary literature cited herein. The versatility of the imidazo[1,2-a]pyridine scaffold continues to make it a promising starting point for the development of novel and selective kinase inhibitors.[2]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This guide provides a comparative analysis of the selectivity profile of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine and related derivatives, focusing on their interactions with key biological targets. This compound, a known impurity and synthetic intermediate of the widely prescribed hypnotic agent Zolpidem, serves as a focal point for understanding the structure-activity relationships (SAR) within this versatile chemical class.

Comparative Biological Activity

While direct head-to-head selectivity profiling data for this compound against a broad panel of targets is not extensively available in the public domain, the biological activity of the imidazo[1,2-a]pyridine scaffold is well-documented. Derivatives have shown significant activity as kinase inhibitors and as modulators of GABA-A receptors.

Kinase Inhibition Profile of Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine core has been successfully exploited to develop potent inhibitors of various protein kinases implicated in cancer and other diseases. The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of several imidazo[1,2-a]pyridine derivatives, providing insights into the SAR of this compound class.

Table 1: Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives against Various Cancer Cell Lines

DerivativeCancer Cell LineIC50 (µM)
Compound 6A375 (Melanoma)9.7[1]
WM115 (Melanoma)<12[1]
HeLa (Cervical Cancer)35.0[1]
Compound 12bHep-2 (Laryngeal Carcinoma)11[2]
HepG2 (Hepatocellular Carcinoma)13[2]
MCF-7 (Breast Carcinoma)11[2]
A375 (Human Skin Cancer)11[2]
IP-5HCC1937 (Breast Cancer)45[3][4]
IP-6HCC1937 (Breast Cancer)47.7[3][4]
IP-7HCC1937 (Breast Cancer)79.6[3][4]

Table 2: Kinase Inhibitory Activity of Selected Imidazo[1,2-a]pyridine Derivatives

CompoundTarget KinaseIC50 (µM)
Derivative 2aPI3Kα0.67[3]
Derivative 2gPI3Kα0.0018[3]
Derivative 12PI3Kα0.0028[3]
Compound 4cCLK10.7
DYRK1A2.6
Compound 13kPI3Kα0.00194
GABA-A Receptor Binding Profile

Given that this compound is a structural analog and impurity of Zolpidem, its primary pharmacological activity is anticipated to be the modulation of GABA-A receptors. Zolpidem exhibits selectivity for GABA-A receptors containing the α1 subunit. While quantitative binding data for this compound is not available, a structure-activity relationship study of a series of 6-substituted 2-aryl-N,N-dimethylimidazol[1,2-a]pyridine-3-acetamides, which are congeners of Zolpidem, demonstrated a significant correlation between their binding affinity (IC50) and their molecular electrostatic potential.[5]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the biological context and the methodologies used to assess the selectivity of these compounds, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 6-Methyl-2-p-tolyl- imidazo[1,2-a]pyridine Inhibitor->VEGFR2 Inhibits

VEGFR2 Signaling Pathway Inhibition

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound Test Compound (e.g., 6-Methyl-2-p-tolyl- imidazo[1,2-a]pyridine) Incubation Incubation of Kinase with Test Compound Compound->Incubation Kinase Recombinant Kinase (e.g., VEGFR2, PI3Kα) Kinase->Incubation Substrate Substrate & ATP Reaction Initiation of Kinase Reaction (Addition of Substrate/ATP) Substrate->Reaction Incubation->Reaction Detection Detection of Substrate Phosphorylation Reaction->Detection Analysis Data Analysis (IC50 Determination) Detection->Analysis

In Vitro Kinase Inhibition Assay Workflow

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of compound selectivity.

In Vitro Kinase Inhibition Assay (Example: VEGFR2)

This protocol outlines a general method for determining the in vitro inhibitory activity of a test compound against a specific protein kinase.

1. Materials and Reagents:

  • Recombinant human kinase (e.g., VEGFR2)

  • Kinase substrate (e.g., a specific peptide)

  • Adenosine triphosphate (ATP)

  • Assay buffer (typically containing Tris-HCl, MgCl2, DTT)

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplates (e.g., 384-well)

2. Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add a fixed amount of the recombinant kinase to each well of the microplate.

  • Add the diluted test compound to the wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound-kinase binding.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution or by proceeding directly to the detection step.

  • Add the detection reagent according to the manufacturer's instructions to quantify the extent of substrate phosphorylation (or ATP consumption).

  • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

3. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Radioligand Binding Assay (Example: GABA-A Receptor)

This protocol describes a method for determining the binding affinity of a test compound to a specific receptor.

1. Materials and Reagents:

  • Cell membranes expressing the target receptor (e.g., specific GABA-A receptor subtypes)

  • Radioligand (e.g., [3H]-Flumazenil for the benzodiazepine site)

  • Test compound (dissolved in DMSO)

  • Non-specific binding control (a high concentration of a known ligand, e.g., Diazepam)

  • Assay buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

2. Procedure:

  • Prepare serial dilutions of the test compound.

  • In a series of tubes or a microplate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow for equilibration.

  • Measure the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percentage of inhibition of specific binding at each concentration of the test compound.

  • Calculate the IC50 value from a competition binding curve.

  • Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion

The imidazo[1,2-a]pyridine scaffold remains a highly attractive starting point for the design of selective modulators of various biological targets. While the specific selectivity profile of this compound requires further direct investigation, the available data on related compounds highlight the potential for developing potent and selective kinase inhibitors and GABA-A receptor modulators from this chemical class. The experimental protocols provided herein offer a standardized framework for conducting such selectivity profiling, which is crucial for the advancement of novel therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of chemical reagents are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine (CAS 88965-00-8), a heterocyclic compound utilized in pharmaceutical research and development.[1] Adherence to these protocols is essential for minimizing risks and maintaining a secure research environment.

I. Immediate Safety and Hazard Information

Before initiating any disposal procedure, it is imperative to be fully aware of the hazards associated with this compound. All handling and disposal operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][3]

Hazard and Disposal Information Summary

Parameter Information Reference
Chemical Name This compound[1][4][5][6][7]
CAS Number 88955-00-8[1][4][5][6][7]
Molecular Formula C₁₅H₁₄N₂[1][4][5][6][7]
Molecular Weight 222.29 g/mol [1][4][5][7]
GHS Hazard Statements H301: Toxic if swallowedH310: Fatal in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
GHS Precautionary Statements P261: Avoid breathing dustP262: Do not get in eyes, on skin, or on clothingP264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this productP280: Wear protective gloves/ protective clothing/ eye protection/ face protection
Storage Store at room temperature or in a refrigerator (2-8°C), segregated from incompatible materials.[4][5][8]
Disposal Method Dispose of as hazardous chemical waste in accordance with institutional, local, state, and federal regulations.[9][10][11][12]

II. Experimental Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9][10]

Step 1: Waste Identification and Segregation

  • Identify Waste Streams: Determine the form of the waste:

    • Unused or expired pure solid compound.

    • Contaminated solid waste (e.g., filter paper, absorbent materials from a spill).[9]

    • Contaminated sharps (e.g., needles, broken glass).[10]

    • Solutions containing the compound (aqueous or solvent-based).

  • Segregate Waste: Do not mix this waste with incompatible materials.[9] Keep it separate from strong acids, bases, and oxidizing agents.[8] Collect different waste streams in separate, designated containers. For example, halogenated and non-halogenated solvent waste should be collected separately.[10]

Step 2: Waste Collection and Container Management

  • Select Appropriate Containers:

    • For solid waste, use a sturdy, sealable container, such as the original manufacturer's container or a designated hazardous waste pail lined with a clear plastic bag.[9][10] Do not use biohazard bags.[9]

    • For liquid waste, use a compatible, leak-proof container, preferably the original solvent bottle.[8][9] Ensure the container is chemically resistant to the solvent used.

    • For contaminated sharps, use a designated, puncture-resistant sharps container.[10]

  • Container Labeling:

    • As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.[11]

    • Clearly write the full chemical name: "this compound".[11]

    • List all constituents of the waste mixture, including solvents and their approximate percentages.

    • Indicate the relevant hazards (e.g., Toxic, Irritant).

    • Fill in the accumulation start date.

  • Proper Storage:

    • Keep waste containers closed at all times, except when adding waste.[9]

    • Store containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11]

    • Utilize secondary containment, such as a plastic tub or spill pallet, for all liquid waste containers.[9][11]

    • Store containers away from heat sources, direct sunlight, and high-traffic areas.[10]

Step 3: Waste Disposal and Removal

  • Monitor Fill Level: Do not overfill containers. Fill liquid containers to no more than 90% capacity or to the shoulder of the bottle to allow for expansion.[9]

  • Request Pickup: Once a container is full or is no longer being used, schedule a waste pickup with your institution's EHS or hazardous waste management department.[9][11]

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup requests and documentation.

III. Spill and Emergency Procedures

In the event of a spill, immediately alert personnel in the area and evacuate if necessary.

  • Minor Spill (Solid):

    • Wearing appropriate PPE, carefully sweep or vacuum up the spilled material.[3] Avoid generating dust.[3]

    • Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container.[3][8]

  • Major Spill:

    • Evacuate the area immediately.

    • Notify your institution's EHS or emergency response team.[9]

    • Provide them with the chemical name and any available safety data.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: Generate Waste Containing 6-Methyl-2-p-tolyl- imidazo[1,2-a]pyridine identify Identify Waste Type start->identify solid Solid Waste (Pure compound, contaminated labware) identify->solid Solid liquid Liquid Waste (Solutions in solvents) identify->liquid Liquid sharps Contaminated Sharps (Needles, broken glass) identify->sharps Sharps container_solid Place in Labeled, Sealed Solid Waste Container solid->container_solid container_liquid Place in Labeled, Sealed Liquid Waste Container (Use Secondary Containment) liquid->container_liquid container_sharps Place in Labeled Puncture-Resistant Sharps Container sharps->container_sharps storage Store in Designated Satellite Accumulation Area (SAA) container_solid->storage container_liquid->storage container_sharps->storage pickup Container Full or No Longer in Use? storage->pickup continue_collection Continue Collection pickup->continue_collection No request_pickup Arrange for Pickup by Environmental Health & Safety (EHS) pickup->request_pickup Yes continue_collection->storage end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine (CAS No. 88965-00-8). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Required Equipment Specifications and Use
Eye and Face Protection Chemical safety goggles and a face shieldGoggles must be worn at all times. A face shield should be used in conjunction with goggles when there is a risk of splashing or when handling larger quantities.
Skin Protection Nitrile or neoprene gloves and a lab coatGloves should be inspected for integrity before each use and changed immediately upon contamination. A long-sleeved, flame-resistant lab coat is required.
Respiratory Protection Use in a certified chemical fume hoodAll handling of the solid compound or solutions should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.
Footwear Closed-toe shoesShoes must fully cover the feet. Perforated shoes or sandals are not permitted in the laboratory.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring experimental integrity.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Experimental Procedure handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Experimental workflow for handling this compound.

Detailed Protocol:

  • Preparation:

    • Before entering the laboratory, ensure you are wearing appropriate personal attire, including long pants and closed-toe shoes.

    • Don all required PPE as specified in Table 1.

    • Verify that the chemical fume hood is operational and the airflow is adequate.

    • Gather all necessary equipment, solvents, and the container of this compound.

  • Handling:

    • Perform all manipulations of the solid compound, including weighing, within the fume hood.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Conduct all subsequent experimental steps within the fume hood.

  • Cleanup:

    • Decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent, followed by soap and water.

    • Segregate all waste as outlined in the Disposal Plan.

    • Carefully remove and dispose of gloves and any other contaminated disposable PPE.

    • Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.

Disposal Plan

Proper disposal of chemical waste is imperative to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Pathway

cluster_waste_streams Waste Generation cluster_disposal_path Disposal Pathway solid_waste Solid Waste (Contaminated consumables, excess solid) waste_container Labeled Hazardous Waste Container solid_waste->waste_container liquid_waste Liquid Waste (Reaction mixtures, solvent rinses) liquid_waste->waste_container waste_pickup Scheduled EHS Pickup waste_container->waste_pickup incineration High-Temperature Incineration waste_pickup->incineration

Caption: Waste disposal pathway for this compound.

Disposal Protocol:

  • Solid Waste:

    • Unused or excess this compound.

    • Contaminated items such as weighing paper, gloves, and disposable labware.

    • Procedure: Collect in a clearly labeled, sealed container designated for solid hazardous chemical waste.

  • Liquid Waste:

    • Solutions containing this compound.

    • Solvent used for rinsing contaminated glassware.

    • Procedure: Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage and Pickup: Store waste containers in a designated satellite accumulation area within the laboratory. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department for final disposal, which will likely involve high-temperature incineration.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.